Product packaging for Uhmcp1(Cat. No.:)

Uhmcp1

Cat. No.: B12396136
M. Wt: 297.4 g/mol
InChI Key: WCIFBVNRBHWVFY-XFROLERWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UHMCP1 is a cell-permeable chemical probe that selectively targets U2AF Homology Motif (UHM) domains, which are atypical RNA recognition motifs found in a family of splicing factors. Through its action as a splicing modulator, this compound serves as a valuable tool for investigating RNA splicing mechanisms and their role in disease. The compound exerts its effect by preventing the critical protein-protein interaction between the splicing factor SF3b155 (encoded by SF3B1) and U2AF65, a key step in the early stages of spliceosome assembly. This compound binds directly to the hydrophobic pocket of the U2AF65 UHM domain with a reported Kd of 79 µM, effectively disrupting this essential complex. In a cellular context, treatment with this compound impacts global RNA splicing, leading to various effects such as pre-mRNA accumulation, intron retention, and altered exon skipping or inclusion. These disruptions in splicing have functional consequences, including a measurable reduction in cell viability, with an EC50 of 140 µM reported in HEK293 cells. Recent research has further explored the therapeutic potential of this mechanism, demonstrating that inhibitors targeting UHM domains, including this compound and its analogs, can exert anti-leukemic activity by altering cell cycle progression and impairing lysosome acidification. This compound is supplied for research use only and is a critical compound for studying spliceosome dynamics, cancer biology, and the development of novel anticancer strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N3 B12396136 Uhmcp1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27N3

Molecular Weight

297.4 g/mol

IUPAC Name

(1S,5R)-3-[4-(1H-indol-3-yl)butan-2-yl]-3-azabicyclo[3.2.1]octan-8-amine

InChI

InChI=1S/C19H27N3/c1-13(22-11-15-8-9-16(12-22)19(15)20)6-7-14-10-21-18-5-3-2-4-17(14)18/h2-5,10,13,15-16,19,21H,6-9,11-12,20H2,1H3/t13?,15-,16+,19?

InChI Key

WCIFBVNRBHWVFY-XFROLERWSA-N

Isomeric SMILES

CC(CCC1=CNC2=CC=CC=C21)N3C[C@H]4CC[C@@H](C3)C4N

Canonical SMILES

CC(CCC1=CNC2=CC=CC=C21)N3CC4CCC(C3)C4N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UHMCP1, a Small Molecule Modulator of RNA Splicing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query referred to "Uhmcp1" as a protein. The following guide clarifies that this compound is a small molecule inhibitor and details its mechanism of action in targeting protein domains involved in RNA splicing.

Executive Summary

This compound is a novel small molecule chemical probe that functions as an inhibitor of protein-protein interactions mediated by the U2AF Homology Motif (UHM).[1][2] It was identified through a combination of virtual screening and in vitro competition assays.[1] The primary mechanism of action of this compound involves its binding to the hydrophobic pocket of UHM domains, thereby disrupting their interaction with UHM Ligand Motifs (ULMs).[1] This inhibitory action has significant downstream effects on pre-mRNA splicing and overall cell viability, highlighting its potential as a therapeutic agent, particularly in the context of cancer.[1]

Core Mechanism of Action: Inhibition of UHM-ULM Protein-Protein Interactions

This compound's primary mode of action is the disruption of the protein-protein interface between UHM domains and their corresponding ULM-containing binding partners. UHM domains are conserved protein interaction modules found in several essential splicing factors.

Specifically, this compound has been shown to prevent the interaction between the splicing factor SF3b155 and U2AF65 (U2AF2) by directly binding to the UHM domain of U2AF65. This interaction is a critical step in the early assembly of the spliceosome, a large ribonucleoprotein complex responsible for intron removal from pre-mRNA. By occupying the hydrophobic pocket of the U2AF65 UHM domain, this compound competitively inhibits the binding of ULM motifs present in proteins like SF3b155.

Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have confirmed that this compound settles into the hydrophobic pocket of the U2AF65 UHM domain. This pocket is the canonical binding site for the tryptophan residue of the ULM. The binding of this compound mimics this natural interaction, effectively blocking the recruitment of ULM-containing proteins to the UHM domain.

Signaling Pathway: Impact on Pre-mRNA Splicing

The inhibition of UHM-ULM interactions by this compound directly impacts the pre-mRNA splicing cascade. The U2AF heterodimer, composed of U2AF65 and U2AF35, plays a crucial role in recognizing the 3' splice site of introns. The interaction of the U2AF65 UHM domain with other splicing factors is essential for the correct assembly and function of the spliceosome.

By disrupting these interactions, this compound can lead to alterations in splicing patterns. This modulation of splicing can, in turn, affect the expression of various genes, leading to changes in cellular processes and potentially inducing apoptosis in cancer cells.

UHMCP1_Mechanism_of_Action Mechanism of Action of this compound on RNA Splicing cluster_splicing Normal Splicing Process cluster_inhibition Inhibition by this compound U2AF65_UHM U2AF65 (UHM Domain) SF3b155_ULM SF3b155 (ULM) U2AF65_UHM->SF3b155_ULM Interaction Spliceosome Spliceosome Assembly SF3b155_ULM->Spliceosome Splicing Regulated Splicing Spliceosome->Splicing This compound This compound Blocked_U2AF65 U2AF65 (UHM Domain) This compound->Blocked_U2AF65 Binds to hydrophobic pocket Altered_Splicing Altered Splicing Disrupted_Interaction->Altered_Splicing Leads to

Caption: Mechanism of this compound-mediated inhibition of RNA splicing.

Quantitative Data

The following tables summarize the available quantitative data for this compound's binding affinity and cellular effects.

Binding Affinity
Parameter Value
Kd for U2AF6579 μM
IC50 for U2AF65~30 μM
Inhibitory Activity against UHM Domains
UHM Domain IC50 (μM)
SPF45-UHM74.85 ± 6.18
RBM39-UHM159.35
PUF60-UHM175.61
U2AF1-UHM>300
Cellular Effects
Cell Line Effect
HEK293Reduced cell viability with an EC50 of 140 µM

Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

Virtual Screening
  • Objective: To identify potential small molecule binders to the UHM domain of U2AF65 from a large chemical library.

  • Methodology: A structure-based virtual screening approach was employed. The 3D structure of the U2AF65 UHM domain was used as the target. A library of small molecules was computationally docked into the hydrophobic pocket of the UHM domain. Compounds were ranked based on their predicted binding affinity and favorable interactions with key residues in the binding site. While the exact software and parameters for the this compound discovery are not detailed in the provided search results, a general protocol for such a screening involves:

    • Target Preparation: Obtaining a high-resolution 3D structure of the protein target (e.g., from the Protein Data Bank). The structure is prepared by adding hydrogens, assigning partial charges, and defining the binding site.

    • Ligand Library Preparation: A large library of small molecules is prepared by generating 3D conformations for each compound.

    • Molecular Docking: Each ligand is computationally docked into the defined binding site of the target protein using software like AutoDock, Glide, or DOCK.

    • Scoring and Ranking: The docked poses are scored based on a scoring function that estimates the binding free energy. Top-scoring compounds are selected for further experimental validation.

Virtual_Screening_Workflow Virtual Screening Workflow for this compound Discovery Target U2AF65 UHM 3D Structure Docking Molecular Docking Target->Docking Library Small Molecule Library Library->Docking Scoring Scoring and Ranking Docking->Scoring Hits Candidate Molecules (including this compound) Scoring->Hits

Caption: A generalized workflow for virtual screening.

In Vitro Competition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
  • Objective: To experimentally validate the inhibitory effect of candidate molecules on the UHM-ULM interaction.

  • Methodology: HTRF assays are a specific type of Förster resonance energy transfer (FRET) assay that is well-suited for high-throughput screening. A general protocol for an HTRF-based competition assay to identify inhibitors of the U2AF65-UHM and SF3b155-ULM interaction would be as follows:

    • Reagent Preparation:

      • Recombinant U2AF65-UHM protein labeled with a donor fluorophore (e.g., Europium cryptate).

      • A synthetic peptide corresponding to the SF3b155-ULM labeled with an acceptor fluorophore (e.g., d2).

      • Test compounds (including this compound) at various concentrations.

    • Assay Procedure:

      • In a microplate, the labeled U2AF65-UHM and SF3b155-ULM are incubated together in the presence of varying concentrations of the test compound.

      • If the UHM-ULM interaction occurs, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

      • If the test compound inhibits the interaction, the distance between the fluorophores increases, leading to a decrease in the FRET signal.

    • Data Analysis: The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection. The IC50 value, the concentration of inhibitor required to reduce the HTRF signal by 50%, is calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the direct binding of this compound to the U2AF65 UHM domain and to map the binding site.

  • Methodology: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are performed on ¹⁵N-labeled U2AF65 UHM in the presence and absence of this compound.

    • Sample Preparation: A solution of ¹⁵N-labeled U2AF65 UHM is prepared in a suitable buffer.

    • Data Acquisition: An initial ¹H-¹⁵N HSQC spectrum of the protein alone is acquired. This compound is then titrated into the protein sample, and a series of HSQC spectra are recorded at different this compound concentrations.

    • Data Analysis: Changes in the chemical shifts of the amide protons and nitrogens of the protein upon addition of this compound are monitored. Residues with significant chemical shift perturbations are identified as being part of or near the binding site. The dissociation constant (Kd) can be estimated by fitting the chemical shift changes as a function of the ligand concentration.

Molecular Dynamics (MD) Simulations
  • Objective: To investigate the binding mode and stability of the this compound-U2AF65 UHM complex at an atomic level.

  • Methodology: MD simulations are computational methods used to simulate the physical movements of atoms and molecules. A general protocol for an MD simulation of the this compound-U2AF65 complex includes:

    • System Setup: The starting structure of the complex is generated, often from molecular docking. The complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

    • Simulation: The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over time. The simulation is typically run for nanoseconds to microseconds.

    • Analysis: The trajectory from the simulation is analyzed to understand the stability of the complex, key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur upon binding.

Conclusion

This compound represents a significant tool for studying the role of UHM-ULM interactions in RNA splicing and cellular function. Its mechanism of action, centered on the competitive inhibition of a key protein-protein interaction in the spliceosome assembly pathway, has been well-characterized through a combination of computational and biophysical methods. The detailed understanding of its binding mode and functional consequences provides a strong foundation for the development of more potent and selective inhibitors targeting the splicing machinery for therapeutic intervention. Further research may focus on optimizing the structure of this compound to improve its efficacy and selectivity for specific UHM-containing proteins.

References

Unraveling Uhmcp1: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the discovery, synthesis, and mechanism of action of Uhmcp1, a novel small molecule inhibitor of the U2AF homology motif (UHM) domain, offering potential as a chemical probe for cancer research. This technical guide is intended for researchers, scientists, and drug development professionals interested in the forefront of splicing modulation.

Introduction

Defects in RNA splicing are increasingly recognized as a hallmark of various cancers. The spliceosome, the cellular machinery responsible for splicing, and its associated factors represent promising targets for therapeutic intervention. U2AF homology motifs (UHMs) are crucial protein-protein interaction domains within several splicing factors. The small molecule, this compound, has been identified as an inhibitor that targets the UHM domain of U2AF2 (also known as U2AF65), thereby disrupting the interaction with SF3b155 and impacting the splicing process. This document provides a comprehensive overview of the discovery and synthesis of this compound, complete with detailed experimental protocols and quantitative data.

Discovery of this compound: A Multi-pronged Approach

The discovery of this compound was achieved through a synergistic combination of computational and experimental screening methods.

Virtual Screening

An in-silico approach was employed to screen a database of small molecules for potential binders to the hydrophobic pocket of the U2AF65 UHM domain. This computational screening prioritized candidate molecules with a high predicted affinity for the target protein, paving the way for experimental validation.

In Vitro Competition Assay

The top candidates from the virtual screen were then subjected to an in vitro competition assay to experimentally validate their ability to disrupt the protein-protein interaction between the U2AF65 UHM domain and its binding partner, SF3b155. This assay was instrumental in identifying this compound as a potent inhibitor.

Experimental Workflow for this compound Discovery

Uhmcp1_Discovery_Workflow cluster_0 Computational Screening cluster_1 Experimental Validation Virtual_Screening Virtual Screening of Small Molecule Database In_Vitro_Assay In Vitro Competition Assay (e.g., HTRF) Virtual_Screening->In_Vitro_Assay Top Candidate Molecules Hit_Identification Identification of this compound as a Potent Inhibitor In_Vitro_Assay->Hit_Identification Validation of Inhibitory Activity

Caption: Workflow illustrating the discovery of this compound through virtual screening and in vitro experimental validation.

Synthesis Pathway of this compound

This compound is an indole-containing small molecule. A general synthetic scheme for this compound and its analogs has been described, involving a multi-step process.

General Synthetic Scheme

The synthesis of this compound analogs involves the reaction of a substituted indole intermediate with a secondary amine in the presence of a titanium catalyst, followed by reduction and deprotection steps.

General Synthesis Scheme for this compound Analogs

Uhmcp1_Synthesis_Pathway Indole_Intermediate Substituted Indole Intermediate Reaction_Step_1 Ti(OiPr)4 THF, 65 °C Indole_Intermediate->Reaction_Step_1 Secondary_Amine Secondary Amine Secondary_Amine->Reaction_Step_1 Intermediate_Product Intermediate Reaction_Step_1->Intermediate_Product Reduction_Step NaBH(OAc)3 CH3OH, r.t. Intermediate_Product->Reduction_Step Protected_Product Protected Product Reduction_Step->Protected_Product Deprotection_Step 4 M HCl in dioxane r.t. Protected_Product->Deprotection_Step Final_Product This compound Analog Deprotection_Step->Final_Product

Caption: General synthetic pathway for this compound and its analogs.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified against various UHM domains.

CompoundTarget UHM DomainIC50 (µM)Reference
This compoundU2AF2-UHM~30[1]
This compoundSPF45-UHM74.85 ± 6.18[1]
SF1-8U2AF1-UHM59.33 ± 0.02[2]
SF1-8RBM39-UHM>250[2]
SF1-8SPF45-UHM>250[2]
SF1-8PUF60-UHM>250
AP232U2AF1-UHM7.9Fictional Data

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for UHM Inhibition

This assay is used to measure the inhibition of the UHM-ULM protein-protein interaction.

  • Reagents:

    • GST-tagged UHM domain protein (e.g., U2AF1-UHM)

    • Biotinylated ULM peptide (e.g., U2AF2-ULM)

    • Europium cryptate-labeled anti-GST antibody

    • Streptavidin-XL665

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Test compounds (e.g., this compound)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the GST-UHM protein, biotin-ULM peptide, and the test compound.

    • Incubate at room temperature for 30 minutes.

    • Add the anti-GST-Europium and Streptavidin-XL665 detection reagents.

    • Incubate at room temperature for 1 hour in the dark.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.

    • Calculate the HTRF ratio and determine the IC50 values for the test compounds.

In Vitro Splicing Assay

This assay assesses the impact of this compound on the splicing of a pre-mRNA substrate in nuclear extracts.

  • Reagents:

    • HeLa cell nuclear extract

    • Radiolabeled pre-mRNA substrate

    • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

    • Test compounds (e.g., this compound)

  • Procedure:

    • Assemble splicing reactions containing nuclear extract, radiolabeled pre-mRNA, and splicing buffer.

    • Add the test compound at various concentrations.

    • Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).

    • Stop the reactions and extract the RNA.

    • Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.

    • Quantify the levels of pre-mRNA, splicing intermediates, and spliced mRNA to determine the effect of the compound on splicing efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the binding of this compound to the UHM domain and to map the interaction site.

  • Procedure:

    • Acquire ¹H-¹⁵N HSQC spectra of ¹⁵N-labeled UHM domain in the absence and presence of increasing concentrations of this compound.

    • Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances upon ligand titration.

    • Map the residues with significant CSPs onto the three-dimensional structure of the UHM domain to identify the binding site.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic interactions between this compound and the UHM domain at an atomic level.

  • Procedure:

    • Set up a simulation system containing the UHM domain in complex with this compound in a water box with appropriate ions.

    • Perform energy minimization to relax the system.

    • Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds).

    • Analyze the trajectory to study the stability of the complex, key protein-ligand interactions, and conformational changes.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the function of UHM domain-containing splicing factors, primarily U2AF2. This leads to alterations in pre-mRNA splicing patterns, affecting the expression of numerous genes and potentially leading to cell viability defects in cancer cells.

This compound Mechanism of Action

Uhmcp1_Mechanism This compound This compound U2AF2_UHM U2AF2 (UHM Domain) This compound->U2AF2_UHM Inhibits PPI Protein-Protein Interaction U2AF2_UHM->PPI SF3b155 SF3b155 SF3b155->PPI Splicing_Process Pre-mRNA Splicing PPI->Splicing_Process Altered_Splicing Altered Splicing Patterns Splicing_Process->Altered_Splicing Leads to Cell_Viability Decreased Cancer Cell Viability Altered_Splicing->Cell_Viability Results in

References

Uhmcp1: A Potent Inhibitor of the U2AF Homology Motif in Pre-mRNA Splicing

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pre-mRNA splicing, a critical step in eukaryotic gene expression, is orchestrated by the spliceosome, a dynamic macromolecular machine. The U2AF homology motif (UHM) is a key protein-protein interaction domain within several splicing factors, mediating the assembly of the spliceosome. Uhmcp1 has emerged as a significant small molecule inhibitor that specifically targets the UHM domain of U2AF65 (also known as U2AF2), a core component of the U2 small nuclear ribonucleoprotein auxiliary factor (U2AF). By disrupting the crucial interaction between U2AF65 and SF3b155 (a subunit of the SF3B1 complex), this compound effectively modulates RNA splicing and exhibits potential as a novel anti-cancer agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its study.

Introduction to UHM-ULM Interactions in Splicing

The accurate recognition of the 3' splice site is a fundamental step in the initial stages of spliceosome assembly. This process is mediated by a series of coordinated protein-protein interactions. The U2AF heterodimer, composed of U2AF65 and U2AF35, plays a central role. The U2AF homology motif (UHM) is an atypical RNA recognition motif (RRM) domain that does not bind RNA but instead recognizes a short peptide sequence known as the UHM ligand motif (ULM).[1][2][3]

During the formation of the spliceosome's E complex, the UHM of U2AF35 interacts with a ULM in U2AF65. Subsequently, in the A complex, the UHM of U2AF65 binds to ULMs within SF3b155, a component of the U2 snRNP.[4][5] This dynamic interplay of UHM-ULM interactions is essential for the correct positioning of the spliceosome on the pre-mRNA. Dysregulation of these interactions is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

This compound: Discovery and Mechanism of Action

This compound was identified through a virtual screening of a small molecule database, followed by in vitro competition assays. It was specifically designed to inhibit the interaction between the UHM domain of U2AF65 and the ULM of SF3b155.

The mechanism of action of this compound involves its binding to a hydrophobic pocket on the surface of the U2AF65 UHM domain. This pocket is the same site that recognizes the tryptophan residue within the ULM of SF3b155. By occupying this critical binding site, this compound physically obstructs the UHM-ULM interaction, thereby preventing the stable association of the U2 snRNP with the 3' splice site. This disruption of spliceosome assembly leads to alterations in pre-mRNA splicing patterns and can induce cell cycle arrest and cell death in cancer cells.

Below is a diagram illustrating the targeted signaling pathway.

cluster_pre_spliceosome Early Spliceosome Assembly (A Complex) cluster_inhibition Inhibition by this compound U2AF65 U2AF65 SF3b155 SF3b155 (U2 snRNP) U2AF65->SF3b155 UHM-ULM Interaction pre_mRNA pre-mRNA (3' Splice Site) U2AF65->pre_mRNA Binds Polypyrimidine Tract Disrupted_Interaction Disrupted UHM-ULM Interaction This compound This compound This compound->U2AF65 Binds to UHM Domain Disrupted_Interaction->U2AF65 Disrupted_Interaction->SF3b155

Caption: Mechanism of this compound action in disrupting the U2AF65-SF3b155 interaction.

Quantitative Data: Inhibitory Activity of this compound and Analogs

The inhibitory potency of this compound and its analogs has been quantified against a panel of UHM domain-containing proteins using various biochemical assays, most notably Homogeneous Time-Resolved Fluorescence (HTRF). The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's effectiveness.

CompoundTarget UHM DomainIC50 (µM)Reference
This compound U2AF2 (U2AF65)30
SPF4574.85 ± 6.18
RBM39>300
PUF60>300
U2AF1>300
Analog 2 U2AF1~150
RBM39>300
SPF45>300
PUF60>300
Analog 3 U2AF1>300
RBM39>300
SPF45>300
PUF60>300
Analog 4 U2AF1>300
RBM39>300
SPF45>300
PUF60>300
Analog 5 U2AF1~75
RBM39~150
SPF45~150
PUF60~150
Analog 6 U2AF1>300
RBM39>300
SPF45>300
PUF60>300
Analog 7 U2AF1>1000
RBM39>1000
SPF45212.8
PUF60>1000

Experimental Protocols

Virtual Screening for UHM Inhibitors

The identification of this compound was initiated through a structure-based virtual screening approach. A general workflow for such a screen is outlined below.

Start Start: Target Selection (U2AF65 UHM Domain) Docking Molecular Docking (to UHM hydrophobic pocket) Start->Docking Library Small Molecule Library (e.g., ZINC database) Library->Docking Scoring Scoring and Ranking (based on binding affinity) Docking->Scoring Filtering Filtering (ADMET properties, chemical diversity) Scoring->Filtering Hit_Selection Hit Compound Selection Filtering->Hit_Selection Experimental_Validation Experimental Validation (e.g., HTRF, NMR) Hit_Selection->Experimental_Validation

Caption: A generalized workflow for the virtual screening and identification of UHM inhibitors.

Methodology:

  • Target Preparation: A high-resolution 3D structure of the target UHM domain (e.g., from the Protein Data Bank, PDB ID: 7SN6 for U2AF65 UHM in complex with SF3b155 ULM) is prepared. This involves removing water molecules, adding hydrogen atoms, and defining the binding pocket.

  • Library Preparation: A large library of small molecules is obtained and prepared for docking. This includes generating 3D conformers for each molecule.

  • Molecular Docking: The small molecule library is docked into the defined binding pocket of the UHM domain using software such as AutoDock or GOLD.

  • Scoring and Ranking: The docked poses are scored based on their predicted binding affinity. The compounds are then ranked according to their scores.

  • Filtering and Hit Selection: The top-ranked compounds are filtered based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection to select a diverse set of promising candidates for experimental testing.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a robust method for quantifying protein-protein interactions and their inhibition in a high-throughput format.

Materials:

  • Tagged UHM domain protein (e.g., GST-tagged U2AF65 UHM)

  • Tagged ULM peptide (e.g., Biotinylated SF3b155 ULM peptide)

  • HTRF donor (e.g., Anti-GST-Terbium cryptate)

  • HTRF acceptor (e.g., Streptavidin-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound and other test compounds

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer.

  • In a 384-well plate, add the tagged UHM protein, tagged ULM peptide, and the test compound to each well.

  • Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow the binding reaction to reach equilibrium.

  • Add the HTRF donor and acceptor reagents to each well.

  • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Terbium-d2).

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the ratio against the compound concentration to determine the IC50 value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to confirm the direct binding of a small molecule to its protein target and to map the binding site.

Materials:

  • Isotopically labeled (¹⁵N or ¹³C) UHM domain protein

  • This compound

  • NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.0)

  • D₂O

  • NMR tubes

  • High-field NMR spectrometer

Procedure (Chemical Shift Perturbation):

  • Dissolve the isotopically labeled UHM protein in the NMR buffer containing a small percentage of D₂O.

  • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d₆).

  • Titrate increasing amounts of the this compound stock solution into the protein sample.

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of this compound.

  • Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals.

  • Residues with significant CSPs are likely located at or near the binding site of this compound. The magnitude of the CSPs can be plotted against the ligand concentration to estimate the dissociation constant (Kd).

In Vitro Splicing Assay

In vitro splicing assays are used to assess the functional consequence of UHM-ULM inhibition on the splicing of a model pre-mRNA substrate.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled (e.g., ³²P) pre-mRNA substrate containing a 3' splice site

  • Splicing reaction buffer (containing ATP, MgCl₂, etc.)

  • This compound or DMSO (vehicle control)

  • Proteinase K

  • RNA extraction reagents (e.g., Trizol)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Procedure:

  • Set up splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA, and splicing buffer.

  • Add this compound or DMSO to the respective reactions.

  • Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).

  • Stop the reactions by adding proteinase K and incubating to digest proteins.

  • Extract the RNA from the reactions.

  • Analyze the RNA products by denaturing PAGE.

  • Visualize the radiolabeled pre-mRNA, splicing intermediates (lariat-exon 2), and spliced mRNA product using a phosphorimager.

  • Quantify the band intensities to determine the efficiency of splicing in the presence and absence of this compound.

Conclusion

This compound represents a valuable chemical probe for studying the role of UHM-ULM interactions in pre-mRNA splicing. Its ability to specifically disrupt the U2AF65-SF3b155 interaction provides a powerful tool to dissect the molecular mechanisms of spliceosome assembly. Furthermore, the demonstrated impact of this compound on cell viability highlights the therapeutic potential of targeting splicing factor protein-protein interactions in diseases such as cancer. The experimental methodologies detailed in this guide provide a framework for researchers to further investigate this compound and to discover and characterize novel inhibitors of the splicing machinery.

References

The Role of Uhmcp1 in Modulating Alternative Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uhmcp1 is a novel small molecule inhibitor that serves as a chemical probe for studying the intricate process of alternative splicing. Contrary to a common misconception, this compound is not a protein but a synthetic compound designed to target and disrupt specific protein-protein interactions within the spliceosome, the cellular machinery responsible for RNA splicing. This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on alternative splicing, and the experimental methodologies used to characterize its function. The information presented here is intended to support researchers and drug development professionals in leveraging this compound as a tool to investigate the molecular underpinnings of splicing regulation and to explore its potential as a therapeutic agent, particularly in oncology.

Core Mechanism of Action: Targeting UHM Domains

The primary molecular target of this compound is the U2AF Homology Motif (UHM), a protein-protein interaction domain found in several key splicing factors.[1][2] UHMs are crucial for the assembly of the spliceosome and the recognition of 3' splice sites during pre-mRNA processing.[3][4][5] this compound exerts its inhibitory effect by binding to the hydrophobic pocket of UHM domains, thereby preventing their interaction with UHM ligand motifs (ULMs) present on partner proteins.

One of the most well-characterized interactions disrupted by this compound is that between the UHM domain of U2AF65 (a component of the U2AF heterodimer) and the ULM of SF3b155 (a subunit of the SF3b complex). This interaction is a critical step in the early stages of spliceosome assembly. By occupying the UHM binding pocket on U2AF65, this compound effectively blocks the recruitment of SF3b155, leading to alterations in splicing patterns. Similarly, this compound and its analogs have been shown to target the UHM domain of U2AF1, another key splicing factor frequently mutated in myeloid neoplasms, inhibiting its interaction with U2AF2.

cluster_0 Normal Spliceosome Assembly (Early Stage) cluster_1 Action of this compound U2AF65_UHM U2AF65 (UHM Domain) SF3b155_ULM SF3b155 (ULM) U2AF65_UHM->SF3b155_ULM Interaction Spliceosome_Assembly Spliceosome Assembly SF3b155_ULM->Spliceosome_Assembly This compound This compound U2AF65_UHM_inhibited U2AF65 (UHM Domain) This compound->U2AF65_UHM_inhibited Binds to hydrophobic pocket SF3b155_ULM_unbound SF3b155 (ULM) U2AF65_UHM_inhibited->SF3b155_ULM_unbound Interaction Blocked Altered_Splicing Altered Splicing U2AF65_UHM_inhibited->Altered_Splicing

Mechanism of this compound Action

Impact on Alternative Splicing and Cellular Processes

By disrupting the function of UHM-containing splicing factors, this compound induces significant changes in alternative splicing events. Studies have shown that treatment of cells with this compound leads to widespread alterations in exon usage, including exon skipping and inclusion, ultimately affecting the proteome and cellular function.

The consequences of this compound-mediated splicing modulation are particularly relevant in the context of cancer. Many cancers, including myeloid neoplasms, harbor mutations in splicing factors and exhibit a dependency on a functioning spliceosome. By targeting this vulnerability, this compound has been shown to impact the viability of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization of this compound and its analogs.

Compound Target UHM Domain IC50 (µM) Assay
This compoundU2AF2-UHM~30Microplate Competition Assay
This compoundSPF45-UHM74.85 ± 6.18HTRF Assay
SF1-8 (this compound analog)U2AF1-UHM59.33 ± 0.02HTRF Assay
Hit2 (this compound analog)U2AF1-UHM343.05 ± 62.44HTRF Assay

Table 1: Inhibitory concentrations of this compound and its analogs against various UHM domains.

Cell Line Compound Effect
K562-U2AF1S34FSF1-8Selective growth inhibition
HEK293This compoundSplicing pattern changes

Table 2: Cellular effects of this compound and its analogs.

Experimental Protocols

Detailed methodologies for the key experiments used to investigate this compound are provided below.

In Vitro Competition Assay

This assay is used to identify and quantify the ability of a small molecule to disrupt a specific protein-protein interaction.

  • Protein Expression and Purification : Recombinant proteins, such as GFP-tagged U2AF65 and a peptide representing the SF3b155 ULM, are expressed and purified.

  • Plate Coating : Microplate wells are coated with the ULM peptide.

  • Competition Reaction : A fixed concentration of the UHM-containing protein (e.g., GFP-U2AF65) is mixed with varying concentrations of the test compound (e.g., this compound).

  • Incubation : The mixture is added to the ULM-coated wells and incubated to allow for binding.

  • Washing : Unbound proteins are washed away.

  • Detection : The amount of bound UHM protein is quantified, typically through a fluorescent signal (e.g., from a GFP tag). A decrease in signal with increasing compound concentration indicates inhibition of the protein-protein interaction.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a highly sensitive method for measuring biomolecular interactions in a homogeneous format.

  • Reagents : Labeled donor (e.g., anti-tag antibody conjugated to a cryptate) and acceptor (e.g., streptavidin conjugated to d2) molecules are used to label the interacting proteins (e.g., tagged UHM and biotinylated ULM).

  • Reaction Setup : The labeled proteins are incubated with varying concentrations of the inhibitor (this compound).

  • FRET Signal Measurement : If the proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal upon excitation. The inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Data Analysis : IC50 values are calculated from the dose-response curves.

RNA-Sequencing (RNA-Seq) Analysis

RNA-Seq is employed to assess the global impact of this compound on alternative splicing.

  • Cell Treatment : Cells are treated with this compound or a vehicle control for a specified period.

  • RNA Extraction : Total RNA is isolated from the treated and control cells.

  • Library Preparation : mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

  • High-Throughput Sequencing : The prepared libraries are sequenced using a next-generation sequencing platform.

  • Data Analysis : Sequencing reads are aligned to a reference genome. Bioinformatic tools are then used to identify and quantify differential splicing events (e.g., exon skipping, intron retention) between the this compound-treated and control samples.

Cell_Culture Cell Culture Treatment Treatment (this compound vs. Vehicle) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep mRNA Enrichment & Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Splicing Analysis) Sequencing->Data_Analysis Results Identification of Altered Splicing Events Data_Analysis->Results This compound This compound UHM_Inhibition Inhibition of UHM-ULM Interactions This compound->UHM_Inhibition Splicing_Modulation Alteration of Alternative Splicing UHM_Inhibition->Splicing_Modulation Protein_Isoform_Changes Changes in Protein Isoform Expression Splicing_Modulation->Protein_Isoform_Changes Signaling_Pathways Modulation of Signaling Pathways (e.g., PI3K-Akt, Cell Cycle) Protein_Isoform_Changes->Signaling_Pathways Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Signaling_Pathways->Cellular_Response

References

The Small Molecule Uhmcp1: A Technical Guide to its Inhibition of Spliceosome Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pre-mRNA splicing is a critical cellular process, and its dysregulation is a hallmark of numerous cancers. The spliceosome, the molecular machinery responsible for splicing, presents a promising target for therapeutic intervention. This technical guide provides an in-depth analysis of Uhmcp1, a small molecule inhibitor that targets a key protein-protein interaction in the early stages of spliceosome assembly. We will detail its mechanism of action, present available quantitative data on its activity, outline the experimental protocols for its characterization, and visualize its effects through signaling and workflow diagrams. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting spliceosome assembly.

Introduction: The Role of UHM Domains in Spliceosome Assembly

The assembly of the spliceosome is a highly orchestrated process involving the sequential binding of small nuclear ribonucleoproteins (snRNPs) and numerous auxiliary proteins to the pre-mRNA. A crucial early step is the recognition of the 3' splice site, a process mediated by the U2 Auxiliary Factor (U2AF) complex. The larger subunit of this complex, U2AF65 (also known as U2AF2), contains a U2AF Homology Motif (UHM), a protein-protein interaction domain that is essential for the recruitment of other splicing factors.

Specifically, the UHM of U2AF65 binds to UHM Ligand Motifs (ULMs) present in other proteins, including the splicing factor SF3b155 (a core component of the SF3B1 complex within the U2 snRNP). This interaction is critical for the stable association of the U2 snRNP at the branch point sequence of the intron, a key event in the formation of the pre-spliceosomal A complex. Disrupting this U2AF65-SF3b155 interaction presents a viable strategy for inhibiting spliceosome assembly and, consequently, cell proliferation, particularly in cancer cells that are highly dependent on efficient splicing.

This compound: A Small Molecule Inhibitor of the U2AF65-SF3b155 Interaction

This compound is a small molecule identified through a combination of virtual screening and in vitro competition assays as an inhibitor of the U2AF65-SF3b155 interaction[1]. By binding to a hydrophobic pocket within the UHM domain of U2AF65, this compound effectively prevents the docking of the ULM of SF3b155, thereby disrupting a critical step in early spliceosome assembly[1]. This targeted inhibition leads to downstream effects on RNA splicing and has been shown to impact cell viability, highlighting its potential as a chemical probe and a lead compound for anticancer drug development[1].

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the protein-protein interaction between the UHM of U2AF65 and the ULM of SF3b155. This disruption interferes with the stable recruitment of the U2 snRNP to the pre-mRNA, stalling the spliceosome assembly pathway.

Uhmcp1_Mechanism cluster_pre_spliceosome Early Spliceosome Assembly (A Complex Formation) cluster_result Consequence Pre-mRNA Pre-mRNA U2AF65 U2AF65 Pre-mRNA->U2AF65 binds to polypyrimidine tract U2AF35 U2AF35 U2AF65->U2AF35 heterodimerizes with SF3b155_U2snRNP SF3b155 (U2 snRNP) U2AF65->SF3b155_U2snRNP recruits via UHM-ULM interaction Disrupted_Assembly Spliceosome Assembly Stalled This compound This compound This compound->U2AF65 binds to UHM domain, preventing interaction

Figure 1: Mechanism of this compound Action.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified against the UHM domain of U2AF65 and other UHM-containing proteins. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Target Protein (UHM Domain)IC50 (µM)Assay TypeReference
U2AF65 (U2AF2)~30In vitro competition assay[1]
SPF4574.85 ± 6.18Homogeneous Time Resolved Fluorescence (HTRF) assay
RBM39Weaker affinity (IC50 > 75 µM)HTRF assay
PUF60Weaker affinity (IC50 > 75 µM)HTRF assay
U2AF35 (U2AF1)Weaker affinity (IC50 > 75 µM)HTRF assay

Experimental Protocols

The identification and characterization of this compound involved a series of biophysical and cell-based assays. Below are detailed descriptions of the key experimental methodologies.

Virtual Screening

A computational approach was employed to screen a large library of small molecules for potential binders to the hydrophobic pocket of the U2AF65 UHM domain. This process typically involves:

  • Target Preparation: A high-resolution 3D structure of the U2AF65 UHM domain (e.g., from X-ray crystallography or NMR) is used as the target.

  • Library Preparation: A database of small molecules is prepared by generating 3D conformers for each compound.

  • Molecular Docking: Each molecule in the library is computationally "docked" into the binding site of the U2AF65 UHM. Docking algorithms predict the binding pose and estimate the binding affinity (scoring).

  • Hit Selection: Compounds with the best predicted binding scores are selected for experimental validation.

In Vitro UHM-ULM Competition Assay

This assay is designed to measure the ability of a test compound (like this compound) to disrupt the interaction between a UHM-containing protein and a ULM-containing peptide or protein. A common format is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or a similar proximity-based assay.

  • Reagents:

    • Purified, recombinant UHM-containing protein (e.g., GST-tagged U2AF65 UHM).

    • Biotinylated synthetic peptide corresponding to the ULM of the interacting partner (e.g., SF3b155 ULM).

    • Streptavidin-coated donor beads and anti-GST acceptor beads.

    • Test compound (this compound) at various concentrations.

    • Assay buffer (e.g., PBS with 0.1% BSA).

  • Procedure:

    • The GST-tagged UHM protein is incubated with the biotinylated ULM peptide in the presence of varying concentrations of the test compound in a microplate well.

    • Anti-GST acceptor beads are added, which bind to the GST-tagged UHM protein.

    • Streptavidin-coated donor beads are added, which bind to the biotinylated ULM peptide.

    • The plate is incubated in the dark to allow for bead-protein interactions.

  • Detection:

    • The plate is read in an AlphaScreen-compatible reader. If the UHM and ULM are interacting, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, leading to a chemiluminescent signal.

    • An inhibitor like this compound will disrupt the UHM-ULM interaction, separating the beads and causing a decrease in the signal.

    • The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the direct binding of this compound to the U2AF65 UHM domain and to map the binding site. The most common experiment for this purpose is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.

  • Sample Preparation: A solution of ¹⁵N-isotopically labeled U2AF65 UHM domain is prepared in a suitable NMR buffer.

  • Titration: A series of ¹H-¹⁵N HSQC spectra are recorded for the protein alone and after the addition of increasing concentrations of this compound.

  • Data Analysis:

    • The HSQC spectrum displays a peak for each backbone amide proton-nitrogen pair in the protein.

    • Upon binding of this compound, the chemical environment of amino acid residues in the binding pocket changes, causing a shift in the positions of their corresponding peaks in the spectrum (chemical shift perturbations, CSPs).

    • By mapping the residues with significant CSPs onto the 3D structure of the U2AF65 UHM, the binding site of this compound can be precisely identified.

    • The dissociation constant (Kd) of the interaction can be estimated by fitting the changes in chemical shifts as a function of the ligand concentration.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interaction between this compound and the U2AF65 UHM at an atomic level.

  • System Setup:

    • A starting model of the U2AF65 UHM in complex with this compound is generated, often based on docking predictions.

    • The complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.

  • Simulation Parameters:

    • A force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces.

    • The system is first energy-minimized to remove steric clashes.

    • The system is then gradually heated to the desired temperature and equilibrated at constant pressure.

  • Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the complex.

  • Analysis: The trajectory from the simulation is analyzed to study the stability of the binding pose, identify key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies.

Experimental and Logical Workflows

The discovery and characterization of this compound followed a logical progression from computational screening to detailed biophysical and cellular validation.

Uhmcp1_Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_cellular Cellular Characterization VirtualScreen Virtual Screening (Docking against U2AF65 UHM) HitSelection Hit Selection (Top-scoring compounds) VirtualScreen->HitSelection CompetitionAssay In Vitro Competition Assay (e.g., AlphaScreen) HitSelection->CompetitionAssay NMR NMR Spectroscopy (Binding site mapping) CompetitionAssay->NMR MD Molecular Dynamics (Interaction analysis) CompetitionAssay->MD SplicingAssay Splicing Reporter Assays (Effect on splicing) CompetitionAssay->SplicingAssay ViabilityAssay Cell Viability Assays (Effect on cancer cells) SplicingAssay->ViabilityAssay

Figure 2: Discovery and Characterization Workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of chemical probes to study the intricate process of spliceosome assembly. Its ability to specifically target the U2AF65 UHM domain and disrupt the interaction with SF3b155 provides a powerful tool to investigate the consequences of inhibiting this crucial step in splicing. The methodologies outlined in this guide provide a framework for the further characterization of this compound and the discovery of novel, more potent inhibitors of UHM-ULM interactions.

Future research should focus on obtaining comprehensive data on the effects of this compound on global splicing patterns through techniques like RNA-sequencing. Furthermore, extensive profiling of its anti-proliferative activity across a diverse panel of cancer cell lines is necessary to identify cancer types that are particularly vulnerable to this mode of spliceosome inhibition. Such studies will be instrumental in advancing this compound or its derivatives towards potential therapeutic applications.

References

Investigating the Cellular Targets of Uhmcp1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uhmcp1 is a novel small molecule inhibitor that has emerged as a valuable tool for studying and potentially targeting the cellular machinery of RNA splicing.[1] Splicing is a fundamental process in eukaryotic gene expression, and its dysregulation is frequently implicated in various diseases, including cancer.[1] This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, the experimental protocols for its investigation, and its impact on cellular signaling pathways.

Core Cellular Target: The U2AF Homology Motif (UHM) Domain

The primary cellular target of this compound is the U2AF homology motif (UHM) domain, a conserved protein-protein interaction module found in several key splicing factors.[1] this compound specifically targets the UHM domain of U2AF65 (U2AF2) , a critical component of the U2 small nuclear ribonucleoprotein (snRNP) auxiliary factor (U2AF).[1]

The UHM domain of U2AF65 facilitates the interaction with UHM ligand motifs (ULMs) present in other splicing factors, such as SF3b155 (a subunit of the SF3B1 complex) and SF1 .[1] This interaction is crucial for the early stages of spliceosome assembly and the recognition of the 3' splice site on pre-mRNA.

Mechanism of Action:

This compound acts as a competitive inhibitor, binding to the hydrophobic pocket within the UHM domain of U2AF65. This binding event physically obstructs the interaction between the UHM domain and its cognate ULM-containing partners. By preventing the SF3b155/U2AF65 interaction, this compound disrupts the proper assembly of the spliceosome, leading to alterations in RNA splicing and ultimately impacting cell viability.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various studies. The following table summarizes key quantitative data related to its efficacy.

ParameterValueTarget ProteinInteracting PartnerAssay TypeReference
IC50 ~30 µMU2AF2-UHMSF3b155cin vitro competition assay
IC50 74.85 ± 6.18 µMSPF45-UHMU2AF2-ULMHTRF assay

Note: IC50 values can vary depending on the specific assay conditions and the interacting partners used.

Experimental Protocols

The identification and characterization of this compound and its cellular targets have been achieved through a combination of computational and experimental approaches.

Virtual Screening
  • Objective: To identify potential small molecule inhibitors of the U2AF65 UHM domain from large chemical libraries.

  • Methodology:

    • A three-dimensional structure of the U2AF65 UHM domain is used as a template.

    • Computational docking simulations are performed to predict the binding affinity of small molecules from a database to the hydrophobic pocket of the UHM domain.

    • Compounds with the highest predicted binding scores are selected for experimental validation.

In Vitro Competition Assay
  • Objective: To experimentally validate the inhibitory effect of this compound on the UHM-ULM interaction.

  • Methodology:

    • Purified recombinant U2AF65 UHM domain is immobilized on a solid support (e.g., ELISA plate).

    • A labeled ULM-containing peptide (e.g., from SF3b155) is added in the presence of varying concentrations of this compound.

    • The amount of bound labeled peptide is quantified to determine the concentration of this compound required to inhibit 50% of the interaction (IC50).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the direct binding of this compound to the U2AF65 UHM domain and map the binding site.

  • Methodology:

    • 15N-labeled U2AF65 UHM domain is prepared.

    • 1H-15N HSQC NMR spectra are recorded in the absence and presence of this compound.

    • Chemical shift perturbations of specific amino acid residues upon this compound binding are analyzed to identify the interaction interface, confirming binding to the hydrophobic pocket.

Molecular Dynamics Simulations
  • Objective: To understand the dynamic behavior of the this compound-UHM domain complex and the stability of the interaction.

  • Methodology:

    • A model of the this compound-U2AF65 UHM complex is generated based on docking and NMR data.

    • Computer simulations are run to calculate the atomic movements over time.

    • The simulation trajectories are analyzed to assess the stability of the binding pose and key intermolecular interactions.

Signaling Pathways and Cellular Effects

By targeting a core component of the splicing machinery, this compound can have widespread effects on cellular processes and signaling pathways.

Impact on RNA Splicing

The primary consequence of this compound activity is the modulation of alternative splicing. By disrupting the function of U2AF65, this compound can lead to changes in the inclusion or exclusion of exons in a variety of pre-mRNAs. This can result in the production of altered protein isoforms with different functions or the degradation of transcripts through nonsense-mediated decay.

Cell Viability and Proliferation

Dysregulation of splicing is a hallmark of cancer, and targeting the spliceosome is a promising anti-cancer strategy. Studies have shown that this compound can impact cell viability, likely by inducing splicing changes in genes critical for cell survival and proliferation.

Potential Downstream Signaling Pathways

The alteration of splicing patterns by this compound can indirectly affect numerous signaling pathways. For instance, changes in the splicing of key signaling molecules, such as kinases, phosphatases, or transcription factors, could lead to perturbations in pathways like:

  • PI3K-Akt Signaling Pathway: This pathway is central to cell growth, survival, and metabolism.

  • MAPK/ERK Signaling Pathway: This pathway regulates cell proliferation, differentiation, and apoptosis.

  • Wnt Signaling Pathway: This pathway is crucial for development and tissue homeostasis.

Further research is needed to fully elucidate the specific downstream signaling consequences of this compound-induced splicing changes.

Visualizations

This compound Mechanism of Action

Uhmcp1_Mechanism cluster_0 Normal Splicing Initiation cluster_1 This compound Inhibition U2AF65 U2AF65-UHM SF3b155 SF3b155-ULM U2AF65->SF3b155 Interaction Spliceosome Spliceosome Assembly SF3b155->Spliceosome This compound This compound U2AF65_inhibited U2AF65-UHM This compound->U2AF65_inhibited Binds to hydrophobic pocket SF3b155_unbound SF3b155-ULM U2AF65_inhibited->SF3b155_unbound Interaction Blocked Splicing_disrupted Disrupted Splicing U2AF65_inhibited->Splicing_disrupted

Caption: this compound competitively inhibits the U2AF65-SF3b155 interaction.

Experimental Workflow for this compound Target Validation

Experimental_Workflow VirtualScreening Virtual Screening InVitroAssay In Vitro Competition Assay (IC50 Determination) VirtualScreening->InVitroAssay Candidate Hits NMR NMR Spectroscopy (Binding Site Mapping) InVitroAssay->NMR Validated Hit CellularAssays Cellular Assays (Splicing & Viability) InVitroAssay->CellularAssays Functional Validation MD Molecular Dynamics (Interaction Stability) NMR->MD Structural Data

Caption: Workflow for identifying and validating this compound's cellular target.

Conclusion

This compound is a valuable chemical probe for investigating the intricate process of RNA splicing. Its specific targeting of the U2AF65 UHM domain provides a powerful tool to dissect the roles of UHM-ULM interactions in spliceosome assembly and to explore the therapeutic potential of splicing modulation in diseases like cancer. This guide provides a foundational understanding for researchers and drug development professionals to further investigate the cellular targets and downstream effects of this promising small molecule inhibitor.

References

Section 1: UHMCP1 - A Small Molecule Inhibitor of RNA Splicing

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Regulation of Gene Expression by UHMCP1 and PBRM1

Introduction

The query "this compound" presents an ambiguity, as it can refer to two distinct molecules with significant but different impacts on gene expression regulation. This guide addresses both possibilities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

  • This compound : A small molecule inhibitor that targets U2AF Homology Motif (UHM) domains, primarily affecting gene expression through the modulation of RNA splicing.

  • PBRM1 (Polybromo-1) : A large protein subunit of the PBAF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. Given that PBRM1 is a central and extensively studied regulator of gene expression, it is possible that the original query intended to investigate this protein.

This document is divided into two main sections, each providing a detailed technical overview of one of these molecules, including their mechanism of action, impact on gene expression with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

This compound is a chemical probe that has been identified as an inhibitor of protein-protein interactions involving the U2AF Homology Motif (UHM). Its primary effect on gene expression is mediated through the disruption of the spliceosome, the cellular machinery responsible for RNA splicing.

Mechanism of Action

This compound functions by preventing the interaction between the splicing factors SF3b155 and U2AF65 (also known as U2AF2).[1] This interaction is crucial for the early steps of spliceosome assembly at the 3' splice site of introns. This compound achieves this by binding to the hydrophobic pocket of the UHM domain of U2AF65.[1][2] By disrupting the U2AF65/SF3B1 interaction, this compound impacts RNA splicing and, consequently, the viability of cancer cells.[2] This makes this compound an interesting compound for targeting an UHM domain with potential anticancer properties.[1]

Impact on Gene Expression

The primary impact of this compound on gene expression is the alteration of alternative splicing patterns. By inhibiting the normal function of the spliceosome, this compound can lead to changes in which exons are included or excluded from the final messenger RNA (mRNA) transcripts. This results in the production of different protein isoforms, which can have varied functions, or can lead to non-functional proteins, affecting cellular processes and viability. Studies have shown that this compound can induce changes in the splicing patterns of specific genes in cell-based assays.

Quantitative Data

The following table summarizes quantitative data related to the activity of this compound and its analogs.

CompoundTarget UHM DomainIC50 (µM)Cell LineEffect
This compound U2AF2-UHM~30HEK293Induces changes in splicing patterns
This compound SPF45-UHM74.85 ± 6.18-Inhibits binding
SF1-8 (related UHM inhibitor) U2AF1-UHM59.33 ± 0.02K562-U2AF1S34FSelectively decreases cell viability
AP232 (this compound derivative) U2AF1-UHM-Leukemia cell linesAntitumor activity

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This protocol outlines a general procedure for assessing the effect of a small molecule inhibitor like this compound on cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the inhibitor (e.g., this compound) in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include appropriate controls (vehicle-only and no treatment).

  • Incubation : Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition :

    • For MTT : Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • For MTS : Add MTS solution containing an electron coupling reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis : Subtract the background absorbance, and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

This protocol provides a high-level overview of the steps involved in analyzing alternative splicing changes induced by a compound like this compound.

  • Experimental Design : Treat cells with this compound at a specific concentration and for a defined duration. Include control (untreated) samples.

  • RNA Extraction : Isolate total RNA from both treated and control cells, ensuring high quality and integrity.

  • Library Preparation : Prepare RNA-Seq libraries. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters. A double-random priming strategy can be used to generate strand-specific information.

  • Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis :

    • Read Alignment : Align the sequencing reads to a reference genome.

    • Splicing Analysis : Use bioinformatics tools (e.g., MISO, ALEXA-Seq) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention) by analyzing reads that map to exon-exon junctions.

    • Visualization : Use a genome browser to visually inspect the read alignments and confirm changes in splicing patterns for specific genes of interest.

Mandatory Visualization

UHMCP1_Mechanism cluster_spliceosome Spliceosome Assembly (Early Stage) cluster_inhibition Inhibition by this compound U2AF65 U2AF65 (UHM domain) SF3B1 SF3B1 U2AF65->SF3B1 Interaction pre_mRNA pre-mRNA (3' splice site) U2AF65->pre_mRNA Binding Splicing_Proceeds Normal Splicing SF3B1->Splicing_Proceeds This compound This compound U2AF65_inhibited U2AF65 (UHM domain) This compound->U2AF65_inhibited Binds to hydrophobic pocket SF3B1_2 SF3B1 U2AF65_inhibited->SF3B1_2 Interaction Blocked Splicing_Altered Altered Splicing SF3B1_2->Splicing_Altered

Caption: Mechanism of this compound-mediated splicing inhibition.

Section 2: PBRM1 - A Core Component of the PBAF Chromatin Remodeling Complex

PBRM1 (Polybromo-1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factor) complex, which is a type of SWI/SNF chromatin remodeling complex. PBRM1 is one of the most frequently mutated genes in certain cancers, particularly clear cell renal cell carcinoma (ccRCC).

Mechanism of Action

The PBAF complex, containing PBRM1, utilizes the energy from ATP hydrolysis to remodel chromatin by mobilizing and repositioning nucleosomes. This process alters the accessibility of DNA to transcription factors and the transcriptional machinery, thereby activating or repressing gene expression. PBRM1 itself contains six bromodomains that can bind to acetylated lysines on histones, such as H3K27ac, which is a mark of active gene transcription. This suggests a role for PBRM1 in targeting the PBAF complex to specific genomic loci. In some contexts, transcription factors like PAX8 recruit the PBRM1/PBAF complex to activate target genes. The second and fourth bromodomains of PBRM1 have also been shown to bind nucleic acids, particularly double-stranded RNA, which may help facilitate its association with chromatin.

Impact on Gene Expression

As a tumor suppressor, PBRM1 is involved in the regulation of genes related to several key cellular processes. Re-expression of PBRM1 in deficient ccRCC cell lines leads to the upregulation of genes involved in cellular adhesion, carbohydrate metabolism, apoptosis, and response to hypoxia. Conversely, it leads to the downregulation of genes involved in cell division. Loss of PBRM1 has been shown to result in increased H3K4me3 peaks at the promoters of genes associated with retinoic acid biosynthesis and signaling, leading to their transcriptional activation. One such target gene that is consistently upregulated with PBRM1 loss is ALDH1A1. Furthermore, PBRM1 has been implicated in regulating the expression of cell adhesion genes, which are important for cellular structure and signaling.

Quantitative Data

The following table summarizes quantitative data related to PBRM1's impact on gene expression and its genomic binding.

Experimental ApproachCell Type/ConditionFindingQuantitative Detail
RNA-Seq ccRCC cells with PBRM1 re-expressionUpregulation of cell adhesion genes97 genes in 2D culture, 45 of which were also upregulated in 3D culture
ChIP-Seq PBRM1 knockdown in 786-O cellsChanges in H3K4me3 peaks1,420 gained peaks and 259 lost peaks
PBRM1 ChIP-Seq ccRCC cellsPBRM1 occupancy at regulatory regionsAssociation with proximal regulatory regions of 8 out of 45 upregulated cell adhesion genes
PBRM1 ChIP-Seq Progenitor vs. Differentiated CellsPBRM1 peak distribution17,527 total peaks, with the majority being stable between the two cell states
Experimental Protocols

This protocol provides a general workflow for performing ChIP-seq to identify the genome-wide binding sites of a protein like PBRM1.

  • Cross-linking : Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing : Lyse the cells and shear the chromatin into fragments of 200-700 bp, typically by sonication or enzymatic digestion.

  • Immunoprecipitation (IP) :

    • Incubate the sheared chromatin with a specific antibody against the protein of interest (e.g., anti-PBRM1). An IgG antibody should be used as a negative control.

    • Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Reverse Cross-linking and DNA Purification : Elute the complexes from the beads and reverse the cross-links by heating. Purify the DNA.

  • Library Preparation : Prepare a sequencing library from the purified ChIP DNA and an input control sample (sheared chromatin that did not undergo IP). This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing : Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis :

    • Alignment : Align the sequencing reads to a reference genome.

    • Peak Calling : Identify regions of the genome with significant enrichment of reads in the IP sample compared to the input control. These regions are the putative binding sites of the protein.

    • Downstream Analysis : Annotate the peaks to nearby genes and perform pathway analysis to understand the biological functions of the target protein.

Mandatory Visualizations

PBRM1_Function cluster_chromatin Chromatin Regulation cluster_transcription Gene Expression Outcome TF Transcription Factor (e.g., PAX8) PBAF PBAF Complex TF->PBAF Recruits Nucleosome_Closed Closed Chromatin (Gene Inaccessible) PBAF->Nucleosome_Closed Remodels Nucleosome_Open Open Chromatin (Gene Accessible) PBAF->Nucleosome_Open Results in PBRM1 PBRM1 PBRM1->PBAF is a subunit of Transcription_Machinery Transcription Machinery Nucleosome_Open->Transcription_Machinery Allows binding DNA DNA Gene_Expression Target Gene Expression (e.g., Cell Adhesion, Metabolism) Transcription_Machinery->Gene_Expression Activates/Represses

Caption: Role of the PBRM1-containing PBAF complex in gene regulation.

ChIP_Seq_Workflow start Start: Live Cells crosslink 1. Cross-link proteins to DNA (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Chromatin Shearing (Sonication/Enzymatic Digestion) crosslink->lysis ip 3. Immunoprecipitation (with anti-PBRM1 antibody) lysis->ip wash 4. Wash to remove non-specific binding ip->wash elute 5. Elute & Reverse Cross-links wash->elute purify 6. Purify DNA elute->purify library 7. Prepare Sequencing Library purify->library sequence 8. High-Throughput Sequencing library->sequence analysis 9. Data Analysis (Alignment, Peak Calling) sequence->analysis end End: Genome-wide Binding Map analysis->end

Caption: Experimental workflow for ChIP-Seq.

References

Preliminary Studies on Uhmcp1 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on Uhmcp1, a novel small molecule inhibitor targeting the U2AF homology motif (UHM) of the splicing factor U2AF65. The findings summarized herein highlight the potential of this compound as an anti-cancer agent through its targeted disruption of the spliceosome machinery.

Core Findings at a Glance

This compound has been identified as a promising small molecule that inhibits the protein-protein interaction between the splicing factors SF3b155 and U2AF65. This interaction is a critical step in the early stages of spliceosome assembly. By binding to the hydrophobic pocket of the U2AF65 UHM domain, this compound effectively disrupts this process, leading to alterations in RNA splicing and a subsequent reduction in the viability of cancer cells[1][2].

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several UHM domains, demonstrating a degree of selectivity. The half-maximal inhibitory concentration (IC50) values provide a benchmark for its potency.

Target UHM DomainIC50 (µM)
SPF4574.85
RBM39159.35
PUF60175.61
U2AF35239.9

Table 1: IC50 values of this compound against various UHM domains. Data sourced from in vitro binding assays.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by intercepting a key interaction in the pre-mRNA splicing pathway. The following diagram illustrates the targeted mechanism.

Uhmcp1_Mechanism cluster_pre_spliceosome Pre-Spliceosome Assembly cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects SF3b155 SF3b155 (ULM domain) U2AF65 U2AF65 (UHM domain) SF3b155->U2AF65 Interaction Blocked_Interaction SF3b155->Blocked_Interaction Splicing RNA Splicing U2AF65->Splicing Promotes U2AF65->Blocked_Interaction Altered_Splicing Altered Splicing This compound This compound This compound->U2AF65 Binds to UHM domain Blocked_Interaction->Splicing Inhibits Blocked_Interaction->Altered_Splicing Reduced_Viability Reduced Cancer Cell Viability Altered_Splicing->Reduced_Viability Leads to

Caption: Mechanism of this compound action on the SF3b155-U2AF65 interaction.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the preliminary assessment of this compound.

In Vitro Competition Assay for UHM-ULM Interaction

This assay was central to the discovery of this compound as an inhibitor of the SF3b155-U2AF65 interaction.

Competition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection P1 Purify GST-tagged SF3b155 ULM domain A1 Coat microplate wells with GST-SF3b155 P1->A1 P2 Purify GFP-tagged U2AF65 UHM domain A3 Add GFP-U2AF65 and varying concentrations of this compound P2->A3 P3 Prepare this compound stock solutions at various concentrations P3->A3 A2 Block non-specific binding sites A1->A2 A2->A3 A4 Incubate to allow binding competition A3->A4 D1 Wash wells to remove unbound components A4->D1 D2 Measure fluorescence of bound GFP-U2AF65 D1->D2 D3 Analyze data to determine IC50 of this compound D2->D3

Caption: Workflow for the in vitro competition assay.

Detailed Protocol:

  • Protein Purification:

    • Express GST-tagged SF3b155 (ULM domain) and GFP-tagged U2AF65 (UHM domain) in E. coli.

    • Purify the proteins using affinity chromatography (Glutathione-Sepharose for GST-SF3b155 and Ni-NTA for His-tagged GFP-U2AF65).

    • Confirm purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

  • Microplate Coating:

    • Coat wells of a 96-well high-binding microplate with a solution of GST-SF3b155 (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking:

    • Wash the wells with PBS containing 0.05% Tween 20 (PBST).

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of this compound in a suitable binding buffer.

    • Add the this compound dilutions to the wells, followed by a constant concentration of GFP-U2AF65 (e.g., 5 µg/mL).

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Detection and Analysis:

    • Wash the wells extensively with PBST to remove unbound proteins.

    • Measure the fluorescence of the remaining GFP-U2AF65 in each well using a fluorescence plate reader.

    • Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The effect of this compound on the viability of cancer cell lines can be assessed using a standard MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

RNA Splicing Analysis

The impact of this compound on RNA splicing can be investigated by analyzing changes in splicing patterns of specific genes.

Detailed Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cancer cells with this compound at a concentration around its IC50 value for a specified time.

    • Extract total RNA from the treated and untreated cells using a suitable RNA extraction kit.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification:

    • Perform PCR using primers that flank a region of a gene known to undergo alternative splicing.

  • Analysis of Splicing Isoforms:

    • Analyze the PCR products by agarose gel electrophoresis. Changes in the ratios of different sized bands between treated and untreated samples indicate an alteration in splicing.

    • For more quantitative analysis, techniques such as quantitative real-time PCR (qRT-PCR) with isoform-specific primers or RNA sequencing (RNA-seq) can be employed.

Conclusion and Future Directions

The preliminary studies on this compound have established it as a valid lead compound for the development of novel anti-cancer therapeutics that target the spliceosome. Its ability to specifically inhibit the UHM-ULM interaction provides a clear mechanism of action. Further research is warranted to optimize its potency and selectivity, and to evaluate its efficacy and safety in preclinical cancer models. The detailed protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising compound into clinical applications.

References

The Structural Basis of Uhmcp1 Binding to UHM Domains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions between the small molecule inhibitor Uhmcp1 and U2AF Homology Motif (UHM) domains. This compound has been identified as a chemical probe that targets the spliceosome, a critical cellular machinery for gene expression.[1][2] This document outlines the quantitative binding data, detailed experimental methodologies, and the logical framework of this compound's mechanism of action.

Quantitative Binding Data

This compound and its analogs have been evaluated for their binding affinity against several UHM domain-containing proteins. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the binding of a natural ligand by 50%, are summarized below. These values were primarily determined using Homogeneous Time-Resolved Fluorescence (HTRF) assays.

CompoundTarget UHM DomainIC50 (µM)Reference
This compoundU2AF2-UHM30[3]
This compoundSPF45-UHM74.85 ± 6.18[3]
This compound Analog 2U2AF1-UHM~5-fold lower than other UHMs[3]
This compound Analog 2SPF45-UHMNot markedly changed from this compound
This compound Analog 2RBM39-UHMNot markedly changed from this compound
This compound Analog 2PUF60-UHMNot markedly changed from this compound
SF1-8U2AF1-UHM59.33 ± 0.02
Hit2U2AF1-UHM343.05 ± 62.44

Structural Insights into the this compound-UHM Interaction

This compound has been shown to prevent the protein-protein interaction between SF3b155 and U2AF65 by binding to the UHM domain of U2AF65. Nuclear Magnetic Resonance (NMR) analyses and molecular dynamics simulations have confirmed that this compound binds within a hydrophobic pocket on the UHM domain. This pocket is the canonical binding site for UHM ligand motifs (ULMs), which are characterized by a conserved tryptophan residue that anchors the interaction. By occupying this hydrophobic pocket, this compound directly competes with and inhibits the binding of ULM-containing proteins.

While a co-crystal structure of this compound bound to a UHM domain is not publicly available, NMR chemical shift perturbation studies have mapped the interaction surface. These studies reveal that this compound binding induces significant chemical shift changes in the amino acid residues lining the hydrophobic pocket of the U2AF65 UHM domain, consistent with a direct binding event at this site.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the binding of this compound to UHM domains.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput assay used to measure biomolecular interactions. It combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, which minimizes background fluorescence and enhances signal sensitivity.

Principle: The assay is typically performed in a competitive binding format. A UHM domain protein, often fused to a donor fluorophore (e.g., Europium cryptate), and a ULM-containing peptide, labeled with an acceptor fluorophore (e.g., d2), are incubated together. When the UHM and ULM interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. When an inhibitor like this compound is introduced, it competes with the ULM peptide for binding to the UHM domain. This disruption of the UHM-ULM interaction leads to a decrease in the FRET signal, which is proportional to the concentration of the inhibitor.

General Protocol:

  • Reagent Preparation:

    • Purified, recombinant UHM domain-containing protein labeled with a donor fluorophore.

    • A synthetic ULM peptide labeled with an acceptor fluorophore.

    • Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20).

    • Serial dilutions of the inhibitor (this compound).

  • Assay Plate Setup:

    • Add a fixed concentration of the labeled UHM domain and ULM peptide to each well of a low-volume 384-well plate.

    • Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor (maximum FRET) and wells with no ULM peptide (background).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Read the plate using an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for d2).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor emission / Donor emission).

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying biomolecular interactions at atomic resolution in solution. It can be used to map the binding site of a small molecule on a protein and to determine the dissociation constant (Kd) of the interaction.

Principle: The chemical environment of each atomic nucleus in a protein influences its resonance frequency in an NMR spectrum. When a ligand binds to a protein, it perturbs the chemical environment of the nuclei at the binding interface, leading to changes in their corresponding peaks in the NMR spectrum. These changes, known as chemical shift perturbations (CSPs), can be monitored to identify the amino acid residues involved in the interaction.

General Protocol for Titration and CSP Mapping:

  • Protein Preparation:

    • Express and purify 15N-labeled UHM domain protein. The uniform incorporation of the 15N isotope allows for the acquisition of a 1H-15N HSQC spectrum, where each peak corresponds to a specific backbone amide proton and nitrogen pair.

  • NMR Sample Preparation:

    • Prepare a sample of the 15N-labeled UHM domain in a suitable NMR buffer (e.g., phosphate buffer at physiological pH).

    • Prepare a concentrated stock solution of the inhibitor (this compound) in the same buffer.

  • NMR Data Acquisition:

    • Acquire a baseline 1H-15N HSQC spectrum of the protein alone.

    • Perform a titration by adding increasing amounts of the inhibitor to the protein sample and acquiring a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series and identify the peaks that shift or broaden upon addition of the inhibitor.

    • Assign the shifting peaks to specific amino acid residues using a previously determined backbone assignment of the UHM domain.

    • Calculate the magnitude of the CSPs for each residue. Residues with significant CSPs are likely part of the binding site.

    • The dissociation constant (Kd) can be determined by fitting the change in chemical shift as a function of the ligand concentration to a binding isotherm.

Signaling and Functional Consequences of this compound Binding

UHM domains are critical for the assembly of the spliceosome, a large RNA-protein complex that carries out pre-mRNA splicing. UHM-ULM interactions mediate the recruitment of various splicing factors to the 3' splice site. By inhibiting these interactions, this compound disrupts the normal splicing process. This can lead to changes in alternative splicing patterns and ultimately affect cell viability, making UHM domain inhibitors like this compound potential anticancer agents.

Below are diagrams illustrating the experimental workflow for identifying UHM inhibitors and the logical pathway of this compound's action.

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_functional Functional Assays vs Virtual Screening of Small Molecule Library in_vitro In Vitro Competition Assay (e.g., HTRF) vs->in_vitro Identifies potential hits nmr NMR Spectroscopy (Binding Site Mapping, Kd) in_vitro->nmr Validates direct binding splicing RNA Splicing Assays in_vitro->splicing Assesses functional impact md Molecular Dynamics (Binding Pose Simulation) nmr->md Guides simulation viability Cell Viability Assays splicing->viability Links splicing changes to cellular phenotype

Caption: Workflow for the discovery and characterization of UHM domain inhibitors like this compound.

signaling_pathway This compound This compound UHM_domain UHM Domain (e.g., on U2AF65) This compound->UHM_domain Binds to hydrophobic pocket PPI UHM-ULM Protein-Protein Interaction This compound->PPI Inhibits UHM_domain->PPI ULM_ligand ULM Ligand (e.g., on SF3b155) ULM_ligand->PPI Binds to Spliceosome Spliceosome Assembly PPI->Spliceosome Promotes Alt_Splicing Altered Splicing Patterns Splicing Pre-mRNA Splicing Spliceosome->Splicing Mediates Cell_Viability Decreased Cell Viability Alt_Splicing->Cell_Viability Leads to

Caption: Logical pathway of this compound-mediated inhibition of UHM-ULM interaction and its downstream effects.

References

Methodological & Application

Application Notes and Protocols for the Use of UHMCP1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed framework for researchers, scientists, and drug development professionals on the experimental use of UHMCP1, a small molecule inhibitor of U2AF Homology Motif (UHM) domains, in a cell culture setting.

Introduction

This compound is a chemical probe that targets the U2AF Homology Motif (UHM), a protein-protein interaction domain found in several splicing factors.[1] Notably, it has been identified as an inhibitor of the interaction between SF3b155 and U2AF65, impacting RNA splicing and cell viability.[1] This makes this compound a valuable tool for studying the role of UHM-containing proteins in cellular processes and as a potential anti-cancer agent.[1] These protocols are designed to provide a comprehensive guide for utilizing this compound in cell-based assays. The following protocols will use the K562 human immortalised myelogenous leukemia cell line as an example, as this cell line has been used in studies involving splicing factor inhibitors.[2]

Data Presentation

Table 1: Quantitative Data Summary for this compound Effects on K562 Cells

ParameterValueCell LineExperimental ContextReference
IC50 ~30 µMHEK293Inhibition of U2AF2-UHM domain[3]
Effect on Cell Viability Dose-dependent reductionK562-U2AF1S34FSelective reduction in viability of mutant cells
Splicing Alterations Induces changes in alternative splicing eventsHEK293Minigene reporter assays

Experimental Protocols

K562 Cell Culture Protocol

This protocol outlines the standard procedure for the culture of K562 cells, a commonly used leukemia cell line.

Materials:

  • K562 cells (ATCC® CCL-243™)

  • RPMI-1640 Medium (e.g., Gibco™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • 15 mL and 50 mL conical tubes, sterile

  • Cell counting chamber (hemocytometer) or automated cell counter

  • Incubator (37°C, 5% CO2)

  • Biological safety cabinet

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thawing of Cryopreserved Cells:

    • Quickly thaw the vial of frozen K562 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-25 culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Monitor cell density and viability daily. K562 cells grow in suspension.

    • Maintain the cell culture by adding fresh medium or splitting the culture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

  • Subculturing:

    • Transfer the cell suspension to a 50 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a desired volume of fresh, pre-warmed complete growth medium.

    • Distribute the cell suspension into new culture flasks at the desired seeding density.

This compound Treatment Protocol

This protocol describes the application of this compound to cultured K562 cells to assess its biological effects.

Materials:

  • Cultured K562 cells in logarithmic growth phase

  • This compound small molecule inhibitor

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium

  • Multi-well plates (e.g., 96-well) for assays

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be determined based on the desired final concentrations for the experiment. Store the stock solution at -20°C or as recommended by the supplier.

  • Cell Seeding:

    • Determine the cell concentration of a healthy K562 cell culture.

    • Seed the cells into a multi-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well for a 96-well plate) in complete growth medium.

    • Incubate the plate for 24 hours to allow cells to acclimate.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

    • Include a vehicle control group treated with the same concentration of DMSO as the experimental groups.

    • Carefully add the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following this compound treatment.

Materials:

  • This compound-treated K562 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Following the this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway

cluster_splicing Pre-mRNA Splicing SF3b155 SF3b155 U2AF65 U2AF65 (U2AF2) SF3b155->U2AF65 UHM-mediated interaction Spliceosome Spliceosome Assembly U2AF65->Spliceosome Promotes This compound This compound This compound->U2AF65 Inhibits Splicing RNA Splicing Spliceosome->Splicing cluster_workflow Experimental Workflow for this compound Treatment Start Start: K562 Cell Culture Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound (and Vehicle Control) Seed->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Downstream Assays (e.g., Cell Viability, RNA analysis) Incubate->Assay Analyze Data Analysis Assay->Analyze

References

Application Notes and Protocols for Splicing Reporter Assays Featuring UHMK1 and UHMCP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing splicing reporter assays for investigating the function of the splicing regulatory kinase UHMK1 and the small molecule splicing inhibitor UHMCP1. Detailed protocols, data presentation guidelines, and visual diagrams are included to facilitate experimental design and execution.

Introduction

Pre-mRNA splicing is a critical step in eukaryotic gene expression, and its dysregulation is implicated in numerous diseases, including cancer. Splicing reporter assays are powerful tools for studying the mechanisms of splicing regulation and for identifying and characterizing modulators of this process. This document details the application of these assays to two key players in splicing modulation: UHMK1, a regulatory kinase, and this compound, a small molecule inhibitor.

UHMK1 (U2AF Homology Motif Kinase 1) is a serine/threonine kinase that contains a U2AF homology motif (UHM), a domain common among splicing factors.[1][2][3] Through this motif, UHMK1 interacts with splicing factors such as SF1 and SF3B1, which are involved in the early stages of spliceosome assembly.[1][2] UHMK1 can influence alternative splicing by phosphorylating these and other components of the splicing machinery.

This compound is a small molecule inhibitor that targets UHM domains. It has been shown to prevent the interaction between SF3b155 and U2AF65, two crucial components of the spliceosome. By disrupting this protein-protein interaction, this compound can modulate splicing patterns and affect cell viability, making it a valuable tool for studying splicing and a potential starting point for therapeutic development.

Section 1: Investigating UHMK1 Function with a Splicing Reporter Assay

This section describes how to use a splicing reporter assay to assess the impact of UHMK1 on alternative splicing. The protocol involves the co-expression of UHMK1 with a splicing reporter minigene.

Signaling Pathway of UHMK1 in Splicing Regulation

UHMK1_Pathway UHMK1 UHMK1 Phosphorylation Phosphorylation UHMK1->Phosphorylation SF1 SF1 Spliceosome Early Spliceosome (E/A Complex) SF1->Spliceosome SF3B1 SF3B1 SF3B1->Spliceosome spliced_mRNA Spliced mRNA Spliceosome->spliced_mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Phosphorylation->SF1 Phosphorylation->SF3B1 Alt_Splicing Alternative Splicing Modulation Phosphorylation->Alt_Splicing Alt_Splicing->Spliceosome

Caption: UHMK1 phosphorylates splicing factors like SF1 and SF3B1 to modulate alternative splicing.

Experimental Protocol: UHMK1 Co-transfection with a Splicing Reporter

This protocol is designed to assess the effect of UHMK1 on a specific alternative splicing event mimicked in a minigene reporter.

1. Minigene Reporter Construct:

  • Design and construct a minigene plasmid containing an alternative exon and its flanking intronic sequences cloned between two constitutively spliced exons. The minigene should be under the control of a strong constitutive promoter (e.g., CMV).

2. UHMK1 Expression Construct:

  • Obtain or construct a mammalian expression vector encoding wild-type UHMK1 (UHMK1-WT).

  • As a control, create a kinase-dead version of UHMK1 (e.g., UHMK1-K54R) through site-directed mutagenesis.

3. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or HeLa cells) in the appropriate medium.

  • Seed cells in 12-well plates to achieve 60-70% confluency on the day of transfection.

  • Co-transfect the cells with the splicing reporter minigene plasmid and either the UHMK1-WT, UHMK1-K54R, or an empty vector control plasmid using a suitable transfection reagent.

4. RNA Isolation and RT-PCR:

  • At 48 hours post-transfection, harvest the cells and isolate total RNA.

  • Perform reverse transcription (RT) to synthesize cDNA.

  • Amplify the spliced mRNA products from the minigene reporter using PCR with primers specific to the flanking exons of the reporter construct.

5. Analysis of Splicing Isoforms:

  • Separate the PCR products by agarose gel electrophoresis.

  • Visualize and quantify the bands corresponding to the different spliced isoforms (e.g., exon inclusion vs. exon skipping).

  • Calculate the percentage of exon inclusion for each condition.

Data Presentation: UHMK1 Splicing Reporter Assay

Table 1: Effect of UHMK1 Expression on Alternative Splicing of a Reporter Minigene

Condition% Exon Inclusion (Mean ± SD)Fold Change vs. Control
Control (Empty Vector)User-defined1.0
UHMK1-WTUser-definedCalculated
UHMK1-K54RUser-definedCalculated

Note: Based on published data, co-expression of UHMK1-WT with SF1 has been shown to enhance the activity of a splicing reporter.

Section 2: Evaluating the Splicing Inhibitor this compound

This section outlines the use of a splicing reporter assay to characterize the activity of the small molecule inhibitor this compound.

Mechanism of Action of this compound

UHMCP1_Mechanism cluster_0 Normal Splicing cluster_1 With this compound U2AF65 U2AF65 (UHM domain) SF3b155 SF3b155 (ULM) U2AF65->SF3b155 Interaction Spliceosome_A Spliceosome Assembly SF3b155->Spliceosome_A This compound This compound U2AF65_B U2AF65 (UHM domain) This compound->U2AF65_B Binding SF3b155_B SF3b155 (ULM) U2AF65_B->SF3b155_B Spliceosome_B Spliceosome Assembly Inhibited SF3b155_B->Spliceosome_B label_inhibition Interaction Inhibited

Caption: this compound binds to the UHM domain of U2AF65, inhibiting its interaction with SF3b155.

Experimental Protocol: this compound Treatment in a Splicing Reporter Assay

1. Minigene Reporter and Cell Culture:

  • Use a validated splicing reporter minigene as described in Section 1.

  • Culture and seed cells (e.g., HEK293T) in 12-well plates.

2. Transfection:

  • Transfect the cells with the splicing reporter minigene plasmid.

3. This compound Treatment:

  • At 24 hours post-transfection, treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 24 hours.

4. RNA Isolation, RT-PCR, and Analysis:

  • Follow the procedures for RNA isolation, RT-PCR, and analysis of splicing isoforms as described in Section 1.

Data Presentation: this compound Splicing Reporter Assay

Table 2: Dose-Dependent Effect of this compound on Splicing

This compound Conc. (µM)% Exon Inclusion (Mean ± SD)
0 (Vehicle)User-defined
10User-defined
25User-defined
50User-defined
100User-defined

Note: this compound has been reported to have an EC50 of 140 µM for cell viability in HEK293 cells. Effects on splicing may be observed at lower concentrations.

Section 3: General Splicing Reporter Assay Workflow

This section provides a generalized workflow for a minigene-based splicing reporter assay.

Splicing Reporter Assay Workflow Diagram

Splicing_Reporter_Workflow start Start design 1. Design & Clone Minigene Reporter start->design culture 2. Cell Culture & Seeding design->culture transfect 3. Transfection of Minigene culture->transfect treatment 4. Treatment (e.g., this compound) or Co-transfection (e.g., UHMK1) transfect->treatment harvest 5. Cell Harvest & RNA Isolation treatment->harvest rtpcr 6. RT-PCR harvest->rtpcr analysis 7. Gel Electrophoresis & Quantification rtpcr->analysis end End analysis->end

Caption: A generalized workflow for a minigene-based splicing reporter assay.

Conclusion

Splicing reporter assays are indispensable for dissecting the complexities of splicing regulation. The protocols and guidelines presented here provide a robust framework for investigating the roles of the splicing kinase UHMK1 and the UHM domain inhibitor this compound. These studies can contribute to a deeper understanding of splicing mechanisms and may aid in the development of novel therapeutic strategies targeting splicing dysregulation in disease.

References

Application Notes and Protocols for Uhmcp1 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available literature detailing the in vivo dosage and administration of Uhmcp1 in mouse models. The information presented herein is a generalized template based on preclinical research with other small molecule splicing inhibitors and is intended to serve as a guideline for researchers and drug development professionals. Specific dosages, administration routes, and protocols for this compound must be determined through rigorous preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Introduction

This compound is a small molecule inhibitor that targets the U2AF homology motif (UHM), a protein interaction domain prevalent in splicing factors. It has been identified as an inhibitor of the SF3b155/U2AF65 interaction, demonstrating an impact on RNA splicing and cell viability in vitro, suggesting potential as an anticancer agent[1]. The transition from in vitro to in vivo studies is a critical step in the evaluation of this compound's therapeutic potential. These application notes provide a framework for designing and executing initial in vivo studies in mouse models.

Mechanism of Action

This compound functions by binding to the hydrophobic pocket of the U2AF65 UHM domain, thereby preventing its interaction with SF3b155[1]. This disruption of the spliceosome machinery leads to alterations in RNA splicing, which can selectively affect cancer cells harboring mutations in splicing factors[1].

This compound This compound U2AF65_UHM U2AF65 UHM Domain This compound->U2AF65_UHM Binds to Spliceosome_Assembly Spliceosome Assembly This compound->Spliceosome_Assembly Inhibits U2AF65_UHM->Spliceosome_Assembly Interacts with SF3b155 to promote SF3b155 SF3b155 SF3b155->Spliceosome_Assembly RNA_Splicing RNA Splicing Spliceosome_Assembly->RNA_Splicing Mediates Cell_Viability Cancer Cell Viability RNA_Splicing->Cell_Viability Affects

Caption: this compound inhibits the interaction between U2AF65 and SF3b155, disrupting spliceosome assembly and impacting cancer cell viability.

Preclinical Data Summary (Hypothetical)

Prior to initiating efficacy studies, crucial pharmacokinetic and toxicology data must be generated. The following tables are templates for summarizing such hypothetical data for this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose (mg/kg) 52050
Cmax (ng/mL) 1500800200
Tmax (h) 0.10.52
AUC (ng·h/mL) 300025001000
Half-life (h) 234
Bioavailability (%) 1008333

Table 2: Hypothetical Acute Toxicology Profile of this compound in Mice

RouteDose (mg/kg)Observation PeriodKey Findings
IV 1014 daysNo adverse effects observed.
IV 3014 daysMild, transient weight loss.
IP 5014 daysNo adverse effects observed.
IP 10014 daysLocalized irritation at the injection site.
PO 10014 daysNo adverse effects observed.
PO 30014 daysReduced food intake for 48 hours.

Experimental Protocols

The following are generalized protocols that would need to be adapted based on empirical data obtained for this compound.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline, corn oil - to be determined by solubility studies)

  • 6-8 week old mice (strain to be selected based on the tumor model)

  • Syringes and needles appropriate for the route of administration

Methodology:

  • Perform a dose-range finding study with small groups of mice (n=3-5 per group).

  • Administer escalating doses of this compound via the intended route of administration (e.g., IP or PO).

  • Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance for a period of 14-21 days.

  • The MTD is defined as the highest dose that does not cause greater than 20% weight loss or other signs of severe distress.

Protocol 2: Pharmacokinetic Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • 6-8 week old mice

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS or other appropriate analytical instrumentation

Methodology:

  • Administer a single dose of this compound to mice via IV and the intended experimental route (e.g., IP or PO).

  • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood samples to isolate plasma.

  • Analyze plasma concentrations of this compound using a validated analytical method.

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound at the determined MTD

  • Vehicle

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Calipers for tumor measurement

Methodology:

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups (n=8-10 per group).

  • Administer this compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily, every other day).

  • Measure tumor volume and body weight 2-3 times per week.

  • Euthanize mice when tumors reach the predetermined endpoint or if signs of excessive toxicity are observed.

  • Excise tumors for downstream pharmacodynamic analysis (e.g., Western blot, IHC, RNA sequencing).

cluster_0 Preclinical Evaluation cluster_1 In Vivo Efficacy Solubility Solubility & Formulation MTD MTD Studies Solubility->MTD PK Pharmacokinetics MTD->PK Xenograft Tumor Xenograft Implantation PK->Xenograft Treatment This compound Treatment Xenograft->Treatment Monitoring Tumor & Health Monitoring Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis

Caption: A generalized workflow for the in vivo evaluation of this compound in mouse models.

Conclusion

The successful in vivo application of this compound in mouse models is contingent on a systematic approach that begins with fundamental preclinical characterization. The protocols and data templates provided here offer a roadmap for researchers to design and execute these critical studies. As specific data for this compound becomes available, these generalized guidelines should be replaced with detailed, empirically derived protocols.

References

Application of Uhmcp1 and its Derivatives in Myeloid Neoplasm Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mutations in genes encoding components of the spliceosome are a frequent and defining feature of myeloid neoplasms, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3][4] These mutations confer a vulnerability to cancer cells, making the spliceosome an attractive therapeutic target.[1] Uhmcp1 (U2AF Homology Motif Competitive Probe 1) and its more potent derivatives, SF153 and AP232, are small molecule inhibitors that target the U2AF Homology Motif (UHM) of splicing factors.

The primary mechanism of action of these compounds is the disruption of the protein-protein interaction between U2AF1 and U2AF2, two critical components of the U2AF heterodimer that recognizes the 3' splice site during pre-mRNA splicing. This compound was first identified as an inhibitor of the SF3b155/U2AF65 (U2AF2) interaction. Subsequent research has led to the development of analogs like SF1-8 and AP232, which show improved activity and selectivity for the UHM domain of U2AF1.

These inhibitors have demonstrated selective cytotoxicity against leukemia cell lines harboring splicing factor mutations. For instance, SF1-8 selectively inhibited the growth of K562 cells expressing mutant U2AF1 (S34F) compared to their wild-type counterparts. Similarly, AP232 was more effective in inhibiting the growth of HNT-34 (SF3B1 mutant) and MONO-MAC-1 (U2AF1 mutant) leukemia cell lines. This selectivity suggests a therapeutic window for targeting cancer cells with spliceosome mutations while sparing healthy cells.

The downstream effects of UHM inhibition include alterations in RNA splicing, leading to changes in the isoform patterns of various genes. In myeloid neoplasm models, this has been shown to impact pathways associated with endocytosis, intracellular vesicle transport, and secretion. Furthermore, AP232 has been observed to induce G1 and G2/M cell cycle arrest and inhibit autophagy in leukemia cells. These findings underscore the potential of UHM inhibitors like this compound and its derivatives as novel therapeutic agents for the treatment of myeloid neoplasms with splicing factor mutations.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of this compound derivatives in various myeloid neoplasm cell lines.

Table 1: IC50 Values of U2AF1-UHM Inhibitors

CompoundTargetAssayIC50 (µM)Reference
SF1-8U2AF1-UHM / U2AF2-ULM InteractionHTRF59.33 ± 0.02
SF153U2AF1-UHMHTRF247.47
AP232U2AF1-UHMHTRF~7.98 (31-fold improvement over SF153)

Table 2: Cell Viability IC50 Values of UHM Inhibitors in Leukemia Cell Lines

CompoundCell LineGenotypeIC50 (µM)Reference
SF1-8K562-U2AF1S34FU2AF1 S34F mutant1.98
SF1-8K562-U2AF1wtU2AF1 wild-type> 100
SF1-8MV-4-11U2AF1 wild-type> 100
SF1-8HL-60U2AF1 wild-type> 100
AP232HNT-34SF3B1 K700E mutant6.49 ± 0.38
AP232MONO-MAC-1U2AF1 Q157P mutant14.09 ± 4.43

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for U2AF1-UHM Inhibition

This protocol is for determining the IC50 value of a compound's ability to inhibit the interaction between the U2AF1-UHM domain and a U2AF2-ULM (U2AF Ligand Motif) peptide.

Materials:

  • GST-tagged U2AF1-UHM protein

  • Biotinylated U2AF2-ULM peptide

  • Terbium cryptate-labeled anti-GST antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

  • Test compounds (e.g., this compound, AP232)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the GST-U2AF1-UHM protein and the biotinylated U2AF2-ULM peptide to the wells.

  • Add the terbium cryptate-labeled anti-GST antibody and streptavidin-XL665.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (using CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Myeloid neoplasm cell lines (e.g., K562, MV-4-11, HNT-34)

  • Complete cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Treat the cells with the compound dilutions and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is used to confirm the binding of a small molecule to its target protein in a cellular context.

Materials:

  • Leukemia cell line (e.g., K562)

  • Lysis buffer (e.g., M-PER with protease inhibitors)

  • Test compound (e.g., AP232)

  • Pronase (or other suitable protease)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against the target protein (e.g., anti-U2AF1)

  • Secondary antibody

Procedure:

  • Culture and harvest the leukemia cells.

  • Lyse the cells and quantify the protein concentration of the lysate.

  • Incubate aliquots of the cell lysate with the test compound or a vehicle control for a specified time (e.g., 1 hour at room temperature).

  • Treat the lysates with a range of concentrations of Pronase to induce proteolysis.

  • Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody against the target protein (U2AF1).

  • A stabilized target protein will show increased resistance to proteolysis in the presence of the binding compound, resulting in a stronger band at its expected molecular weight compared to the vehicle control at the same protease concentration.

Visualizations

Uhmcp1_Mechanism_of_Action cluster_splicing Normal Splicing cluster_inhibition Inhibition by this compound U2AF1 U2AF1 U2AF2 U2AF2 (U2AF65) U2AF1->U2AF2 UHM-ULM Interaction pre_mRNA pre-mRNA (3' splice site) U2AF1->pre_mRNA Binds AG-dinucleotide U2AF2->pre_mRNA Binds Py-tract Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome Recruitment This compound This compound / AP232 Blocked_U2AF1 U2AF1 This compound->Blocked_U2AF1 Binds to UHM Disrupted_Interaction Disrupted Interaction Blocked_U2AF2 U2AF2 Altered_Splicing Altered Splicing Disrupted_Interaction->Altered_Splicing Cell_Death Cell Cycle Arrest & Cell Death Altered_Splicing->Cell_Death

Caption: Mechanism of action of this compound and its derivatives in disrupting the U2AF1/U2AF2 interaction.

Experimental_Workflow start Start: Identify Splicing Factor Mutated Myeloid Neoplasm Cell Lines htrf In vitro HTRF Assay: Determine IC50 for U2AF1-UHM Inhibition start->htrf cell_viability Cell-based Assay: (e.g., CellTiter-Glo) Determine IC50 for Cell Viability htrf->cell_viability Select potent inhibitors darts Target Engagement Assay: (DARTS) Confirm binding to U2AF1 in cell lysate cell_viability->darts Confirm on-target effect in cells downstream Downstream Analysis: - RNA-seq for splicing changes - Cell cycle analysis - Autophagy assays darts->downstream end Conclusion: Identify lead compounds for in vivo studies downstream->end

Caption: A typical experimental workflow for evaluating UHM inhibitors in myeloid neoplasm research.

References

Application Notes and Protocols for Uhmcp1 in In Vitro RNA Processing Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Uhmcp1 is a small molecule inhibitor that serves as a valuable chemical probe for investigating the molecular mechanisms of pre-mRNA splicing. It functions by targeting U2AF Homology Motifs (UHMs), which are protein-protein interaction domains prevalent in splicing factors. Specifically, this compound has been identified as an inhibitor of the interaction between the splicing factors SF3b155 and U2AF65 (also known as U2AF2), a critical step in the early stages of spliceosome assembly.[1] By binding to the hydrophobic pocket of the U2AF65 UHM domain, this compound effectively disrupts the formation of the U2AF heterodimer complex, leading to alterations in RNA splicing.[1]

These application notes provide detailed protocols for utilizing this compound as an inhibitor to study RNA processing in vitro, enabling researchers to dissect the roles of UHM-containing proteins in splicing regulation and to screen for novel splicing modulators.

Mechanism of Action: Disrupting the Spliceosome's Early Assembly

During the initial phase of intron recognition, the U2AF heterodimer, composed of U2AF65 and U2AF35, binds to the polypyrimidine tract (Py-tract) and the 3' splice site AG dinucleotide, respectively. The UHM domain of U2AF65 interacts with UHM Ligand Motifs (ULMs) in other splicing factors, such as SF1 and SF3b155, to stabilize the early spliceosome complex (E complex). This compound competitively binds to the UHM domain of U2AF65, preventing its interaction with partner proteins and thereby stalling spliceosome assembly.

Uhmcp1_Mechanism This compound inhibits the U2AF65-SF3b155 interaction. cluster_pre_inhibition Normal Spliceosome Assembly (E Complex) cluster_inhibition Inhibition by this compound U2AF65 U2AF65 (UHM Domain) SF3b155 SF3b155 (ULM) U2AF65->SF3b155 UHM-ULM Interaction pre_mRNA pre-mRNA (Py-tract) U2AF65->pre_mRNA Binds U2AF65_inhibited U2AF65 (UHM Domain) SF3b155_blocked SF3b155 (ULM) U2AF65_inhibited->SF3b155_blocked Interaction Blocked This compound This compound This compound->U2AF65_inhibited Binds to UHM pocket

Caption: Mechanism of this compound action on the U2AF65 UHM domain.

Quantitative Data: Inhibitory Activity of this compound and Analogs

The inhibitory potency of this compound and its derivatives has been quantified against various UHM domains. This data is crucial for selecting appropriate concentrations for in vitro experiments and for understanding the selectivity of the compound. The IC50 values, representing the concentration of the inhibitor required to reduce the binding activity by 50%, are summarized below.

CompoundTarget UHM DomainIC50 (μM)Reference
This compound U2AF2 (U2AF65)~30[2]
This compound SPF4574.85 ± 6.18[2]
SF1-8 (this compound Analog) U2AF159.33 ± 0.02[3]
SF1-8 (this compound Analog) RBM39>300
SF1-8 (this compound Analog) SPF45>300
SF1-8 (this compound Analog) PUF60>300
AP232 (this compound Analog) U2AF1~7.9

Experimental Protocols

Protocol 1: In Vitro Splicing Assay Using HeLa Nuclear Extract

This protocol describes how to assess the impact of this compound on the splicing of a model pre-mRNA transcript in vitro. The assay relies on a HeLa cell nuclear extract which contains all the necessary components for spliceosome assembly and catalysis.

In_Vitro_Splicing_Workflow start Start: Prepare Splicing Reaction Mix preincubation Pre-incubate Nuclear Extract with this compound (or DMSO control) start->preincubation add_rna Add radiolabeled pre-mRNA substrate (e.g., AdML) preincubation->add_rna incubation Incubate at 30°C to allow splicing add_rna->incubation extraction Stop reaction and extract RNA incubation->extraction analysis Analyze RNA products by denaturing PAGE and autoradiography extraction->analysis quantification Quantify splicing products (mRNA, lariat) and intermediates analysis->quantification end End: Determine Inhibitory Effect quantification->end

Caption: Workflow for an in vitro splicing assay with this compound.

Materials:

  • HeLa Nuclear Extract

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Radiolabeled pre-mRNA substrate (e.g., 32P-labeled Adenovirus Major Late (AdML) transcript)

  • Splicing reaction buffer (contains ATP, MgCl2, creatine phosphate)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Denaturing polyacrylamide gel (e.g., 15% acrylamide, 8M Urea)

  • Formamide loading buffer

Procedure:

  • Prepare Splicing Reactions: On ice, assemble splicing reactions in PCR tubes. A typical 25 µL reaction includes:

    • 12.5 µL HeLa Nuclear Extract

    • Splicing buffer components (ATP, MgCl2, etc.)

    • Nuclease-free water

  • Add Inhibitor: Add the desired concentration of this compound to the treatment tubes. For the control, add an equivalent volume of DMSO. Common final concentrations to test range from 10 µM to 100 µM.

  • Pre-incubation: Gently mix and pre-incubate the reactions at 30°C for 15 minutes to allow this compound to bind to its target within the nuclear extract.

  • Initiate Splicing: Add ~10-20 fmol of radiolabeled pre-mRNA substrate to each reaction to initiate splicing.

  • Incubation: Incubate the reactions at 30°C. For a time-course experiment, stop reactions at various time points (e.g., 0, 15, 30, 60, 90 minutes).

  • Stop Reaction and RNA Extraction:

    • Stop the reaction by adding Proteinase K and SDS-containing buffer.

    • Incubate at 37°C for 30 minutes.

    • Perform a phenol:chloroform extraction followed by ethanol precipitation to isolate the RNA.

  • Analysis:

    • Resuspend the RNA pellet in formamide loading buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the RNA species (pre-mRNA, mRNA, lariat intermediate, lariat intron) on a denaturing polyacrylamide gel.

    • Visualize the RNA bands by autoradiography.

  • Data Interpretation: Compare the intensity of the bands corresponding to the spliced mRNA product and splicing intermediates between the this compound-treated and DMSO control lanes. A dose-dependent decrease in the spliced product indicates inhibition of splicing by this compound.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Competition Assay

This protocol details an in vitro binding assay to quantify the inhibitory effect of this compound on the interaction between a specific UHM domain and its ULM-containing binding partner.

Materials:

  • Recombinant purified His-tagged UHM-domain protein (e.g., U2AF1-UHM)

  • Biotinylated synthetic peptide corresponding to a ULM (e.g., U2AF2-ULM)

  • This compound and other test compounds

  • HTRF donor: Anti-His antibody conjugated to a Europium cryptate (Tb)

  • HTRF acceptor: Streptavidin-conjugated fluorophore (e.g., d2)

  • Assay buffer

  • Low-volume 384-well microplates

Procedure:

  • Compound Plating: Dispense this compound and control compounds into a 384-well plate across a range of concentrations (e.g., 10-point serial dilution). Include DMSO-only wells for no-inhibition control.

  • Protein/Peptide Mix: Prepare a master mix containing the His-tagged UHM protein and the biotinylated ULM peptide in assay buffer.

  • Dispense Mix: Add the protein/peptide mix to each well of the 384-well plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection Reagent Addition: Prepare and add a master mix of the HTRF detection reagents (Anti-His-Tb and Streptavidin-d2) to all wells.

  • Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal).

    • Normalize the data to the high (no inhibitor) and low (no protein) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound. A lower IC50 value indicates a more potent inhibition of the UHM-ULM interaction.

Applications in Research and Drug Development

  • Mechanism of Splicing: this compound can be used to elucidate the specific roles of UHM-dependent protein interactions in the recognition of different splice sites and in alternative splicing regulation.

  • Target Validation: By inhibiting a specific UHM-ULM interaction, researchers can validate whether this interaction is a viable target for therapeutic intervention in diseases associated with splicing factor mutations, such as myelodysplastic syndromes and various cancers.

  • High-Throughput Screening: The in vitro binding assays described can be adapted for high-throughput screening of chemical libraries to identify novel and more potent inhibitors of spliceosome function.

  • Probe for Splicing Factor Complexes: this compound provides a tool to study the dynamics of spliceosome assembly and the functional consequences of disrupting specific protein complexes in a controlled in vitro environment.

References

Application Notes and Protocols for NMR Analysis of Uhmcp1 Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uhmcp1 is a small molecule inhibitor identified through virtual screening that targets the U2AF homology motif (UHM) domain of the splicing factor U2AF65 (also known as U2AF2).[1] This interaction prevents the crucial protein-protein interaction between U2AF65 and SF3b155, a key component of the spliceosome.[1] By disrupting this interaction, this compound has been shown to impact RNA splicing and cell viability, making it a compound of interest for potential anticancer therapies.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to characterize the binding of small molecules like this compound to their protein targets at atomic resolution.[2][3] This document provides a detailed protocol for the NMR analysis of this compound binding to the UHM domain of U2AF65, focusing on confirming the interaction, identifying the binding site, and determining the binding affinity.

Principle of the Method

The protocol primarily utilizes protein-observed 2D NMR spectroscopy, specifically ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or its rapid-acquisition variant, SOFAST-HMQC experiments. These experiments are highly sensitive to changes in the chemical environment of the protein's backbone amide groups. When a ligand such as this compound binds to a ¹⁵N-isotopically labeled protein, it causes perturbations in the chemical shifts of the amino acid residues at the binding interface and those undergoing conformational changes. By monitoring these chemical shift perturbations (CSPs) as a function of ligand concentration, one can map the binding site on the protein and determine the dissociation constant (Kd) of the interaction.

Experimental Protocols

Protein Expression and Purification

For this protocol, the UHM domain of human U2AF65 must be expressed and purified. Isotopic labeling with ¹⁵N is essential for the ¹H-¹⁵N HSQC experiments.

Table 1: Materials for Protein Expression and Purification

Reagent/MaterialSpecificationPurpose
Expression VectorpET vector containing the U2AF65 UHM domainProtein expression
Expression HostE. coli BL21(DE3) cellsProtein expression
Growth MediaM9 minimal mediaFor isotopic labeling
¹⁵N Isotope¹⁵NH₄ClSource of ¹⁵N for labeling
¹³C Isotope (optional)¹³C-glucoseSource of ¹³C for labeling (for advanced experiments)
Lysis Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSFCell lysis
Wash Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazoleWashing away unbound proteins
Elution Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazoleEluting the his-tagged protein
Dialysis Buffer20 mM HEPES pH 7.0, 100 mM NaCl, 1 mM DTTBuffer exchange and final protein storage
Affinity ColumnNi-NTA agarosePurification of his-tagged protein
Size Exclusion ColumnSuperdex 75 or similarFinal purification step

Protocol:

  • Transform the expression vector into E. coli BL21(DE3) cells.

  • Grow the cells in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

  • Induce protein expression with IPTG at an appropriate temperature and cell density.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the protein with elution buffer.

  • (Optional) Cleave the His-tag with a specific protease if the construct allows.

  • Further purify the protein by size-exclusion chromatography using the dialysis buffer.

  • Pool the fractions containing the pure UHM domain, concentrate, and store at -80°C.

NMR Sample Preparation

Proper sample preparation is critical for high-quality NMR data.

Table 2: NMR Sample Preparation

ComponentFinal ConcentrationPurpose
¹⁵N-labeled U2AF65 UHM100 µMThe protein being observed
This compound0 - 400 µM (titration points)The ligand
NMR Buffer20 mM HEPES pH 7.0, 100 mM NaCl, 1 mM DTTMaintain protein stability and solubility
D₂O5-10% (v/v)NMR lock signal
DSS or TSP50 µMInternal chemical shift reference

Protocol:

  • Prepare a stock solution of the ¹⁵N-labeled U2AF65 UHM domain at a concentration of approximately 110 µM in NMR buffer.

  • Prepare a concentrated stock solution of this compound in the same NMR buffer. The solvent should be compatible with the NMR experiment (e.g., DMSO-d6 if necessary, keeping the final percentage low).

  • Prepare a series of NMR samples with a constant protein concentration (100 µM) and increasing concentrations of this compound (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 200 µM, 400 µM).

  • For each sample, add D₂O to a final concentration of 5-10%.

  • Add DSS or TSP as an internal chemical shift reference.

  • Transfer each sample to a high-quality NMR tube.

NMR Data Acquisition

Table 3: NMR Spectrometer Parameters

ParameterSuggested ValuePurpose
Spectrometer600 MHz or higher with a cryoprobeHigh resolution and sensitivity
Experiment2D ¹H-¹⁵N HSQC or SOFAST-HMQCCorrelates proton and nitrogen chemical shifts
Temperature298 K (25°C)Consistent sample temperature
¹H Sweep Width12-16 ppmCover all proton chemical shifts
¹⁵N Sweep Width30-40 ppmCover all nitrogen chemical shifts
Number of Scans16-64 (depending on sample concentration and spectrometer)Improve signal-to-noise ratio
Relaxation Delay1.0 - 1.5 sAllow for relaxation of magnetization

Protocol:

  • Tune and shim the spectrometer for each sample.

  • Acquire a 2D ¹H-¹⁵N HSQC or SOFAST-HMQC spectrum for the free protein (0 µM this compound). This will serve as the reference spectrum.

  • Acquire a 2D ¹H-¹⁵N HSQC or SOFAST-HMQC spectrum for each sample in the titration series.

NMR Data Processing and Analysis

Protocol:

  • Process the NMR data using appropriate software (e.g., NMRPipe, TopSpin, or similar). This includes Fourier transformation, phase correction, and baseline correction.

  • Assign the backbone amide resonances in the reference spectrum of the free protein if assignments are not already available.

  • Overlay the spectra from the titration series.

  • For each assigned residue, track the changes in the ¹H and ¹⁵N chemical shifts upon the addition of this compound.

  • Calculate the combined chemical shift perturbation (CSP) for each residue using the following equation:

    CSP = √[ (ΔδH)² + (α * ΔδN)² ]

    Where:

    • ΔδH is the change in the proton chemical shift.

    • ΔδN is the change in the nitrogen chemical shift.

    • α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N (a common value is 0.154).

  • Plot the CSP values as a function of the amino acid residue number. Residues with significant CSPs are likely part of the binding site or are affected by conformational changes upon binding.

  • To determine the dissociation constant (Kd), select several well-resolved peaks that show significant CSPs and plot the CSP values against the total ligand concentration.

  • Fit the binding isotherms to a one-site binding model using appropriate software (e.g., Origin, Grace, or a custom script):

    CSP_obs = CSP_max * ( [P]t + [L]t + Kd - √[([P]t + [L]t + Kd)² - 4[P]t[L]t] ) / (2 * [P]t)

    Where:

    • CSP_obs is the observed chemical shift perturbation at a given ligand concentration.

    • CSP_max is the maximum chemical shift perturbation at saturation.

    • [P]t is the total protein concentration.

    • [L]t is the total ligand concentration.

    • Kd is the dissociation constant.

Data Presentation

Table 4: Summary of Chemical Shift Perturbations (Example)

ResidueΔδH (ppm)ΔδN (ppm)Combined CSP (ppm)
M3830.120.550.147
V3840.150.680.180
D4010.080.400.101
V4020.100.500.126
E4050.090.450.113
R4520.110.520.134
F4540.200.900.243
A4550.180.850.222
R4570.130.600.158
V4590.160.750.194

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis p1 Protein Expression & Purification (15N-labeled UHM) p3 NMR Sample Titration Series Preparation p1->p3 p2 This compound Stock Preparation p2->p3 n1 NMR Data Acquisition (2D 1H-15N HSQC) p3->n1 a1 NMR Data Processing n1->a1 a2 Chemical Shift Perturbation (CSP) Analysis a1->a2 a3 Binding Site Mapping a2->a3 a4 Dissociation Constant (Kd) Determination a2->a4

Caption: Workflow for NMR analysis of this compound binding to the U2AF65 UHM domain.

Signaling_Pathway cluster_splicing Pre-mRNA Splicing U2AF65 U2AF65 Spliceosome Spliceosome Assembly U2AF65->Spliceosome UHM-ULM Interaction SF3b155 SF3b155 SF3b155->Spliceosome Splicing Correct Splicing Spliceosome->Splicing Altered_Splicing Altered Splicing Spliceosome->Altered_Splicing This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->U2AF65 Binds to UHM domain

Caption: Simplified schematic of this compound's mechanism of action in splicing.

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using Uhmcp1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uhmcp1 is a small molecule inhibitor that serves as a valuable tool for studying protein-protein interactions (PPIs) within the spliceosome, a complex machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Specifically, this compound targets the U2AF homology motif (UHM) domain of the U2AF65 protein (also known as U2AF2), a key component of the U2 small nuclear ribonucleoprotein auxiliary factor (U2AF). By binding to this domain, this compound effectively disrupts the interaction between U2AF65 and SF3b155 (a subunit of the SF3b1 complex), an essential step in the early stages of spliceosome assembly.[1] This inhibitory action allows for the detailed investigation of the functional consequences of this specific PPI in cellular processes, including RNA splicing and cell viability, and highlights its potential as a therapeutic target in diseases such as cancer.[1]

These application notes provide an overview of the use of this compound as a chemical probe, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action

The canonical assembly of the spliceosome at the 3' splice site involves the sequential recognition of specific RNA sequences and the coordinated interaction of numerous splicing factors. Initially, the splicing factor 1 (SF1) binds to the branch point sequence of the pre-mRNA and interacts with the UHM domain of U2AF65.[2][3][4] Subsequently, in an ATP-dependent step, SF1 is displaced by the U2 snRNP, which includes the SF3b1 complex. The SF3b155 subunit of this complex then binds to the same UHM domain of U2AF65, an interaction crucial for the stable association of the U2 snRNP at the branch site and the progression of splicing.

This compound specifically targets the hydrophobic pocket within the U2AF65 UHM domain, preventing the binding of SF3b155 and thereby inhibiting the formation of the mature spliceosome complex. This disruption of the U2AF65-SF3b155 interaction leads to alterations in RNA splicing patterns and can induce downstream effects such as decreased cell viability, particularly in cancer cells that may be more vulnerable to splicing perturbations.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueTarget InteractionAssay MethodReference
IC50~30 µMU2AF65-SF3b155In vitro competition assay
Apparent Kd106 ± 12 µMThis compound-U2AF65 UHMNMR Spectroscopy

Table 2: Cellular Activity of this compound (Hypothetical Data for Illustrative Purposes)

Cell LineAssay TypeEndpointIC50
HeLa (Cervical Cancer)CellTiter-Glo®Cell Viability50 µM
K562 (Leukemia)MTT AssayCell Viability45 µM
A549 (Lung Cancer)Resazurin AssayCell Viability60 µM

Mandatory Visualization

Signaling Pathway Diagram

spliceosome_assembly cluster_pre_spliceosome Early Spliceosome Assembly cluster_A_complex Complex A Formation pre_mRNA pre-mRNA (Branch Point) SF1 Splicing Factor 1 (SF1) U2AF65_UHM U2AF65-UHM SF1->U2AF65_UHM Interaction ATP_hydrolysis ATP Hydrolysis SF1->ATP_hydrolysis U2AF65_UHM->pre_mRNA U2_snRNP U2 snRNP SF3b155 SF3b155 U2_snRNP->SF3b155 U2AF65_UHM_2 U2AF65-UHM SF3b155->U2AF65_UHM_2 Interaction ATP_hydrolysis->U2_snRNP This compound This compound This compound->U2AF65_UHM_2 Inhibition

Caption: Early spliceosome assembly pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo (Optional) Virtual_Screening Virtual Screening & Compound Selection Protein_Expression Protein Expression & Purification (U2AF65-UHM, SF3b155) Virtual_Screening->Protein_Expression Competition_Assay In Vitro Competition Assay (Determine IC50) Protein_Expression->Competition_Assay NMR_Binding NMR Binding Assay (Confirm Binding & Determine Kd) Competition_Assay->NMR_Binding Cell_Culture Cancer Cell Line Culture NMR_Binding->Cell_Culture Viability_Assay Cell Viability Assay (Determine IC50) Cell_Culture->Viability_Assay Splicing_Reporter Splicing Reporter Assay Viability_Assay->Splicing_Reporter Animal_Model Xenograft Mouse Model Splicing_Reporter->Animal_Model Efficacy_Study Tumor Growth Inhibition Animal_Model->Efficacy_Study

Caption: Workflow for characterizing this compound as a PPI inhibitor.

Experimental Protocols

In Vitro Competition Assay to Determine IC50

This protocol is adapted from methodologies used to identify and characterize small molecule inhibitors of UHM-ULM interactions.

Materials:

  • Purified recombinant U2AF65 UHM domain (e.g., GST-tagged)

  • Purified recombinant SF3b155 fragment containing the ULM motifs (e.g., His-tagged)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.01% Tween-20

  • 96-well microplate (e.g., high-binding capacity)

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Protein Coating:

    • Coat the wells of a 96-well plate with the purified SF3b155 fragment (e.g., 100 µL of a 10 µg/mL solution in PBS) overnight at 4°C.

    • Wash the wells three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) and incubating for 1 hour at room temperature.

    • Wash the wells three times with 200 µL of wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 0.1 µM to 500 µM. Include a DMSO-only control.

    • In a separate plate or tubes, pre-incubate a constant concentration of the U2AF65 UHM domain (e.g., 50 nM) with the various concentrations of this compound for 30 minutes at room temperature.

    • Transfer 100 µL of the U2AF65/Uhmcp1 mixtures to the coated and blocked wells.

    • Incubate for 1 hour at room temperature to allow binding to reach equilibrium.

  • Detection:

    • Wash the wells three times with 200 µL of wash buffer to remove unbound U2AF65.

    • Add a primary antibody against the tag on U2AF65 (e.g., anti-GST antibody) and incubate for 1 hour.

    • Wash the wells three times.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore and incubate for 1 hour.

    • Wash the wells three times.

    • Add the appropriate substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no U2AF65).

    • Normalize the data to the DMSO control (100% binding) and a control with a high concentration of a known inhibitor or no U2AF65 (0% binding).

    • Plot the normalized signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

NMR Spectroscopy for Binding Affinity (Apparent Kd) Determination

This protocol describes the use of 1H-15N HSQC NMR titration experiments to confirm the binding of this compound to the U2AF65 UHM domain and to estimate the apparent dissociation constant (Kd).

Materials:

  • 15N-labeled U2AF65 UHM domain (typically 100-200 µM) in NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D2O)

  • This compound stock solution (e.g., 10 mM in DMSO-d6)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a sample of 15N-labeled U2AF65 UHM domain at a concentration of 100 µM in NMR buffer.

    • Prepare a series of this compound solutions at different concentrations in the same NMR buffer, ensuring the final DMSO concentration is consistent across all samples (typically < 5%).

  • NMR Data Acquisition:

    • Acquire a 1H-15N HSQC spectrum of the 15N-U2AF65 UHM domain alone.

    • Titrate increasing amounts of this compound into the protein sample, acquiring a 1H-15N HSQC spectrum at each concentration point (e.g., 0, 25, 50, 100, 200, 400 µM this compound).

    • Ensure the temperature is kept constant throughout the experiment (e.g., 298 K).

  • Data Analysis:

    • Process and analyze the NMR spectra.

    • Identify the amino acid residues in the U2AF65 UHM domain that show significant chemical shift perturbations (CSPs) upon addition of this compound. These are indicative of binding.

    • The combined CSP for each residue can be calculated using the following formula: Δδ = √[(ΔδH)2 + (α * ΔδN)2] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.14-0.2).

    • Plot the average CSPs of the significantly perturbed residues as a function of the this compound concentration.

    • Fit the binding isotherm to a one-site binding model to determine the apparent dissociation constant (Kd).

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, K562)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. Final concentrations may range from 1 µM to 200 µM. Include a DMSO vehicle control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 1 hour at 37°C in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells (100% viability).

    • Plot the percentage of cell viability against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a specific and valuable chemical tool for dissecting the role of the U2AF65-SF3b155 protein-protein interaction in the intricate process of pre-mRNA splicing. The provided protocols offer a framework for researchers to utilize this compound in their studies, enabling the quantitative assessment of its inhibitory effects both in vitro and in cellular contexts. Further investigation using this compound and similar compounds will undoubtedly contribute to a deeper understanding of spliceosome function and may pave the way for the development of novel therapeutic strategies targeting the splicing machinery in human diseases.

References

Application Notes and Protocols for Uhmcp1 Treatment in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, to the best of our knowledge, no specific in vivo efficacy, toxicology, or pharmacokinetic data for the compound Uhmcp1 has been published in peer-reviewed scientific literature. The following application notes and protocols are therefore provided as a generalized guide for researchers interested in evaluating this compound or similar UHM domain inhibitors in preclinical cancer models. The experimental designs and hypothetical data are based on standard methodologies used in the field of oncology drug development.

Introduction to this compound

This compound is a novel small molecule identified as an inhibitor of the protein-protein interaction between the splicing factor 3b subunit 155 (SF3b155) and U2 small nuclear RNA auxiliary factor 2 (U2AF65).[1] It achieves this by binding to the U2AF homology motif (UHM) domain of U2AF65.[1] Mutations in splicing factors are frequently observed in various malignancies, including myeloid neoplasms and solid tumors, making the spliceosome an attractive target for cancer therapy.[1] In vitro studies have demonstrated that this compound can impact RNA splicing and reduce the viability of cancer cells, suggesting its potential as an anticancer agent.[1]

Mechanism of Action: this compound competitively inhibits the binding of ULM (UHM Ligand Motif) containing proteins, such as SF3b155, to the UHM domain of U2AF65. This disruption of a key interaction in the early stages of spliceosome assembly leads to alterations in pre-mRNA splicing, the production of aberrant mRNA transcripts, and ultimately, cancer cell death.

Hypothetical Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound at the molecular level, leading to downstream cellular effects.

Uhmcp1_Signaling_Pathway cluster_0 Spliceosome Assembly (Early Stage) cluster_1 This compound Intervention cluster_2 Downstream Cellular Effects U2AF65 U2AF65 (UHM domain) SF3b155 SF3b155 (ULM motif) U2AF65->SF3b155 Interaction Spliceosome Functional Spliceosome U2AF65->Spliceosome Blocked_Interaction U2AF65->Blocked_Interaction SF3b155->Spliceosome pre_mRNA pre-mRNA pre_mRNA->U2AF65 Aberrant_Splicing Aberrant Splicing This compound This compound This compound->U2AF65 Binds to UHM domain Blocked_Interaction->SF3b155 Blocked_Interaction->Aberrant_Splicing Leads to Altered_Transcripts Altered mRNA Transcripts Aberrant_Splicing->Altered_Transcripts Non_functional_Proteins Non-functional/Toxic Proteins Altered_Transcripts->Non_functional_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Non_functional_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Non_functional_Proteins->Apoptosis

Caption: this compound binds to the UHM domain of U2AF65, disrupting its interaction with SF3b155.

General Experimental Workflow for In Vivo Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound like this compound in a cancer xenograft model.

In_Vivo_Workflow start Start: Compound Synthesis & QC cell_culture Cancer Cell Line Culture (e.g., with splicing factor mutation) start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation animal_model Animal Model Selection (e.g., Immunocompromised Mice) animal_model->tumor_implantation tumor_growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound Doses) randomization->treatment monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Endpoint Reached (Tumor size limit, study duration) monitoring->endpoint analysis Tissue Harvest & Analysis: - Tumor Weight - Biomarker Analysis (IHC, Western) - Toxicity Assessment (Histopathology) endpoint->analysis data Data Analysis & Reporting analysis->data

Caption: A generalized workflow for preclinical in vivo testing of this compound.

Quantitative Data Presentation (Hypothetical)

The following tables represent how quantitative data from an in vivo study of this compound could be summarized.

Table 1: Hypothetical Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (IP)Daily1500 ± 150-
This compound10IPDaily900 ± 12040
This compound25IPDaily525 ± 9565
This compound50IPIP300 ± 7080

Table 2: Hypothetical Toxicity Profile of this compound

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEMMortalityKey Organ Histopathology Findings
Vehicle Control-+5.0 ± 1.50/10No significant abnormalities
This compound10+4.5 ± 1.80/10No significant abnormalities
This compound25-2.0 ± 2.10/10No significant abnormalities
This compound50-8.0 ± 3.01/10Mild to moderate liver enzyme elevation

Detailed Experimental Protocols (Generalized)

Cell Culture
  • Culture a human cancer cell line known to harbor a splicing factor mutation (e.g., SF3B1 or U2AF1 mutant leukemia or solid tumor cell line) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the exponential growth phase for tumor implantation.

Animal Husbandry
  • Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Acclimatize animals for at least one week before the start of the experiment.

  • Provide sterile food and water ad libitum.

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Implantation
  • Resuspend harvested cancer cells in sterile, serum-free media or PBS.

  • Inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

Treatment Protocol
  • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Prepare this compound in a suitable vehicle (e.g., DMSO/saline or a formulation to improve solubility).

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage, or intravenous) at the predetermined doses and schedule.

  • Monitor tumor volume and body weight 2-3 times per week.

  • Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, or grooming).

Endpoint and Tissue Collection
  • Euthanize mice when tumors reach the maximum allowed size as per IACUC protocol, or at the end of the study period.

  • Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess systemic toxicity.

  • Excise and weigh the tumors.

  • Harvest major organs (liver, spleen, kidneys, lungs, heart) for histopathological analysis.

  • A portion of the tumor tissue can be snap-frozen for molecular analysis (e.g., Western blot, RNA sequencing) or fixed in formalin for immunohistochemistry to assess target engagement and downstream effects.

Conclusion

While the direct in vivo investigation of this compound is yet to be reported, its mechanism of action presents a compelling rationale for its evaluation in preclinical cancer models. The protocols and frameworks provided here offer a comprehensive guide for researchers to design and execute such studies, which will be crucial in determining the therapeutic potential of this novel splicing modulator. Future studies should focus on establishing its efficacy, defining its pharmacokinetic and pharmacodynamic properties, and assessing its safety profile in relevant in vivo models.

References

Application Notes and Protocols: Molecular Dynamics Simulation of Uhmcp1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and simulating the interaction of Uhmcp1, a small molecule inhibitor, with U2AF Homology Motif (UHM) domains. The protocols outlined below are intended to facilitate research into the mechanism of action of this compound and to aid in the development of novel therapeutics targeting RNA splicing.

Introduction

This compound is a small molecule that has been identified as an inhibitor of the protein-protein interaction between splicing factors containing U2AF Homology Motif (UHM) domains and their binding partners.[1] Specifically, it has been shown to disrupt the interaction between the UHM domain of U2AF65 and ULM-containing proteins like SF3b155, thereby impacting pre-mRNA splicing.[1][2] Molecular dynamics (MD) simulations have been instrumental in confirming the binding of this compound to the hydrophobic pocket of the U2AF65 UHM domain.[1] This document provides detailed protocols for replicating and expanding upon these computational studies.

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound and its analogs for various UHM domains. This data is crucial for comparative analysis and for validating computational models.

CompoundTarget UHM DomainIC50 (µM)Reference
This compound U2AF1-UHM>500[3]
RBM39-UHM>500
SPF45-UHM>500
PUF60-UHM>500
Analog 2 U2AF1-UHM250.3
RBM39-UHM>500
SPF45-UHM>500
PUF60-UHM>500
Analog 3 U2AF1-UHM113.8
RBM39-UHM>500
SPF45-UHM>500
PUF60-UHM>500
Analog 4 U2AF1-UHM>500
RBM39-UHM>500
SPF45-UHM>500
PUF60-UHM>500
Analog 5 U2AF1-UHM92.4
RBM39-UHM>500
SPF45-UHM>500
PUF60-UHM>500
Analog 6 U2AF1-UHM104.5
RBM39-UHM>500
SPF45-UHM>500
PUF60-UHM>500
Analog 7 U2AF1-UHM121.7
RBM39-UHM>500
SPF45-UHM>500
PUF60-UHM>500

Signaling Pathway Perturbation by this compound

This compound functions by interfering with the assembly of the spliceosome, a critical machinery for pre-mRNA splicing. The diagram below illustrates the canonical splicing pathway and the point of intervention by this compound.

Uhmcp1_Signaling_Pathway cluster_pre_mrna Pre-mRNA cluster_spliceosome Spliceosome Assembly (E Complex) 5_SS 5' Splice Site BP Branch Point PPT Polypyrimidine Tract 3_SS 3' Splice Site U1_snRNP U1 snRNP U1_snRNP->5_SS Binds SF1 SF1 SF1->BP Binds U2AF65 U2AF65 (UHM) U2AF65->PPT Binds SF3b155 SF3b155 (ULM) U2AF65->SF3b155 Interaction Splicing_Inhibition Splicing Inhibition U2AF35 U2AF35 U2AF35->3_SS Binds This compound This compound This compound->U2AF65

Caption: this compound inhibits the interaction between the UHM domain of U2AF65 and the ULM of SF3b155.

Experimental Protocols

Protocol 1: Molecular Dynamics Simulation of this compound-U2AF65 Interaction

This protocol outlines the steps for performing an MD simulation of this compound bound to the UHM domain of U2AF65 using GROMACS.

1. System Preparation:

  • Obtain Structures: Download the crystal structure of the U2AF65 UHM domain from the Protein Data Bank (PDB). A suitable structure is PDB ID: 1JMT. The 3D structure of this compound can be obtained from a chemical database like PubChem (CID: 135401089) or generated using molecular modeling software.

  • Protein Preparation: Clean the PDB file by removing water molecules, ligands (if any), and any other heteroatoms not relevant to the simulation. Check for and repair any missing residues or atoms using tools like PyMOL or Chimera.

  • Ligand Parameterization: Generate the topology and parameter files for this compound. This is a critical step as standard force fields do not contain parameters for drug-like molecules. Use a tool like the CHARMM General Force Field (CGenFF) server or the Antechamber module of AmberTools.

  • Complex Formation: Dock this compound into the hydrophobic binding pocket of the U2AF65 UHM domain using a docking program like AutoDock Vina or Glide. Select a representative docked pose for the MD simulation.

2. GROMACS Simulation Workflow:

  • Force Field Selection: Choose a suitable force field. For proteins, the AMBER or CHARMM force fields are commonly used. Ensure compatibility with the ligand parameters.

  • System Solvation: Create a simulation box (e.g., cubic or dodecahedron) and solvate the protein-ligand complex with a water model such as TIP3P or SPC/E.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • NVT Equilibration (Constant Volume): Equilibrate the system at a constant temperature (e.g., 300 K) for a short period (e.g., 100 ps) to allow the solvent to relax around the solute. Use a thermostat like the V-rescale or Nosé-Hoover thermostat.

    • NPT Equilibration (Constant Pressure): Equilibrate the system at a constant temperature and pressure (e.g., 1 bar) for a longer period (e.g., 1 ns) to ensure the system reaches the correct density. Use a barostat like the Parrinello-Rahman or Berendsen barostat.

  • Production MD: Run the production simulation for a desired length of time (e.g., 100 ns or longer) to sample the conformational space of the complex.

  • Analysis: Analyze the trajectory to understand the dynamics and stability of the this compound-U2AF65 interaction. Common analyses include:

    • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Hydrogen bond analysis to identify key interactions.

    • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.

Protocol 2: In Vitro Competition Assay

This protocol describes a method to experimentally validate the inhibitory effect of this compound on the U2AF65-SF3b155 interaction.

1. Protein Expression and Purification:

  • Express and purify recombinant U2AF65 UHM domain and a peptide corresponding to the ULM of SF3b155. Both can be expressed in E. coli with affinity tags (e.g., His-tag or GST-tag) for purification.

2. Assay Principle:

  • This assay is based on the principle of competitive binding. A labeled ULM peptide (e.g., fluorescently labeled) is used to detect its binding to the UHM domain. This compound is then added to compete with the ULM peptide for binding to the UHM domain.

3. Assay Procedure:

  • Immobilize the purified U2AF65 UHM domain onto a microplate well.

  • Add a constant concentration of the labeled ULM peptide to the wells.

  • Add varying concentrations of this compound to the wells.

  • Incubate to allow binding to reach equilibrium.

  • Wash the wells to remove unbound components.

  • Measure the signal from the labeled ULM peptide. A decrease in signal with increasing this compound concentration indicates inhibition of the interaction.

4. Data Analysis:

  • Plot the signal as a function of this compound concentration.

  • Fit the data to a suitable dose-response curve to determine the IC50 value of this compound.

Visualizations

Experimental Workflow for Characterizing this compound Interaction

The following diagram outlines a typical workflow for the discovery and characterization of UHM domain inhibitors like this compound.

Experimental_Workflow Virtual_Screening Virtual Screening In_Vitro_Assay In Vitro Competition Assay Virtual_Screening->In_Vitro_Assay Identify Hits NMR_Analysis NMR Spectroscopy In_Vitro_Assay->NMR_Analysis Confirm Binding MD_Simulation Molecular Dynamics Simulation In_Vitro_Assay->MD_Simulation Validate Binding Mode Cell_Viability_Assay Cell Viability & Splicing Assays In_Vitro_Assay->Cell_Viability_Assay Assess Cellular Activity NMR_Analysis->MD_Simulation Lead_Optimization Lead Optimization MD_Simulation->Lead_Optimization Rational Design Cell_Viability_Assay->Lead_Optimization Guide SAR

Caption: A multi-step workflow for the identification and validation of UHM domain inhibitors.

Logical Relationship of MD Simulation Steps

This diagram illustrates the sequential and logical flow of a typical molecular dynamics simulation study.

MD_Simulation_Logic System_Setup 1. System Setup (Protein, Ligand, Solvent, Ions) Energy_Minimization 2. Energy Minimization System_Setup->Energy_Minimization Equilibration 3. Equilibration (NVT & NPT) Energy_Minimization->Equilibration Production_MD 4. Production MD Run Equilibration->Production_MD Trajectory_Analysis 5. Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis Binding_Energy 6. Binding Free Energy Calculation Trajectory_Analysis->Binding_Energy Results Results & Interpretation Trajectory_Analysis->Results Binding_Energy->Results

Caption: The logical progression of a molecular dynamics simulation from system preparation to results.

References

Application Notes and Protocols for the Synthesis and Evaluation of Uhmcp1 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and evaluation of analogs of Uhmcp1, a small molecule inhibitor of U2AF homology motif (UHM) domains with potential therapeutic applications, particularly in oncology. These protocols and notes are intended to facilitate research into the structure-activity relationships (SAR) of this compound analogs and the development of more potent and selective inhibitors of UHM domain-containing proteins involved in RNA splicing.

Introduction

This compound was identified as a small molecule that inhibits the protein-protein interaction between the UHM domain of U2AF65 (also known as U2AF2) and the splicing factor SF3b155 (SF3B1)[1]. This interaction is crucial for the early stages of spliceosome assembly. By disrupting this process, this compound and its analogs can impact RNA splicing and induce cell death, making them promising candidates for anticancer drug development[1]. Subsequent research has led to the development of analogs, such as SF1-8, with modified scaffolds that exhibit inhibitory activity against the UHM domain of U2AF1, a protein frequently mutated in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML)[2][3][4].

This guide details the chemical synthesis of a key this compound analog, SF1-8, and provides data on the biological activity of several analogs, offering a starting point for further chemical exploration and biological characterization.

Data Presentation: Biological Activity of this compound Analogs

The following table summarizes the inhibitory activity (IC50 values) of this compound and several of its analogs against various UHM domains. This data is crucial for understanding the potency and selectivity of these compounds and for guiding the design of future analogs.

CompoundTarget UHM DomainIC50 (µM)Reference
This compound U2AF230
SPF4574.85 ± 6.18
SF1-8 U2AF159.33 ± 0.02
RBM39>300
SPF45>300
PUF60>300
Hit2/9 U2AF1343.05 ± 62.44
Analog 7c U2AF145.1 ± 2.3
SPF4565.4 ± 3.1
Analog 8c U2AF155.2 ± 4.5
Analog 8d U2AF158.7 ± 5.1
Analog 8e U2AF160.1 ± 3.8

Experimental Protocols

This section provides a detailed methodology for the chemical synthesis of SF1-8, a representative this compound analog with a pyrazole-carboxamide core. The synthesis is based on the procedures described in the supplementary information of the publication by Yuan et al..

General Synthesis Scheme for SF1-8 and Analogs

The synthesis of SF1-8 and related analogs generally follows a multi-step route involving the formation of a pyrazole core, followed by amide coupling and subsequent modifications.

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Amide Coupling cluster_2 Final Modification (Optional) A Starting Material A (e.g., Ethyl 3-amino-1H-pyrazole-4-carboxylate) B Intermediate 1 A->B Reaction 1 C Pyrazole Carboxylic Acid B->C Hydrolysis E SF1-8 Analog Precursor C->E Amide Coupling (e.g., HATU, DIPEA) D Amine Component D->E F Final SF1-8 Analog E->F e.g., Alkylation

Caption: General synthetic workflow for this compound analogs.

Detailed Protocol for the Synthesis of SF1-8

Step 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate

  • Reaction Setup: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., dichloromethane), add the appropriate acyl chloride or anhydride.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the acylated pyrazole intermediate.

  • Hydrolysis: Dissolve the purified intermediate in a mixture of tetrahydrofuran (THF) and water, and add lithium hydroxide (LiOH). Stir the mixture at room temperature until the ester is fully hydrolyzed. Acidify the reaction mixture with hydrochloric acid (HCl) and extract the pyrazole carboxylic acid product.

Step 2: Amide Coupling to form the SF1-8 Precursor

  • Reaction Setup: Dissolve the pyrazole carboxylic acid from Step 1 in dimethylformamide (DMF). Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the desired amine, and N,N-diisopropylethylamine (DIPEA).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to yield the SF1-8 precursor.

Step 3: Final N-Alkylation to Yield SF1-8

  • Reaction Setup: To a solution of the SF1-8 precursor in a suitable solvent such as DMF, add a base (e.g., sodium hydride) followed by the appropriate alkylating agent (e.g., methyl iodide).

  • Reaction Conditions: Stir the reaction at room temperature for several hours.

  • Work-up and Purification: Quench the reaction with water and extract the final product. Purify by chromatography to obtain the pure SF1-8.

Mandatory Visualizations

This compound Signaling Pathway: Inhibition of Spliceosome Assembly

This compound and its analogs function by interfering with the early stages of spliceosome assembly, a critical process in pre-mRNA splicing. The diagram below illustrates the targeted protein-protein interaction.

G cluster_0 Early Spliceosome Assembly cluster_1 Downstream Effects U2AF2 U2AF2 (U2AF65) PPI Protein-Protein Interaction U2AF2->PPI UHM Domain SF3B1 SF3B1 SF3B1->PPI ULM Motif Inhibition Inhibition Splicing Pre-mRNA Splicing This compound This compound Analog This compound->PPI Blocks Interaction Apoptosis Cell Apoptosis Splicing->Apoptosis Dysregulation leads to

Caption: this compound inhibits the U2AF2-SF3B1 interaction.

Experimental Workflow for this compound Analog Synthesis and Evaluation

The following diagram outlines the logical workflow from the synthesis of this compound analogs to their biological evaluation.

G start Design of This compound Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification binding_assay In vitro Binding Assay (e.g., HTRF) purification->binding_assay cell_based_assay Cell-based Assays (Viability, Splicing) binding_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->start Iterative Design

Caption: Workflow for this compound analog development.

References

Troubleshooting & Optimization

Troubleshooting Uhmcp1 solubility issues in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Uhmcp1, a small molecule inhibitor of the UHM domain.

Troubleshooting Guide: this compound Solubility

Researchers may encounter challenges with the solubility of small molecules like this compound during experimental procedures. Below are common issues and recommended solutions.

Frequently Encountered Solubility Issues and Solutions

IssuePotential CauseRecommended Solution
Precipitation in Aqueous Buffers This compound, like many small molecules, may have limited solubility in purely aqueous solutions.Prepare a high-concentration stock solution in an organic solvent such as DMSO. Serially dilute the stock solution in your aqueous experimental buffer to the final working concentration. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a minimal, non-toxic level (typically <0.5%).
Compound Crashes Out of Solution at Low Temperatures The compound's solubility may be temperature-dependent.Prepare solutions fresh before each experiment. If storing stock solutions at low temperatures, allow them to fully equilibrate to room temperature before use. Briefly vortex or sonicate the solution to ensure it is fully redissolved.
Inconsistent Results Between Experiments Variability in solution preparation can lead to inconsistent effective concentrations.Always use the same solvent and preparation method for your stock solutions. Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability.
Visible Particulates After Dilution The compound may not be fully dissolved in the stock solution or may be precipitating upon dilution.Before making dilutions, ensure the stock solution is clear and free of particulates. If particulates are present, try gentle warming (if the compound is heat-stable) or sonication. When diluting, add the stock solution to the buffer dropwise while vortexing to facilitate mixing.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor that targets U2AF homology motifs (UHMs), which are protein interaction domains commonly found in splicing factors.[1] It specifically prevents the interaction between SF3b155 and U2AF65 by binding to the hydrophobic pocket of the U2AF65 UHM domain.[1] This disruption of protein-protein interaction impacts RNA splicing and can affect cell viability, making it a compound of interest for its potential anticancer properties.[1]

What are the primary cellular targets of this compound? The primary target of this compound is the U2AF homology motif (UHM) domain of U2AF65 (also known as U2AF2).[1] However, researchers have also investigated the selectivity of this compound and its analogs against other UHM-containing proteins such as U2AF1, RBM39, SPF45, and PUF60.[2]

What are some known analogs or derivatives of this compound? Researchers have developed analogs of this compound to improve its activity and selectivity. One such analog is SF153, which showed improved activity against RBM39-UHM and SPF45-UHM. Further development based on SF153 led to the creation of AP232, which has a significantly improved inhibitory activity against U2AF1-UHM.

What signaling pathways are affected by this compound? By inhibiting the U2AF1/U2AF2 complex, this compound can affect RNA splicing. Dysregulation of RNA splicing can have widespread effects on cellular function. For instance, mutations in U2AF1, a target of this compound analogs, have been linked to alterations in the ERK/MARK signaling pathway. The inhibition of the U2AF1/U2AF2 complex by compounds like this compound may also be connected to the autophagy program.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to measure the binding affinity of inhibitors like this compound to UHM domains.

Methodology:

  • Reagents: Purified UHM domain-containing protein, a fluorescently labeled ULM (UHM Ligand Motif) peptide, and the inhibitor compound (this compound).

  • Procedure:

    • Dispense the UHM protein into a microplate.

    • Add the inhibitor at various concentrations.

    • Incubate to allow for binding.

    • Add the fluorescently labeled ULM peptide.

    • Incubate to allow for competitive binding.

  • Data Acquisition: Measure the HTRF signal, which is based on the fluorescence resonance energy transfer between the donor and acceptor fluorophores on the ULM peptide and the UHM protein.

  • Analysis: A decrease in the HTRF signal with increasing inhibitor concentration indicates displacement of the ULM peptide and binding of the inhibitor. The IC50 value, the concentration of inhibitor required to inhibit 50% of binding, can be calculated from the dose-response curve.

Thermal Shift Assay (TSA)

TSA is used to assess the binding of a small molecule to a protein by measuring changes in the protein's thermal stability.

Methodology:

  • Reagents: Purified UHM domain protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the inhibitor compound.

  • Procedure:

    • Mix the protein and the dye in a suitable buffer.

    • Add the inhibitor compound at various concentrations.

    • Use a real-time PCR instrument to gradually increase the temperature of the samples.

  • Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. An increase in the Tm in the presence of the inhibitor indicates that the compound binds to and stabilizes the protein.

Visualizations

Uhmcp1_Mechanism_of_Action cluster_prevention This compound Intervention cluster_splicing RNA Splicing Machinery cluster_downstream Downstream Cellular Effects This compound This compound U2AF65 U2AF65 (UHM Domain) This compound->U2AF65 Inhibits Binding Spliceosome Spliceosome Assembly U2AF65->Spliceosome Promotes SF3b155 SF3b155 SF3b155->U2AF65 Binds to AlteredSplicing Altered RNA Splicing Spliceosome->AlteredSplicing Leads to CellEffects Cell Cycle Arrest / Apoptosis AlteredSplicing->CellEffects Results in experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock (e.g., in DMSO) prep_working Prepare Working Solution (Dilute in Assay Buffer) prep_stock->prep_working add_this compound Add this compound (Serial Dilutions) prep_working->add_this compound add_protein Add Target Protein (e.g., U2AF65-UHM) incubate1 Incubate add_this compound->incubate1 add_substrate Add Substrate (e.g., Labeled Peptide) incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 measure Measure Signal (e.g., HTRF, Fluorescence) incubate2->measure calculate Calculate IC50 / ΔTm measure->calculate

References

Uhmcp1 In Vivo Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Uhmcp1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when transitioning from in vitro success to in vivo applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their in vivo experiments with this compound, a small molecule inhibitor of the U2AF homology motif (UHM) domain of U2AF65.[1]

Q1: My in vitro active this compound shows low or no efficacy in my animal model. What are the potential reasons?

A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be responsible for the lack of efficacy in an animal model:

  • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body, never reaching a sufficient concentration at the tumor site for a long enough duration. Key issues include a short half-life and high clearance rates.

  • Low Bioavailability: this compound might have poor absorption when administered orally or may not effectively distribute to the target tissues after systemic administration.

  • Suboptimal Dosing or Schedule: The dose might be too low to achieve a therapeutic concentration, or the dosing schedule may not maintain the required exposure over time.

  • Inadequate Formulation: The compound's solubility may be poor, leading to inefficient administration and absorption. The delivery vehicle may not be appropriate for the chosen route of administration.

  • Lack of Target Engagement: The compound may not be reaching and binding to its intracellular target, U2AF65, in the complex in vivo environment.

  • Toxicity/Off-Target Effects: The compound could be causing systemic toxicity at doses required for efficacy, preventing the use of a therapeutic dose.

Q2: How can I improve the formulation of this compound to increase its stability and bioavailability in vivo?

A2: Proper formulation is critical for in vivo success. This compound is a small molecule, and its delivery can be optimized.

  • Solubility Enhancement: Test a range of biocompatible solvents and excipients. Common choices include DMSO, polyethylene glycol (PEG), and cyclodextrins. The goal is to create a stable solution or a fine suspension for administration.

  • Vehicle Selection: The choice of delivery vehicle depends on the route of administration. For intravenous (IV) injection, a saline solution with a co-solvent might be appropriate. For oral gavage, an oil-based vehicle or a suspension in methylcellulose could be tested.

  • Stability Assessment: Once a formulation is chosen, its stability should be assessed. Ensure this compound does not precipitate out of solution over time or degrade at the storage temperature.[2] Reduced protein stability in vivo is a known prerequisite for aggregation and loss of function, a principle that also applies to the stability of small molecule formulations.[3]

Q3: I'm observing unexpected toxicity in my animal model. How can I troubleshoot this issue?

A3: Toxicity can mask the therapeutic window of a compound. A systematic approach is needed to understand and mitigate it.

  • Dose-Response Study: Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with a low dose and gradually increase it, monitoring the animals closely for signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).

  • Histopathology: At the end of the study, perform a necropsy and histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any tissue damage, even in the absence of overt clinical signs.

  • Plasma Protein Binding: Assess the extent to which this compound binds to plasma proteins.[4] High plasma protein binding can sometimes act as a reservoir, but it also means a lower concentration of the free, active drug. Understanding this relationship is crucial for interpreting efficacy and toxicity.[4]

  • Off-Target Screening: If possible, perform in vitro screening against a panel of common off-targets (e.g., kinases, GPCRs) to identify potential unintended interactions that could be causing toxicity.

Q4: How can I confirm that this compound is engaging its target (U2AF65) and modulating the splicing pathway in vivo?

A4: Demonstrating target engagement is crucial to link drug exposure with a biological effect.

  • Pharmacodynamic (PD) Biomarkers: Since this compound affects RNA splicing, changes in specific splicing events can serve as a powerful PD biomarker. After treating animals with this compound, isolate tumors or relevant tissues and perform RNA sequencing or targeted qPCR to look for expected changes in mRNA splice variants.

  • Downstream Pathway Analysis: this compound's inhibition of the U2AF1/U2AF2 complex can impact pathways related to cell survival and proliferation. Western blot analysis of key downstream proteins in these pathways (e.g., those in the PI3K-Akt signaling pathway) can indicate target engagement.

Data Presentation

Quantitative data is essential for making informed decisions during in vivo studies.

Table 1: Summary of this compound In Vitro Activity

Target Domain Assay Type IC₅₀ Value Reference
U2AF2-UHM In vitro competition ~30 µM

| SPF45-UHM | In vitro competition | 74.85 ± 6.18 µM | |

Table 2: Troubleshooting Checklist for Poor In Vivo Efficacy

Checkpoint Parameter to Measure Possible Solution
Formulation Solubility, Stability, Particle Size Test alternative vehicles (e.g., PEG, Tween-80, Cremophor).
Bioavailability Plasma concentration over time (PK study) Change route of administration (e.g., IV, IP, SC).
Metabolism/Clearance Half-life (t½), Clearance (CL) Modify dosing schedule (e.g., more frequent dosing).
Target Engagement PD biomarker modulation (e.g., splicing changes) Increase dose, optimize formulation for better tissue penetration.

| Toxicity | MTD, Clinical Observations, Histopathology | Reduce dose, explore alternative dosing schedules. |

Experimental Protocols

Protocol 1: Basic Formulation for In Vivo Administration (Mouse Model)

This protocol provides a starting point for formulating this compound for intraperitoneal (IP) or intravenous (IV) injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG 300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • For the final formulation, prepare a vehicle mixture. A common vehicle (e.g., "TPT") consists of 10% Tween 80, 10% PEG 300, and 80% sterile saline.

  • Slowly add the required volume of the this compound DMSO stock to the TPT vehicle while vortexing to create the final desired concentration (e.g., 5 mg/mL). The final concentration of DMSO should ideally be below 5%.

  • Visually inspect the solution for any precipitation. If the solution is cloudy, it may need further optimization.

  • Administer the formulation to the animals within 1-2 hours of preparation.

Protocol 2: In Vivo Target Engagement via RNA Splicing Analysis

This protocol outlines how to assess if this compound is altering splicing patterns in tumor tissue.

Materials:

  • Tumor tissue from treated and vehicle-control animals

  • RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)

  • Reverse transcription kit

  • qPCR primers specific for splice variants of a known downstream target gene

  • qPCR master mix and instrument

Methodology:

  • Harvest tumor tissues at a predetermined time point after the final dose of this compound or vehicle.

  • Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization reagent.

  • Extract total RNA from the tissue samples according to the manufacturer's protocol.

  • Assess RNA quality and quantity (e.g., using a NanoDrop or Bioanalyzer).

  • Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers designed to amplify specific splice isoforms that are expected to be altered by this compound.

  • Analyze the relative expression of the splice variants between the this compound-treated group and the vehicle-control group. A significant change indicates target engagement.

Visualizations

Diagram 1: this compound Mechanism of Action

Uhmcp1_Mechanism cluster_spliceosome Spliceosome Assembly (3' Splice Site) cluster_inhibition This compound Action cluster_outcome Downstream Effect SF3B1 SF3B1 Splicing Normal Splicing SF3B1->Splicing U2AF65 U2AF65 (U2AF2) U2AF65->SF3B1 ULM-UHM Interaction pre_mRNA pre-mRNA U2AF65->pre_mRNA Binds Py-tract U2AF35 U2AF35 (U2AF1) U2AF35->U2AF65 Dimerization This compound This compound This compound->U2AF65 Binds to UHM domain U2AF65_inhibited U2AF65 SF3B1_inhibited SF3B1 U2AF65_inhibited->SF3B1_inhibited Interaction Blocked AltSplicing Aberrant Splicing SF3B1_inhibited->AltSplicing CellViability Decreased Cell Viability AltSplicing->CellViability

Caption: this compound inhibits the U2AF65-SF3B1 interaction, leading to altered splicing.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Hypothesis: This compound has in vivo efficacy formulation 1. Formulation Development - Solubility - Stability start->formulation pk_study 2. Pharmacokinetic (PK) Study - Dosing, Cmax, t½ formulation->pk_study mtd_study 3. MTD / Toxicity Study - Dose escalation - Clinical observation pk_study->mtd_study efficacy_study 4. Efficacy Study - Tumor model - Treatment vs. Vehicle mtd_study->efficacy_study pd_analysis 5. Pharmacodynamic (PD) Analysis - Target engagement - Biomarker modulation efficacy_study->pd_analysis data_analysis 6. Data Analysis - Tumor growth inhibition - PK/PD correlation pd_analysis->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A stepwise workflow for evaluating the in vivo efficacy of this compound.

Diagram 3: Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Logic start Poor In Vivo Efficacy Observed check_pk Was PK/exposure adequate? start->check_pk check_pd Was target engagement confirmed? check_pk->check_pd Yes improve_form Action: Improve formulation or change delivery route check_pk->improve_form No check_tox Was dose limited by toxicity? check_pd->check_tox Yes increase_dose Action: Increase dose or change schedule check_pd->increase_dose No reassess_moa Conclusion: Re-evaluate in vivo relevance of mechanism check_tox->reassess_moa No reformulate Action: Reformulate to reduce toxicity or re-evaluate compound selectivity check_tox->reformulate Yes

Caption: A decision tree for troubleshooting poor in vivo efficacy results.

References

Addressing off-target effects of Uhmcp1 in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Uhmcp1. This resource is designed to help researchers, scientists, and drug development professionals address potential off-target effects of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A: Off-target effects are unintended interactions of a drug or compound, such as this compound, with cellular components other than its intended target. These interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences, compromising the specificity and validity of your findings.

Q2: How can I determine if the observed phenotype in my experiment is a result of this compound's on-target or off-target activity?

A: A multi-faceted approach is recommended. Key strategies include performing rescue experiments with a this compound-resistant mutant of the intended target, using structurally unrelated inhibitors that target the same molecule, and conducting unbiased global analyses like proteomics or transcriptomics to identify unintended changes.

Q3: What are the best initial steps to take if I suspect off-target effects of this compound?

A: The first step is to perform a dose-response curve to determine the minimal effective concentration of this compound. Lowering the concentration can often reduce off-target effects while maintaining on-target activity. Additionally, it is crucial to include proper negative and positive controls in your experiments to help differentiate between specific and non-specific effects.

Troubleshooting Guides

Issue 1: High cellular toxicity observed at effective this compound concentrations.

Possible Cause Troubleshooting Step
Off-target binding to essential proteinsPerform a kinome scan or proteome-wide thermal shift assay to identify unintended binding partners.
Non-specific disruption of cellular membranesTest a lower concentration of this compound in combination with a sensitizer for the target pathway.
Induction of an unintended signaling cascadeConduct a phospho-proteomics analysis to identify aberrantly activated pathways.

Issue 2: Discrepancy between genetic knockdown of the target and this compound inhibition.

Possible Cause Troubleshooting Step
This compound has off-target effects that mimic or mask the on-target phenotype.Use a chemically distinct inhibitor of the same target to see if the phenotype is replicated.
The genetic knockdown has compensatory mechanisms that are not present with acute chemical inhibition.Perform a time-course experiment with both this compound and the genetic knockdown to observe initial effects.
This compound affects the stability or localization of other proteins in the target pathway.Use immunofluorescence or cellular fractionation followed by Western blotting to assess the localization and levels of key pathway components.

Experimental Protocols

Protocol 1: Target Engagement Assay using Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify that this compound is binding to its intended target in a cellular context.

  • Cell Culture and Treatment: Plate cells and allow them to reach 80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for 1 hour.

  • Heating and Lysis: Harvest and resuspend cells in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by rapid cooling. Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate soluble and aggregated proteins by centrifugation. Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement by this compound.

Protocol 2: Proteome-Wide Off-Target Profiling using KinomeScan

This protocol provides an unbiased method to identify off-target binding of this compound.

  • Compound Submission: Submit a sample of this compound for analysis.

  • Binding Assays: The compound is screened against a large panel of kinases (e.g., the 468 kinases in the DiscoverX KINOMEscan® panel) using a competition binding assay.

  • Data Analysis: The results are reported as the percent of kinase activity remaining in the presence of this compound. A lower percentage indicates stronger binding. Results are often filtered based on a predefined threshold (e.g., >90% inhibition) to identify significant off-targets.

Quantitative Data Summary

Table 1: KinomeScan Profiling of this compound at 1 µM

Target Kinase % Inhibition Classification
Target X98%On-Target
Kinase A85%Potential Off-Target
Kinase B60%Potential Off-Target
Kinase C15%Non-significant

Table 2: Cellular Viability (IC50) of this compound in Different Cell Lines

Cell Line Target X Expression This compound IC50 (µM)
Cell Line AHigh0.5
Cell Line BLow10.2
Cell Line C (Target X Knockout)None> 50

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification start Hypothesize Off-Target Effects of this compound dose_response Dose-Response Curve to Determine EC50 start->dose_response cetsa CETSA for On-Target Engagement dose_response->cetsa rescue Rescue Experiment with Resistant Mutant cetsa->rescue global_analysis Proteomics / Transcriptomics cetsa->global_analysis validation Validate Off-Targets with Secondary Assays rescue->validation kinome_scan KinomeScan for Off-Target Binding global_analysis->kinome_scan kinome_scan->validation conclusion Confirm On-Target vs. Off-Target Phenotype validation->conclusion

Caption: Workflow for identifying this compound off-target effects.

G cluster_pathway Hypothetical Signaling Pathway for this compound This compound This compound TargetX Target X This compound->TargetX Inhibits OffTarget Off-Target Kinase A This compound->OffTarget Inhibits (Off-Target) Downstream1 Downstream Effector 1 TargetX->Downstream1 Phenotype Observed Phenotype Downstream1->Phenotype OffTarget_Phenotype Unintended Phenotype OffTarget->OffTarget_Phenotype

Caption: On-target vs. off-target signaling of this compound.

Uhmcp1 stability and storage best practices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and storage best practices for Uhmcp1. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule chemical probe that acts as an inhibitor of U2AF homology motifs (UHMs). It prevents the interaction between SF3b155 and U2AF65, which is a key step in RNA splicing. By disrupting this interaction, this compound can impact cell viability and has demonstrated potential anticancer properties.

Q2: What are the recommended long-term storage conditions for this compound?

A2: this compound should be stored as a solid (powder) at -20°C for up to 3 years or at 4°C for up to 2 years. For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it is advisable to use the solution within 1 month.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). To prepare the stock solution, centrifuge the vial to ensure all the powder is at the bottom. Add the calculated volume of DMSO and facilitate dissolution by vortexing, gentle warming in a 37°C water bath, or brief sonication.

Q4: Why is it important to aliquot the stock solution?

A4: Aliquoting the stock solution into single-use volumes is a critical step to avoid repeated freeze-thaw cycles. These cycles can degrade the compound and introduce moisture into the DMSO stock, which can compromise the stability of this compound.

Q5: What should I do if I observe precipitation when diluting my this compound stock solution in aqueous media?

A5: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic small molecules. This can be due to the final concentration exceeding the compound's aqueous solubility limit or "solvent shock." To address this, you can try lowering the final concentration, making serial dilutions in DMSO before adding to the aqueous medium, or ensuring your DMSO is anhydrous.

Q6: How stable is this compound in cell culture media?

A6: The stability of small molecules like this compound in cell culture media can vary significantly depending on the specific media composition, pH, temperature, and duration of the experiment. For long-term experiments, it may be necessary to refresh the media with freshly diluted this compound at regular intervals to maintain a consistent effective concentration.

Storage and Handling Best Practices

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder)-20°CUp to 3 yearsKeep in a desiccated environment.
Solid (Powder)4°CUp to 2 yearsEnsure the container is tightly sealed.
Stock Solution-80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.
Stock Solution-20°CUp to 1 monthAliquot into single-use volumes.

Experimental Protocols

Protocol for Preparation and Use of this compound in Cell Culture

  • Receiving and Storing: Upon receipt, store the solid this compound at -20°C. Before opening the vial for the first time, centrifuge it briefly to collect all the powder at the bottom.

  • Stock Solution Preparation (10 mM in DMSO):

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex the solution for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath or sonicate for a few minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use, tightly sealed vials.

    • Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

  • Preparation of Working Solution:

    • When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.

    • Prepare intermediate dilutions of the stock solution in DMSO if necessary.

    • Slowly add the diluted this compound solution to your cell culture medium while gently vortexing or swirling to ensure rapid mixing and minimize precipitation. The final DMSO concentration in the cell culture should typically be kept below 0.5% to avoid solvent toxicity.

  • Experimental Controls: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation in stock solution - The stock concentration is too high.- The DMSO is not anhydrous (has absorbed water).- Incomplete dissolution.- Gently warm the solution or sonicate briefly. If precipitation persists, prepare a new stock solution at a lower concentration.- Use a fresh, unopened bottle of anhydrous DMSO.- Ensure the compound is fully dissolved before storage.
Precipitation upon dilution in aqueous media - The final concentration exceeds the aqueous solubility of this compound.- "Solvent shock" from rapid dilution.- Lower the final experimental concentration of this compound.- Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous medium.- Add the DMSO solution to the aqueous medium slowly while vortexing.
Inconsistent or no biological effect - this compound has degraded due to improper storage or handling.- Incorrect concentration due to precipitation or pipetting errors.- Use a fresh aliquot of this compound stock solution.- For long-term experiments, consider refreshing the media with fresh this compound periodically.- Visually inspect for precipitation before adding to cells and ensure accurate pipetting. Perform a dose-response experiment to confirm the optimal concentration.
High cellular toxicity at effective concentrations - Off-target effects.- Solvent (DMSO) toxicity.- Use the lowest effective concentration of this compound.- Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).

Visual Workflow

Uhmcp1_Workflow This compound Handling and Storage Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use receive Receive this compound (Solid) centrifuge Centrifuge Vial receive->centrifuge store_solid Store Solid at -20°C receive->store_solid prep_stock Prepare 10 mM Stock in Anhydrous DMSO centrifuge->prep_stock dissolve Vortex / Sonicate to Dissolve prep_stock->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock_long Store Aliquots at -80°C (up to 6 months) aliquot->store_stock_long store_stock_short Store Aliquots at -20°C (up to 1 month) aliquot->store_stock_short thaw Thaw Single Aliquot store_stock_long->thaw store_stock_short->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute add_to_cells Add to Cells dilute->add_to_cells control Include Vehicle Control (DMSO) dilute->control

Caption: Recommended workflow for handling and storing this compound.

Technical Support Center: Uhmcp1 and Targeting UHM Domains in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with Uhmcp1 and other inhibitors of U2AF Homology Motif (UHM) domains in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the U2AF Homology Motif (UHM) domain of the splicing factor U2AF65 (also known as U2AF2). It functions by preventing the protein-protein interaction between U2AF65 and SF3b155, a key component of the spliceosome.[1][2] This disruption of the spliceosome assembly leads to alterations in RNA splicing and can induce cancer cell death.[1][2]

Q2: Why are UHM domains a promising target in cancer therapy?

A2: UHM domains are critical for the assembly and function of the spliceosome, a cellular machinery often dysregulated in cancer.[1] Mutations in splicing factors are common in various malignancies, including myeloid neoplasms and solid tumors. Cancer cells harboring these mutations can be particularly vulnerable to drugs that target the spliceosome, such as this compound.

Q3: Which cancer types are most likely to be sensitive to this compound?

A3: Cancers with a high frequency of splicing factor mutations, such as myelodysplastic syndromes (MDS) and certain types of leukemia, are predicted to be more sensitive to this compound. However, the sensitivity of other solid tumors is also an active area of investigation.

Q4: What is UHMK1 and how is it related to this compound?

A4: UHMK1 (U2AF Homology Motif Kinase 1) is a kinase that also contains a UHM domain and interacts with splicing factors like SF1 and SF3B1. It plays a role in regulating splicing, cell proliferation, and migration. While this compound directly inhibits a UHM domain interaction, UHMK1's enzymatic activity is another potential therapeutic target within the same general pathway.

Q5: What are the known mechanisms of resistance to targeted therapies in cancer that might apply to this compound?

A5: While specific resistance mechanisms to this compound are still under investigation, general principles of resistance to targeted therapies may apply. These can include:

  • Direct target reactivation: Mutations in U2AF65 or SF3b155 that prevent this compound binding but preserve protein function.

  • Activation of bypass signaling pathways: Cancer cells may upregulate alternative splicing mechanisms or other survival pathways to compensate for the inhibition of the U2AF65/SF3b155 interaction.

  • Drug efflux pumps: Increased expression of membrane pumps that actively remove this compound from the cell.

  • Epigenetic modifications: Alterations in chromatin structure or DNA methylation that lead to changes in the expression of genes involved in splicing or cell survival.

Troubleshooting Guides

Problem 1: this compound shows low or no activity in my cancer cell line.

Possible Cause Suggested Solution
Low expression of target proteins Confirm the expression levels of U2AF65 and SF3b155 in your cell line using Western blotting or qPCR.
Cell line is not dependent on the targeted pathway Test this compound in cell lines with known splicing factor mutations (e.g., SF3B1, U2AF1 mutations).
Incorrect dosage Perform a dose-response curve to determine the optimal concentration of this compound for your cell line.
Drug stability issues Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment.
Presence of drug efflux pumps Co-administer this compound with known inhibitors of ABC transporters to see if activity is restored.

Problem 2: I am observing significant off-target effects.

Possible Cause Suggested Solution
High concentration of this compound Lower the concentration of this compound to the lowest effective dose determined from your dose-response experiments.
Non-specific binding Use a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.
Cellular stress response Monitor for markers of general cellular stress to ensure the observed effects are due to splicing inhibition.

Problem 3: My cells are developing resistance to this compound over time.

Possible Cause Suggested Solution
Acquisition of resistance mutations Sequence the U2AF65 and SF3b155 genes in the resistant cells to check for mutations.
Upregulation of bypass pathways Perform RNA-sequencing or proteomic analysis to identify upregulated pathways in resistant cells.
Epigenetic changes Analyze DNA methylation and histone modification patterns in resistant versus sensitive cells.
Combination Therapy Consider combining this compound with other anticancer agents that target different pathways.

Quantitative Data

Table 1: Inhibitory Activity of this compound and Related Compounds

CompoundTargetIC50 (µM)Assay Type
This compoundU2AF65-UHM~30In vitro competition assay
SF1-8U2AF1-UHM59.33 ± 0.02HTRF binding assay
7SPF45-UHM212.8HTRF binding assay

This table compiles data from multiple sources for comparison. Experimental conditions may vary.

Experimental Protocols

Protocol 1: In Vitro U2AF65/SF3b155 Interaction Competition Assay

Objective: To determine the inhibitory effect of this compound on the interaction between U2AF65 and SF3b155.

Materials:

  • Recombinant purified GFP-U2AF65

  • Biotinylated SF3b155 peptide

  • Streptavidin-coated microplates

  • This compound and other test compounds

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Coat streptavidin microplates with biotinylated SF3b155 peptide and incubate for 1 hour at room temperature.

  • Wash the plates three times with assay buffer.

  • Prepare serial dilutions of this compound and control compounds.

  • Add the compounds to the wells, followed by the addition of GFP-U2AF65.

  • Incubate for 2 hours at room temperature to allow for binding.

  • Wash the plates three times with assay buffer to remove unbound GFP-U2AF65.

  • Measure the fluorescence of the remaining GFP-U2AF65 using a microplate reader.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Analysis of RNA Splicing Alterations

Objective: To evaluate the impact of this compound on RNA splicing patterns in cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture reagents

  • RNA extraction kit

  • Reverse transcription kit

  • Primers for specific splicing events

  • qPCR machine or access to RNA-sequencing services

Procedure:

  • Treat cancer cells with this compound at a predetermined effective concentration for a specified time (e.g., 24-48 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • For targeted analysis: Perform qPCR using primers that flank a known alternative splicing event to quantify the relative abundance of different isoforms.

  • For global analysis: Prepare libraries for RNA-sequencing and perform deep sequencing. Analyze the data using bioinformatics tools to identify genome-wide changes in splicing patterns.

  • Compare the splicing patterns in this compound-treated cells to untreated controls to identify this compound-induced splicing alterations.

Diagrams

Uhmcp1_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly U2AF65 U2AF65 UHM UHM Domain U2AF65->UHM SF3b155 SF3b155 Splicing RNA Splicing UHM->SF3b155 Interaction UHM->Splicing Required for This compound This compound This compound->UHM Inhibits CellDeath Cancer Cell Death Splicing->CellDeath Alteration leads to

Caption: Mechanism of action of this compound in inhibiting spliceosome assembly.

Troubleshooting_Workflow start Start: this compound shows no/low activity check_expression Check target expression (U2AF65, SF3b155) start->check_expression low_expression Low Expression: Select another cell line check_expression->low_expression No high_expression Sufficient Expression check_expression->high_expression Yes dose_response Perform dose-response curve no_activity Still no activity dose_response->no_activity No activity_observed Activity observed: Proceed with experiments dose_response->activity_observed Yes check_stability Check drug stability and handling instability Instability suspected: Use fresh compound check_stability->instability No stable Compound is stable check_stability->stable Yes high_expression->dose_response no_activity->check_stability

Caption: Troubleshooting workflow for low this compound activity.

Resistance_Investigation_Pathway start Cells develop this compound resistance sequence_target Sequence U2AF65 and SF3b155 genes start->sequence_target transcriptomics Perform RNA-sequencing start->transcriptomics proteomics Perform proteomic analysis start->proteomics mutation_found Resistance mutation identified sequence_target->mutation_found no_mutation No mutation found sequence_target->no_mutation bypass_pathway Bypass pathway identified transcriptomics->bypass_pathway no_clear_pathway No clear bypass pathway transcriptomics->no_clear_pathway proteomics->bypass_pathway combination_therapy Consider combination therapy mutation_found->combination_therapy bypass_pathway->combination_therapy

Caption: Logical pathway for investigating this compound resistance.

References

Technical Support Center: Refining Delivery Methods for Protein Therapeutics in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that Uhmcp1 is a small molecule inhibitor that targets U2AF homology motif (UHM) domains and is being investigated for its anticancer properties.[1][2][3][4][5] The following guide, therefore, addresses the complex challenges of delivering a hypothetical protein therapeutic, referred to as "this compound," in animal studies to fulfill the user's request for a technical support center focused on protein delivery.

This document provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protein therapeutics in animal models.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What are the primary challenges in delivering protein therapeutics in animal studies? The main obstacles include enzymatic degradation, instability, low permeability across biological membranes, and rapid clearance from the body. These factors contribute to poor bioavailability, especially with oral administration.
2. How do the physicochemical properties of a protein affect its delivery? Large molecular size, hydrophilicity, and structural fragility are key properties that hinder the diffusion and transport of protein drugs across cellular barriers. These characteristics can also lead to aggregation, denaturation, and loss of function.
3. What are the most common administration routes for protein therapeutics in animal studies? Parenteral routes such as intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections are most common due to the challenges of oral delivery. The choice of route depends on the desired pharmacokinetic profile and the specific research question.
4. How can the stability of a recombinant protein be maintained during in vivo studies? Proper formulation with stabilizing excipients, pH optimization, and the use of protease inhibitors can help maintain protein stability. Cold chain storage and careful handling are also critical.
5. What is the "binding site barrier" and how does it affect protein distribution? This theory suggests that high-affinity protein drugs may bind very tightly to their targets near the site of administration (e.g., blood vessels), which can limit their distribution to deeper tissues.

Troubleshooting Guides

Guide 1: Intravenous (IV) Tail Vein Injection in Mice

Problem: Low success rate, subcutaneous blebbing, or tail swelling.

Possible Cause Troubleshooting Step
Vein is not properly dilated. Warm the mouse's tail using a heat lamp or by immersing it in warm water (30-35°C) for a few minutes before injection to dilate the veins.
Improper needle placement. Ensure the needle is inserted at a shallow angle (almost parallel to the tail) with the bevel facing up. You should feel no resistance when pushing the plunger. The vein should blanch (turn white) during a successful injection.
Mouse movement during injection. Use an appropriate restraint device to minimize movement. Ensure the restrainer is the correct size for the animal to prevent injury and stress.
Needle is dull or damaged. Use a new, sterile needle for each animal. A sharp needle is crucial for successfully cannulating the small tail veins.
Air bubbles in the syringe. Ensure all air bubbles are removed from the syringe before injection to prevent embolism.
Guide 2: Intraperitoneal (IP) Injection in Rodents

Problem: Injection into the gut or bladder, or leakage from the injection site.

Possible Cause Troubleshooting Step
Incorrect injection site. For rats, inject into the lower right abdominal quadrant to avoid the cecum. For mice, inject in the lower quadrant, off the midline. The animal should be tilted head-down to move organs away from the injection site.
Needle inserted too deeply. Insert the needle at a 45-degree angle. Once through the skin and abdominal wall, there should be a loss of resistance.
Puncture of an organ. Before injecting, gently pull back on the plunger (aspirate) to ensure no fluid (urine, intestinal contents) or blood is drawn into the syringe. If any fluid appears, discard the syringe and re-attempt with a fresh needle and solution.
Solution is irritating. Ensure the pH and tonicity of the injected solution are physiologically compatible to minimize irritation and inflammation.
Guide 3: Low Efficacy or High Variability in Animal Studies

Problem: The protein therapeutic is not producing the expected effect, or results are inconsistent across animals.

Possible Cause Troubleshooting Step
Suboptimal Dosage. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal effective dose. Start with doses predicted from in vitro data and use allometric scaling as a guide.
Protein Instability/Degradation. Re-evaluate the formulation for stabilizing agents. Confirm the bioactivity of the protein lot before in vivo administration. Proteins can be sensitive to changes in pH, temperature, and ionic strength.
Rapid Clearance. Perform a pharmacokinetic (PK) study to determine the half-life of the protein in circulation. Strategies like PEGylation can be used to extend circulation time.
Animal Variability. Use animals of the same age, sex, and genetic background. Maintain consistent housing conditions and diet. Increasing the number of animals per group can help reduce the impact of individual variations.
Improper Formulation. Ensure the protein is fully solubilized in the vehicle. Incomplete dissolution can lead to inconsistent dosing. Some proteins may require specific detergents or lipids for stability.

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Size: Use a minimum of 3-5 animals per dose group.

  • Dose Escalation:

    • Establish a vehicle control group.

    • Administer escalating single doses of the hypothetical "this compound" protein to different groups (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Administration: Administer via the intended clinical route (e.g., intravenous or intraperitoneal injection).

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • Record body weight daily. A weight loss of over 10% is considered significant.

  • Endpoint: At the end of the observation period (typically 7-14 days), collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathology.

  • MTD Definition: The highest dose that does not induce significant toxicity or mortality.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Use the same animal model as in efficacy studies.

  • Group Size: A minimum of 3 animals per time point is recommended.

  • Dosing: Administer a single dose of the hypothetical "this compound" protein at a dose below the MTD.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma or serum for analysis.

  • Analysis: Use a validated assay (e.g., ELISA) to quantify the concentration of "this compound" in the plasma/serum at each time point.

  • Data Interpretation: Plot the concentration-time curve to determine key PK parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Visualizations

experimental_workflow cluster_preclinical Preclinical Phase in_vitro In Vitro Studies (Efficacy & Potency) dose_ranging Dose-Ranging & MTD (Protocol 1) in_vitro->dose_ranging Predicts Starting Dose pk_study Pharmacokinetic Study (Protocol 2) dose_ranging->pk_study Determines Dose for PK efficacy_study Efficacy Studies dose_ranging->efficacy_study Determines Safe Dose Range pk_study->efficacy_study Informs Dosing Regimen

Caption: A typical experimental workflow for preclinical animal studies.

signaling_pathway cluster_cell Target Cell This compound Hypothetical This compound Protein receptor Cell Surface Receptor This compound->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Apoptosis) nucleus->response Alters Gene Expression

Caption: A generalized signaling pathway activated by a therapeutic protein.

References

How to minimize Uhmcp1 toxicity in normal cells.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Uhmcp1, a novel small molecule inhibitor of the U2AF homology motif (UHM) domain. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound toxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that inhibits protein-protein interactions involving the U2AF homology motif (UHM), a common domain in splicing factors. Specifically, it has been shown to prevent the interaction between SF3b155 and U2AF65.[1] By disrupting this interaction, this compound impacts RNA splicing, which can lead to decreased cell viability, particularly in cancer cells that are vulnerable to splicing modulation.[1]

Q2: What is the reported potency of this compound?

A2: The inhibitory concentration (IC50) of this compound can vary depending on the specific UHM domain it is targeting. For the U2AF2-UHM domain, the IC50 is reported to be approximately 30 μM. Its affinity for other UHM domains, such as SPF45-UHM, is weaker, with a reported IC50 of around 74.85 ± 6.18 μM.

Q3: Is there evidence of selective toxicity of this compound or its analogs towards cancer cells?

A3: While specific data on this compound's selectivity is limited, studies on its analogs, such as SF1-8, have shown selective reduction in the viability of leukemia cells carrying specific mutations (e.g., U2AF1S34F) compared to wild-type cells.[2][3] Notably, SF1-8 did not exhibit significant toxicity in colony formation assays of bone marrow cells from healthy donors at concentrations up to 20 μM.[2] This suggests a potential therapeutic window for this class of compounds.

Q4: What are the general principles for minimizing toxicity of a novel compound like this compound in normal cells?

A4: Minimizing off-target toxicity involves optimizing the therapeutic window, which is the concentration range where the compound is effective against the target cells while having minimal impact on normal cells. Key strategies include:

  • Dose-response studies: Carefully titrating the concentration of this compound to find the lowest effective dose against your target cells.

  • Time-course experiments: Determining the optimal incubation time to achieve the desired effect without causing excessive toxicity to normal cells.

  • Use of appropriate controls: Including a panel of normal, non-cancerous cell lines in your experiments to assess baseline toxicity.

  • Serum concentration: Be aware that the concentration of serum in your cell culture medium can affect the bioavailability and activity of small molecules.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High toxicity observed in normal cell lines at expected effective concentrations. The therapeutic window for your specific normal cell line is narrower than anticipated.Perform a more granular dose-response curve to identify a concentration with a better therapeutic index. Consider reducing the incubation time.
The compound may have off-target effects in your cell line.If possible, use a rescue experiment by overexpressing the target protein to see if it mitigates the toxicity. Consider using a structurally unrelated compound with a similar mechanism of action as a control.
The health and passage number of your normal cells may be affecting their sensitivity.Ensure you are using healthy, low-passage number cells. Perform a baseline viability assay on your untreated normal cells.
Inconsistent results between experiments. Variability in compound preparation or storage.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Inconsistent cell seeding density.Ensure that cells are seeded at the same density for all experiments, as this can affect their growth rate and sensitivity to treatment.
Contamination of cell cultures.Regularly check your cell cultures for signs of contamination (e.g., bacteria, yeast, mycoplasma).
Precipitation of this compound in culture medium. The concentration of this compound exceeds its solubility in the medium.Check the recommended solvent and maximum soluble concentration for this compound. Consider using a lower concentration or a different solvent for your stock solution. Ensure the final concentration of the solvent in the medium is not toxic to the cells.

Experimental Protocols

Protocol 1: Determining the Therapeutic Window of this compound

Objective: To determine the concentration range of this compound that is cytotoxic to a target cancer cell line while minimally affecting a panel of normal cell lines.

Materials:

  • Target cancer cell line(s)

  • A panel of normal (non-cancerous) cell lines (e.g., from different tissues)

  • This compound

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density for each cell line.

    • Incubate the plates overnight to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of this compound at various concentrations in the appropriate cell culture medium.

    • Remove the old medium from the 96-well plate and add the 2X this compound solutions to the appropriate wells.

    • Include vehicle-only control wells.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the dose-response curves for each cell line.

    • Calculate the IC50 value for each cell line.

    • The therapeutic window is the range of concentrations where there is a significant difference in viability between the cancer and normal cell lines.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Cancer and Normal Cell Lines

Cell LineCell TypeThis compound IC50 (µM)
Cancer Cell Line ALeukemia15
Cancer Cell Line BMyeloid Neoplasm25
Normal Cell Line 1Bone Marrow Stromal Cells> 100
Normal Cell Line 2Peripheral Blood Mononuclear Cells85
Normal Cell Line 3Human Foreskin Fibroblasts> 100

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound Interaction SF3b155-U2AF65 Interaction This compound->Interaction Inhibits Spliceosome Spliceosome Assembly Interaction->Spliceosome Required for Splicing RNA Splicing Spliceosome->Splicing Viability Cell Viability Splicing->Viability Impacts

Caption: this compound inhibits the SF3b155-U2AF65 interaction, impacting splicing and cell viability.

G cluster_1 Experimental Workflow: Assessing this compound Toxicity start Start seed Seed Cancer and Normal Cells start->seed treat Treat with this compound Dose-Response seed->treat incubate Incubate for 24, 48, 72h treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data (Calculate IC50) assay->analyze determine Determine Therapeutic Window analyze->determine end End determine->end

Caption: Workflow for determining the therapeutic window of this compound.

G cluster_2 Logical Relationship: Therapeutic Window TW Therapeutic Window Efficacy Efficacy in Cancer Cells Efficacy->TW Toxicity Toxicity in Normal Cells Toxicity->TW Limits Concentration This compound Concentration Concentration->Efficacy Increases Concentration->Toxicity Increases

Caption: The therapeutic window is defined by efficacy in cancer cells and toxicity in normal cells.

References

Uhmcp1 Treatment Optimization for Splicing Modulation: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the treatment duration of Uhmcp1 for splicing modulation experiments. This compound is a small molecule inhibitor that targets U2AF homology motifs (UHMs), preventing the SF3b155/U2AF65 interaction, which in turn impacts RNA splicing and cell viability.[1][2][3][4] Proper experimental design, particularly concerning treatment duration, is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the U2AF homology motif (UHM) domain.[1] It specifically interferes with the protein-protein interaction between SF3b155 and U2AF65, two key components of the spliceosome. By disrupting this interaction, this compound modulates pre-mRNA splicing.

Q2: What is the recommended starting concentration for this compound treatment?

A2: A starting point for concentration can be inferred from related compounds and initial studies. For instance, the IC50 of this compound for inhibiting the U2AF2-UHM domain has been reported to be approximately 30 μM. However, the optimal concentration is cell-type dependent and should be determined empirically through dose-response experiments.

Q3: How do I determine the optimal treatment duration for this compound in my cell line?

A3: The optimal treatment duration for this compound will vary depending on the specific cell line, the target gene, and the desired outcome (e.g., maximal splicing modulation, induction of apoptosis). A time-course experiment is the most effective method to determine this. See the "Experimental Protocols" section for a detailed methodology.

Q4: What are the expected effects of this compound on alternative splicing?

A4: By inhibiting the SF3b155/U2AF65 interaction, this compound is expected to alter alternative splicing events. The nature of these changes (e.g., exon skipping, intron retention) will depend on the specific gene and the cellular context. Comprehensive analysis using techniques like RNA-sequencing is recommended to fully characterize these effects.

Q5: Can this compound treatment affect cell viability?

A5: Yes, studies have shown that this compound can impact cell viability, suggesting potential as an anticancer agent. It is crucial to assess cell viability in parallel with splicing analysis to distinguish between specific splicing modulation and general cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable change in splicing of the target gene. 1. Sub-optimal this compound concentration. 2. Insufficient treatment duration. 3. The target splicing event is not sensitive to this compound. 4. Issues with RNA extraction or RT-PCR.1. Perform a dose-response experiment to identify the optimal concentration. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Select a positive control gene known to be affected by splicing modulation. 4. Verify the integrity of your RNA and the specificity of your primers.
High levels of cell death, confounding splicing analysis. 1. This compound concentration is too high. 2. Treatment duration is too long. 3. The cell line is particularly sensitive to this compound.1. Lower the this compound concentration. 2. Reduce the treatment duration. 3. Perform a cell viability assay (e.g., MTT, trypan blue) concurrently to determine the cytotoxic threshold.
Inconsistent results between experiments. 1. Variation in cell confluence at the time of treatment. 2. Inconsistent this compound dosage. 3. Fluctuation in incubation times.1. Ensure consistent cell seeding density and confluence before starting treatment. 2. Prepare fresh dilutions of this compound for each experiment from a stable stock. 3. Use a precise timer for all incubation steps.
Off-target effects observed. 1. This compound may have other cellular targets. 2. The observed phenotype is a secondary effect of splicing modulation.1. Lower the concentration of this compound to the minimum effective dose. 2. Use RNA-sequencing to get a global view of splicing changes and identify potential off-target transcripts. 3. Validate key findings using a secondary method, such as a different splicing modulator or siRNA-mediated knockdown of splicing factors.

Experimental Protocols

Determining Optimal this compound Treatment Duration

This protocol outlines a time-course experiment to identify the optimal duration for this compound treatment to achieve desired splicing modulation.

1. Cell Culture and Seeding:

  • Culture your cells of interest under standard conditions.
  • Seed cells in multiple plates or wells to allow for harvesting at different time points. Ensure cells are at a consistent confluence (e.g., 60-70%) at the start of the experiment.

2. This compound Treatment:

  • Prepare a working solution of this compound at the desired concentration (determined from a prior dose-response experiment).
  • Treat the cells with this compound. Include a vehicle control (e.g., DMSO) group.

3. Time-Course Harvest:

  • Harvest cells at various time points after treatment. A suggested time course could be 0, 6, 12, 24, 48, and 72 hours.
  • At each time point, wash the cells with PBS and lyse them for RNA extraction. A parallel plate should be used for cell viability assessment at each time point.

4. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the cell lysates using a standard protocol (e.g., TRIzol or a column-based kit).
  • Assess RNA quality and quantity.
  • Synthesize cDNA using a reverse transcription kit.

5. Splicing Analysis:

  • RT-PCR/qRT-PCR: Design primers that flank the alternative splicing event of interest. Analyze the PCR products on an agarose gel to visualize isoform changes or use qRT-PCR for quantification.
  • RNA-Sequencing: For a global view of splicing changes, prepare libraries from your RNA samples and perform high-throughput sequencing.

6. Data Analysis:

  • Quantify the relative abundance of splice isoforms at each time point.
  • Correlate the changes in splicing with cell viability data.
  • The optimal treatment duration is the time point that provides the most significant and desired splicing modulation with minimal cytotoxicity.

Data Presentation

Table 1: Example Time-Course Experiment Data for a Hypothetical Gene
Treatment Duration (hours)Percent Spliced-In (PSI) of Exon X (%)Cell Viability (%)
0 (Control)10 ± 2100
625 ± 498 ± 2
1255 ± 695 ± 3
2485 ± 588 ± 4
4882 ± 775 ± 6
7278 ± 860 ± 7

Data are presented as mean ± standard deviation.

Visualizations

Uhmcp1_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly (3' Splice Site Recognition) cluster_inhibition This compound Inhibition cluster_outcome Outcome U2AF65 U2AF65 SF3b155 SF3b155 U2AF65->SF3b155 UHM-ULM Interaction pre_mRNA pre-mRNA SF3b155->pre_mRNA Binds to branch point This compound This compound This compound->U2AF65 Binds to UHM domain Disrupted_Interaction Disrupted U2AF65/SF3b155 Interaction Splicing_Modulation Altered Splicing Disrupted_Interaction->Splicing_Modulation

Caption: Mechanism of this compound-mediated splicing modulation.

Experimental_Workflow cluster_analysis Parallel Analysis start Start: Seed Cells treatment Treat with this compound (and vehicle control) start->treatment time_course Harvest at Multiple Time Points (e.g., 0, 6, 12, 24, 48h) treatment->time_course rna_analysis RNA Extraction, cDNA Synthesis, Splicing Analysis (RT-PCR/RNA-seq) time_course->rna_analysis viability_assay Cell Viability Assay (e.g., MTT) time_course->viability_assay data_analysis Data Analysis: Correlate Splicing Modulation with Cell Viability rna_analysis->data_analysis viability_assay->data_analysis end End: Determine Optimal Treatment Duration data_analysis->end

Caption: Workflow for determining optimal this compound treatment duration.

References

Troubleshooting inconsistent results in Uhmcp1 assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uhmcp1 assays. The information is designed to help resolve common issues and ensure the generation of consistent and reliable data.

Troubleshooting Guides

Inconsistent results in this compound assays can arise from various factors, from reagent handling to instrument settings. This section provides a systematic approach to identifying and resolving these issues.

Quantitative Data Summary

This table summarizes common quantitative discrepancies observed during this compound assays and provides a starting point for troubleshooting.

ParameterExpected ResultCommon IssuePotential CausesRecommended Action
IC50 Value Consistent across experimentsHigh variability between runsReagent instability, inconsistent cell passage number, variable incubation timesPrepare fresh reagents, use a consistent cell passage number, and ensure precise timing of all incubation steps.
Signal-to-Background (S/B) Ratio > 5Low S/B ratio (< 5)High background or low signalSee "High Background" and "Low Signal" sections in the FAQs below.
Z'-factor > 0.5Z'-factor < 0.5High data variabilityReview pipetting technique, ensure proper mixing, and check for plate reader issues.
Replicate Variability (%CV) < 15%High %CV (> 15%) in replicatesPipetting errors, improper mixing, temperature gradients across the plateCalibrate pipettes, ensure thorough mixing of reagents, and use a temperature-controlled incubator.[1][2]

Experimental Protocols

A detailed and consistent protocol is critical for reproducible results. The following is a generalized protocol for a cell-based this compound assay to assess its effect on cell viability.

Protocol: Cell Viability Assay for this compound
  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X stock solution of this compound in the appropriate vehicle (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to create a dose-response curve.

    • Remove the old medium from the cell plate and add 100 µL of fresh medium containing the desired concentration of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement (using a resazurin-based reagent):

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and reagent only).

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

This compound Signaling Pathway

This compound is a chemical probe that targets U2AF homology motifs (UHMs).[3] It has been shown to prevent the interaction between SF3b155 and U2AF65, which is a key step in the early stages of pre-mRNA splicing.[3][4] This disruption of the spliceosome assembly can impact RNA splicing and ultimately affect cell viability, making it a potential anticancer agent.

Uhmcp1_Signaling_Pathway cluster_splicing Pre-mRNA Splicing U2AF65 U2AF65 (UHM domain) Spliceosome Spliceosome Assembly U2AF65->Spliceosome interacts with SF3b155 SF3b155 SF3b155 SF3b155->Spliceosome Splicing RNA Splicing Spliceosome->Splicing CellViability Decreased Cell Viability Splicing->CellViability Splicing disruption leads to This compound This compound This compound->U2AF65 Binds to UHM domain

Caption: this compound inhibits the U2AF65-SF3b155 interaction, disrupting splicing.

Experimental Workflow for a this compound Assay

This diagram outlines the key steps in a typical cell-based this compound assay.

Uhmcp1_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding Start->Cell_Seeding Compound_Addition 2. Add this compound Dilutions Cell_Seeding->Compound_Addition Incubation 3. Incubate (e.g., 48h) Compound_Addition->Incubation Viability_Reagent 4. Add Viability Reagent Incubation->Viability_Reagent Read_Plate 5. Read Plate Viability_Reagent->Read_Plate Data_Analysis 6. Data Analysis Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a typical this compound cell-based assay.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during your this compound experiments.

Q1: Why am I observing a high background signal in my assay?

A1: High background can be caused by several factors:

  • Contamination: Microbial contamination of cell cultures or reagents can lead to non-specific signals. Ensure aseptic techniques and regularly test for contamination.

  • Reagent Issues: Expired or improperly stored reagents can auto-fluoresce or react non-specifically. Prepare fresh reagents and store them according to the manufacturer's instructions.

  • Cell Health: Unhealthy or dying cells can release substances that interfere with the assay. Ensure your cells are healthy and in the logarithmic growth phase.

Q2: What should I do if my assay has a very low signal?

A2: A low signal can indicate a problem with the reagents or the experimental setup:

  • Inactive Reagents: Key components of your assay, such as the detection reagent, may be inactive. Verify the activity of your reagents using a positive control.

  • Incorrect Instrument Settings: The plate reader may not be set to the optimal wavelength or sensitivity for your assay. Consult the instrument's manual and the assay protocol for the correct settings.

  • Insufficient Incubation Time: The reaction may not have had enough time to proceed to completion. Optimize the incubation time for your specific cell line and assay conditions.

Q3: My results are not reproducible between experiments. What could be the cause?

A3: Lack of reproducibility is often due to subtle variations in the experimental protocol:

  • Reagent Variability: Using different lots of reagents or media can introduce variability. If possible, use the same lot of critical reagents for a set of experiments.

  • Inconsistent Cell Conditions: Variations in cell passage number, confluency, or seeding density can affect the cellular response to this compound. Maintain a consistent cell culture practice.

  • Environmental Factors: Changes in incubator temperature or CO2 levels can impact cell growth and assay performance. Ensure your equipment is properly calibrated and maintained.

Q4: I am seeing significant "edge effects" on my microplates. How can I minimize this?

A4: Edge effects, where the outer wells of a plate behave differently from the inner wells, are a common problem.

  • Hydration: To minimize evaporation from the outer wells, which can concentrate reagents, fill the perimeter wells with sterile water or PBS.

  • Plate Incubation: Avoid stacking plates in the incubator, as this can create temperature gradients. Ensure even heating by placing plates on a single shelf.

  • Data Exclusion: If edge effects persist, you may need to exclude the outer wells from your data analysis.

Q5: How should I prepare and store this compound?

A5: Proper handling of this compound is crucial for consistent results.

  • Solubility: this compound is soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium for experiments.

  • Storage: Store the this compound stock solution at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

References

Validation & Comparative

Cross-Validation of Uhmcp1's Effect on Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule splicing inhibitor, Uhmcp1, across various cancer cell lines. This compound is a novel compound that targets U2AF homology motifs (UHMs), crucial protein-protein interaction domains within the spliceosome machinery. By disrupting the interaction between key splicing factors, such as SF3b155 and U2AF65, this compound has been shown to impact RNA splicing and, consequently, cell viability, making it a compound of interest for anticancer research.[1][2] This document summarizes its effects on cell viability and apoptosis, details the experimental protocols for these assessments, and illustrates the underlying molecular pathways and experimental workflows.

Comparative Efficacy of this compound Across Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative comparison of its cytotoxic effects. Lower IC50 values are indicative of higher potency.

Cell LineCancer TypeIC50 (µM) for Cell Viability (72h)Apoptosis Induction (at 2x IC50)Reference
K562 Chronic Myeloid Leukemia15.8 ± 2.1ModerateIllustrative Data
MOLM-13 Acute Myeloid Leukemia9.5 ± 1.5HighIllustrative Data
HeLa Cervical Cancer25.2 ± 3.5LowIllustrative Data
A549 Lung Carcinoma32.7 ± 4.2Low to ModerateIllustrative Data
MCF-7 Breast Cancer18.9 ± 2.8ModerateIllustrative Data

Note: The data presented in this table is illustrative to serve as a template. Researchers should generate their own data for specific cell lines of interest.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for suspension cell lines but can be modified for adherent cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed suspension cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Centrifuge the plate at 500 x g for 5 minutes. Carefully aspirate the supernatant without disturbing the cell pellet. Add 150 µL of the solubilization buffer to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 2x IC50) for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizing Molecular Pathways and Workflows

This compound Mechanism of Action

This compound functions by inhibiting the protein-protein interactions within the spliceosome, a critical complex for pre-mRNA splicing. This disruption leads to aberrant splicing events, the production of non-functional proteins, and can ultimately trigger apoptotic pathways.

This compound Mechanism of Action This compound This compound UHM_domain U2AF Homology Motif (UHM) of Splicing Factors (e.g., U2AF65) This compound->UHM_domain Binds to PPI Protein-Protein Interaction (e.g., with SF3b155) This compound->PPI Inhibits UHM_domain->PPI Mediates Spliceosome Spliceosome Assembly & Function PPI->Spliceosome Splicing Pre-mRNA Splicing Spliceosome->Splicing Aberrant_Splicing Aberrant Splicing Splicing->Aberrant_Splicing Disrupted by this compound Apoptosis Apoptosis Aberrant_Splicing->Apoptosis Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

Caption: this compound inhibits spliceosome function leading to apoptosis.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of this compound's effects on different cell lines.

Experimental Workflow for this compound Cross-Validation cluster_cell_lines Cell Line Panel cluster_assays Functional Assays cluster_analysis Data Analysis CellLine1 Cell Line A Treatment This compound Treatment (Dose-Response) CellLine1->Treatment CellLine2 Cell Line B CellLine2->Treatment CellLine3 Cell Line C CellLine3->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis RNA_Seq RNA Sequencing Treatment->RNA_Seq IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Splicing_Analysis Differential Splicing Analysis RNA_Seq->Splicing_Analysis Comparison Comparative Analysis IC50->Comparison Apoptosis_Quant->Comparison Splicing_Analysis->Comparison

Caption: Workflow for comparing this compound's effects across cell lines.

While the precise signaling pathways downstream of this compound-induced splicing dysregulation are still under investigation, it is known that aberrant splicing can affect key cellular processes. The disruption of splicing of critical genes involved in cell cycle control and survival can lead to the activation of stress-response pathways, such as the p53 pathway, and ultimately apoptosis. Further research, including RNA-sequencing and phosphoproteomics, will be instrumental in elucidating the specific signaling cascades modulated by this compound in different cancer contexts. The methodologies and comparative framework presented in this guide offer a foundation for such future investigations.

References

Comparative Study of Uhmcp1 Analogs' Binding Affinity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of Uhmcp1 and its analogs, supported by experimental data. This compound is a small molecule inhibitor that targets the U2AF homology motif (UHM), a protein-protein interaction domain prevalent in splicing factors, making it a compound of interest in cancer research.[1][2]

Quantitative Binding Affinity Data

The binding affinities of this compound and its six synthetic analogs were evaluated against four different UHM domains: U2AF1-UHM, SPF45-UHM, RBM39-UHM, and PUF60-UHM. The inhibitory activity was determined by measuring the half-maximal inhibitory concentration (IC50), with the data summarized in the table below. Lower IC50 values indicate a higher binding affinity.

CompoundU2AF1-UHM IC50 (μM)SPF45-UHM IC50 (μM)RBM39-UHM IC50 (μM)PUF60-UHM IC50 (μM)
This compound (1) >50074.85 ± 6.18>500>500
Analog 2 98.3 ± 1.280.1 ± 3.5112.5 ± 7.8125.7 ± 9.3
Analog 3 >500>500>500>500
Analog 4 >500>500>500>500
Analog 5(S) 215.4 ± 15.245.3 ± 2.165.8 ± 4.389.2 ± 5.7
Analog 6 >500>500>500>500
Analog 7(R) >500212.8 ± 11.4>500>500

Data sourced from a study on the binding activities of peptides and inhibitors to UHM domains.[3]

Experimental Protocols

Synthesis of this compound Analogs

This compound (1) and its analogs (2–7) were synthesized through a reaction sequence involving reductive amination, followed by the deprotection of a Boc group using hydrochloric acid or the hydrolysis of an ester group.[3]

Binding Affinity Determination using Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The binding affinity of the this compound analogs was determined using a competitive binding assay based on Homogeneous Time-Resolved Fluorescence (HTRF). This technique measures the fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule when they are in close proximity.[4]

Principle: The assay is designed to monitor the interaction between a UHM domain protein and a ULM-containing peptide. In a competitive format, the ability of a test compound (like this compound or its analogs) to disrupt this interaction is measured. A decrease in the HTRF signal corresponds to the displacement of the ULM peptide from the UHM domain by the inhibitor.

Materials:

  • UHM-domain containing protein: (e.g., U2AF1-UHM, SPF45-UHM, RBM39-UHM, PUF60-UHM) typically with a tag (e.g., 6xHis).

  • ULM-containing peptide: Biotinylated for detection.

  • HTRF Donor: An antibody targeting the protein tag (e.g., anti-6xHis) conjugated to a fluorescent donor (e.g., Europium cryptate).

  • HTRF Acceptor: Streptavidin conjugated to a fluorescent acceptor (e.g., XL665).

  • Test Compounds: this compound and its analogs.

  • Assay Buffer: A suitable buffer to maintain protein stability and interaction, for example, 25mM HEPES pH 7.0, 20mM NaCl, 0.05% Tween-20, 0.05% BSA.

  • Microplates: Low-volume, 384-well white plates are commonly used.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the this compound analogs (test compounds). Prepare working solutions of the UHM protein and the biotinylated ULM peptide in the assay buffer.

  • Reaction Mixture: In a 384-well plate, add the UHM protein, the biotinylated ULM peptide, and the test compound.

  • Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow the binding reaction to reach equilibrium.

  • Addition of HTRF Reagents: Add the HTRF donor (e.g., anti-6xHis-Eu3+ cryptate) and acceptor (e.g., Streptavidin-XL665) to the wells.

  • Second Incubation: Incubate the plate for a longer duration (e.g., 1-2 hours) at room temperature in the dark to allow for the binding of the detection reagents.

  • Signal Detection: Read the plate using an HTRF-compatible microplate reader. The reader excites the donor at a specific wavelength (e.g., 320-340 nm) and measures the emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).

  • Data Analysis: The HTRF signal is calculated as the ratio of the acceptor's emission to the donor's emission. The IC50 values are then determined by plotting the HTRF signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Early Spliceosome Assembly Signaling Pathway

G cluster_pre_mRNA pre-mRNA 3_SS 3' Splice Site PPT Polypyrimidine Tract BS Branch Site U2AF1 U2AF1 U2AF1->3_SS binds U2AF2 U2AF2 (contains UHM) U2AF2->PPT binds SF1 SF1 (contains ULM) U2AF2->SF1 SF3B1 SF3B1 (contains ULM) U2AF2->SF3B1 UHM-ULM Interaction SF1->BS binds U2_snRNP U2 snRNP SF3B1->U2_snRNP recruits This compound This compound Analogs This compound->U2AF2 Inhibits Interaction

Caption: Early spliceosome assembly at the 3' splice site.

HTRF Assay Experimental Workflow

G cluster_workflow HTRF Assay Workflow A 1. Prepare Reagents: - UHM Protein - Biotin-ULM Peptide - this compound Analogs B 2. Mix in 384-well Plate: UHM + Biotin-ULM + Analog A->B C 3. Incubate (e.g., 30 min) B->C D 4. Add HTRF Reagents: - Anti-tag-Eu3+ - Streptavidin-XL665 C->D E 5. Incubate (e.g., 1-2 hours) D->E F 6. Read Plate (Ex: 320nm, Em: 620nm & 665nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Workflow for the HTRF-based binding affinity assay.

References

A Comparative Guide to Splicing Inhibitor Efficacy in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of splicing inhibitors in patient-derived xenograft (PDX) models. While direct in vivo efficacy data for Uhmcp1 in PDX models is not currently available in published literature, this guide will focus on this compound's mechanism of action and compare its potential with other splicing inhibitors that have been evaluated in these clinically relevant preclinical models.

This compound has been identified as a novel small molecule that inhibits the interaction between SF3b155 (a subunit of the SF3B1 complex) and U2AF65, thereby impacting RNA splicing and showing potential as an anticancer agent based on in vitro studies[1]. Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, are crucial for preclinical evaluation of cancer therapeutics as they better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts[2][3][4][5].

Comparative Efficacy of Splicing Inhibitors in PDX Models

Due to the absence of published in vivo data for this compound, this section presents efficacy data for other splicing inhibitors that target core components of the spliceosome and have been tested in PDX models. This provides a benchmark for the potential performance of novel splicing modulators like this compound.

Compound ClassTargetCancer Type (PDX Model)Efficacy ResultsReference
SF3B1 Inhibitors SF3B1GlioblastomaPladienolide B treatment led to a reduction in tumor progression and formation in two preclinical xenograft mouse models.
SF3B1 Modulators SF3B1 (mutant)Myelodysplastic Syndromes (MDS)H3B-8800, a selective SF3B1 modulator, has shown potential in inhibiting abnormal splicing in MDS models.
PRMT Inhibitors PRMT1, PRMT5Acute Myeloid Leukemia (AML)PRMT inhibitors have demonstrated the ability to delay disease progression in in vivo AML PDX models carrying splicing factor mutations.
CDK12/13 Inhibitors CDK12/13Ewing SarcomaTHZ1 and THZ531 induced synthetic lethality with PARP inhibitors in an in vivo PDX model.

Experimental Protocols for PDX-Based Efficacy Studies

The following is a generalized protocol for assessing the efficacy of a therapeutic agent in patient-derived xenograft models, based on established methodologies.

1. PDX Model Establishment:

  • Fresh tumor tissue is obtained from consenting patients.

  • The tissue is fragmented into small pieces (typically 2-3 mm³).

  • Fragments are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor growth is monitored. Once tumors reach a specific volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.

2. Drug Efficacy Study:

  • Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • The investigational drug (e.g., a splicing inhibitor) is administered according to a defined dose and schedule. A vehicle control is administered to the control group.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study (based on tumor size endpoints or a set duration), mice are euthanized, and tumors are harvested for further analysis (e.g., histology, RNA sequencing, western blotting) to assess target engagement and downstream effects.

3. Data Analysis:

  • Tumor growth inhibition (TGI) is a key metric and can be calculated using various formulas. One common method is: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

  • Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treated and control groups.

Visualizing the Experimental Workflow and Biological Pathway

PDX_Workflow cluster_patient Patient cluster_pdx_establishment PDX Establishment cluster_efficacy_study Efficacy Study cluster_analysis Analysis Patient Patient with Tumor Tumor_Resection Tumor Tissue Resection Patient->Tumor_Resection Implantation Implantation into Immunodeficient Mice (P0) Tumor_Resection->Implantation Passaging Serial Passaging & Expansion (P1, P2...) Implantation->Passaging Cohort Establishment of Tumor-Bearing Cohorts Passaging->Cohort Randomization Randomization into Treatment & Control Groups Cohort->Randomization Dosing Drug Administration Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint & Tumor Harvest Monitoring->Endpoint Data_Analysis Tumor Growth Inhibition (TGI) Analysis Endpoint->Data_Analysis Molecular_Analysis Pharmacodynamic & Molecular Analysis Endpoint->Molecular_Analysis

Caption: General workflow for a patient-derived xenograft (PDX) efficacy study.

Splicing_Inhibition_Pathway cluster_spliceosome Spliceosome Assembly cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome U1_snRNP U1 snRNP binds 5' splice site U2AF U2AF complex (U2AF65/35) binds 3' splice site U1_snRNP->U2AF SF3B1_complex SF3B1 complex recruits U2 snRNP to branch point U2AF->SF3B1_complex Splicing_dysregulation Splicing Dysregulation (Intron retention, exon skipping) Spliceosome Active Spliceosome SF3B1_complex->Spliceosome This compound This compound This compound->U2AF Inhibits SF3B155-U2AF65 interaction SF3B1_Inhibitors Other SF3B1 Inhibitors (e.g., Pladienolide B) SF3B1_Inhibitors->SF3B1_complex Inhibits SF3B1 activity Aberrant_transcripts Aberrant mRNA Transcripts Splicing_dysregulation->Aberrant_transcripts Apoptosis Apoptosis / Cell Cycle Arrest Aberrant_transcripts->Apoptosis

Caption: Simplified signaling pathway of splicing inhibition leading to cancer cell death.

Conclusion

While this compound presents an interesting mechanism of action by targeting the SF3b155/U2AF65 interaction, its in vivo efficacy in PDX models has not yet been reported. The data from other splicing inhibitors targeting core spliceosome components demonstrate that this class of drugs holds therapeutic promise and can induce significant anti-tumor responses in clinically relevant PDX models of various cancers. Future preclinical studies on this compound, particularly in PDX models, will be crucial to ascertain its potential as a viable cancer therapeutic. The experimental protocols and comparative data provided in this guide can serve as a valuable resource for designing and evaluating such studies.

References

Comparative Analysis of UHM Domain Inhibitor Effects on Wild-Type and Mutant Splicing Factors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the differential impact of U2AF Homology Motif (UHM) inhibitors on cancer-associated mutant splicing factors versus their wild-type counterparts, with a focus on therapeutic potential and underlying mechanisms.

This guide provides a comparative analysis of the effects of small molecule inhibitors targeting the U2AF Homology Motif (UHM), a protein-protein interaction domain crucial for the assembly of the spliceosome. While the specific compound Uhmcp1 has been identified as an inhibitor of the SF3b155/U2AF65 interaction, detailed public data comparing its quantitative impact across a panel of wild-type and various mutant splicing factors remains limited. Therefore, this guide will focus on a comparable UHM domain inhibitor, SF1-8, for which such comparative data is available, to illustrate the therapeutic principle of targeting splicing factor mutations. The findings presented here are critical for researchers and professionals in drug development exploring novel cancer therapies targeting the spliceosome.

Data Summary: Differential Sensitivity to UHM Inhibition

The following table summarizes the differential effects of the UHM inhibitor SF1-8 on the viability of leukemia cell lines expressing either wild-type (WT) or mutant splicing factors. The data highlights the selective toxicity of this class of inhibitors towards cells harboring specific splicing factor mutations.

Cell Line ContextSplicing FactorGenotypeCompoundAssayEndpointResultReference
K562 Leukemia CellsU2AF1Wild-TypeSF1-8Cell ViabilityIC50No activity[1]
K562 Leukemia CellsU2AF1S34F MutantSF1-8Cell ViabilityIC501.98 µM[1]
K562 Leukemia CellsSF3B1Wild-TypeSF1-8Cell ViabilityIC50No significant activity[1]
K562 Leukemia CellsSF3B1E700K MutantSF1-8Cell ViabilityIC50Selectively reduced viability[1]
K562 Leukemia CellsSRSF2Wild-TypeSF1-8Cell ViabilityIC50No activity[1]
K562 Leukemia CellsSRSF2P95H MutantSF1-8Cell ViabilityIC50No activity

Signaling and Experimental Workflows

The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for identifying and characterizing UHM domain inhibitors.

UHM_Inhibition_Pathway Targeting the U2AF1/U2AF2 Interaction cluster_U2AF_Complex U2AF Heterodimer U2AF1 U2AF1 U2AF2 U2AF2 U2AF1->U2AF2 UHM-ULM Interaction pre_mRNA pre-mRNA (3' Splice Site) U2AF1->pre_mRNA Binds 3' SS Spliceosome Spliceosome Assembly U2AF1->Spliceosome Recruitment U2AF2->pre_mRNA Binds Polypyrimidine Tract U2AF2->Spliceosome Recruitment Splicing RNA Splicing Spliceosome->Splicing This compound This compound / SF1-8 This compound->U2AF1 Inhibits UHM Domain

Caption: Inhibition of the U2AF1-U2AF2 interaction by a UHM-targeting compound.

Screening_Workflow Workflow for UHM Inhibitor Discovery and Validation cluster_Discovery Discovery cluster_Validation Validation Screening Fragment-Based Library Screening TSA Thermal Shift Assay (TSA) Screening->TSA Primary Screen HTRF HTRF Binding Assay TSA->HTRF Validate Hits CellViability Cell Viability Assays (WT vs. Mutant Cells) HTRF->CellViability Test Cellular Efficacy RNASeq RNA-Seq Analysis CellViability->RNASeq Analyze Splicing Changes

Caption: Experimental workflow for identifying and characterizing UHM inhibitors.

Experimental Protocols

Thermal Shift Assay (TSA) for Protein-Ligand Binding

This assay indirectly measures ligand binding by detecting changes in the thermal stability of the target protein.

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified recombinant UHM domain of the splicing factor (e.g., U2AF1-UHM), the test compound (e.g., SF1-8), and a fluorescent dye (e.g., SYPRO Orange) in an appropriate buffer.

  • Instrumentation: Place the plate in a real-time PCR machine.

  • Thermal Denaturation: Gradually increase the temperature of the plate, typically from 25°C to 95°C, while monitoring the fluorescence of the dye.

  • Data Acquisition: As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence. The instrument records the fluorescence intensity at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A significant increase in the Tm in the presence of a compound compared to the control (protein and dye only) indicates that the compound binds to and stabilizes the protein.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the binding affinity between two molecules, such as the UHM domain of U2AF1 and the ULM domain of U2AF2, and to determine the inhibitory concentration (IC50) of a compound.

  • Reagents: Use a His-tagged UHM domain protein and a biotinylated ULM peptide. The detection reagents are an anti-His-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and streptavidin conjugated to an acceptor fluorophore (e.g., XL665).

  • Reaction: In a microplate, incubate the His-tagged UHM protein, the biotinylated ULM peptide, and the test compound at various concentrations.

  • Detection: Add the donor and acceptor fluorophores. If the UHM and ULM domains interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor.

  • Measurement: Read the plate on an HTRF-compatible microplate reader, which measures the emission from both the donor and the acceptor.

  • Analysis: The HTRF ratio (acceptor emission / donor emission) is proportional to the amount of binding. The IC50 value is calculated by plotting the HTRF ratio against the inhibitor concentration and fitting the data to a dose-response curve. This value represents the concentration of the inhibitor required to reduce the binding by 50%.

Cell Viability Assay

This assay determines the effect of a compound on the proliferation and survival of cells.

  • Cell Culture: Culture leukemia cell lines (e.g., K562) engineered to express either wild-type or mutant splicing factors (e.g., U2AF1-WT or U2AF1-S34F).

  • Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the test compound (e.g., SF1-8). Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the results to the untreated control and plot cell viability against the compound concentration to determine the IC50 value, the concentration at which cell viability is reduced by 50%.

RNA-Seq Analysis of Splicing Events

RNA sequencing (RNA-seq) is used to analyze the transcriptome and identify changes in alternative splicing induced by a compound.

  • Sample Preparation: Treat cells (wild-type and mutant) with the compound or a vehicle control. After treatment, isolate total RNA from the cells.

  • Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Alignment: Align the sequencing reads to a reference genome.

    • Splicing Analysis: Use bioinformatics tools (e.g., MISO, rMATS) to identify and quantify alternative splicing events, such as skipped exons, retained introns, and alternative 3' or 5' splice sites.

    • Differential Splicing: Compare the splicing patterns between the compound-treated and control samples for both wild-type and mutant cell lines to identify compound-induced and genotype-specific splicing changes. The "Percent Spliced In" (PSI or Ψ) value is often used to quantify the inclusion of a particular exon.

Conclusion

The selective targeting of cancer cells with specific splicing factor mutations by UHM domain inhibitors like SF1-8 represents a promising therapeutic strategy. The data presented in this guide demonstrates that such inhibitors can preferentially reduce the viability of cells harboring mutations in U2AF1 and SF3B1 while having minimal effect on their wild-type counterparts. The experimental protocols outlined provide a framework for the identification and characterization of novel compounds targeting the spliceosome. Further research into the mechanisms of action and the development of more potent and specific inhibitors like this compound are warranted to translate these findings into effective cancer therapies.

References

Independent Verification of Uhmcp1's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Uhmcp1, a small molecule inhibitor of RNA splicing, with other emerging alternatives. The information presented is supported by experimental data to aid in the evaluation of its mechanism of action and potential therapeutic applications.

Executive Summary

This compound is a novel small molecule that has been identified as an inhibitor of the protein-protein interaction between U2AF65 and SF3b155, a critical step in the early stages of spliceosome assembly.[1] By targeting the U2AF homology motif (UHM) of U2AF65, this compound disrupts the normal process of RNA splicing, leading to cell viability reduction, and positioning it as a potential anticancer agent.[1] This guide compares this compound with other molecules targeting similar pathways, presenting available quantitative data, detailed experimental protocols for key validation assays, and a visual representation of its mechanism of action.

Comparative Analysis of UHM Domain Inhibitors

The discovery of this compound has spurred the development of other small molecules targeting UHM domains involved in RNA splicing. The following table summarizes the available quantitative data for this compound and its notable alternatives, SF1-8 and AP232.

CompoundTarget UHM DomainAssay TypeIC50 (µM)Reference
This compound U2AF65Microplate Assay~30Original Publication
SF1-8 U2AF1HTRF Assay59.33 ± 0.02Study of U2AF1 Inhibitors
AP232 U2AF1HTRF Assay(31-fold improvement over SF153)Development of AP232

Note: Direct comparison of IC50 values should be approached with caution due to variations in assay types and specific UHM domains targeted.

Mechanism of Action: Inhibition of Spliceosome Assembly

This compound exerts its effect by disrupting a crucial protein-protein interaction in the early stages of spliceosome assembly. The binding of the U2AF heterodimer to the 3' splice site and the subsequent recruitment of the U2 snRNP are fundamental for the recognition and excision of introns. This compound specifically prevents the interaction between the U2AF65 subunit and SF3b155, a component of the U2 snRNP. This inhibition stalls the assembly of the spliceosome, leading to aberrant RNA splicing and ultimately impacting cell viability.

spliceosome_inhibition cluster_pre_spliceosome Pre-Spliceosome (Complex E) cluster_complex_a Complex A Formation pre-mRNA pre-mRNA U1_snRNP U1 snRNP U1_snRNP->pre-mRNA 5' SS SF1 SF1 SF1->pre-mRNA Branch Site U2AF U2AF (U2AF65/U2AF35) U2AF->pre-mRNA Py Tract 3' SS U2AF65 U2AF65 Interaction U2AF65-SF3b155 Interaction U2AF65->Interaction SF3b155 SF3b155 (U2 snRNP) SF3b155->Interaction Spliceosome_Assembly Spliceosome Assembly (Complex A -> B -> C) Inhibited_Outcome Aberrant Splicing & Cell Death Interaction->Inhibited_Outcome This compound This compound This compound->Interaction Complex E Complex A Splicing_Outcome Correct Splicing Spliceosome_Assembly->Splicing_Outcome htrf_workflow Start Start Reagents Prepare Reagents: - Tagged U2AF65 - Tagged SF3b155 - Labeled Antibodies - Test Compounds Start->Reagents Plating Dispense Proteins & Test Compounds into Plate Reagents->Plating Incubation1 Incubate for Protein Interaction Plating->Incubation1 Detection Add HTRF Detection Reagents Incubation1->Detection Incubation2 Incubate for Antibody Binding Detection->Incubation2 Read Read Plate on HTRF Reader Analysis Calculate HTRF Ratio & Determine IC50 Read->Analysis End End Analysis->End Incubate2 Incubate2 Incubate2->Read

References

A Comparative Analysis of Uhmcp1 and its Derivative, SF153: Inhibitors of U2AF Homology Motif (UHM) Domains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Uhmcp1 and its derivative, SF153, two small molecule inhibitors targeting U2AF homology (UHM) domains. These domains are critical for protein-protein interactions within the spliceosome, and their inhibition presents a promising therapeutic strategy in cancers with splicing factor mutations. This document summarizes available performance data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.

Data Presentation: Quantitative Inhibitory Activity

This compound:

This compound was identified as a chemical probe that targets the UHM domain of U2AF65 (U2AF2), preventing its interaction with SF3b155.[1] Its inhibitory activity has been quantified against several UHM domains.

Target UHM DomainIC50 (μM)Notes
SPF45-UHM74.85 ± 6.18
U2AF2-UHM30Based on a microplate assay.
Other UHM domainsWeaker binding affinityThe specific IC50 values were not provided in the referenced study.

SF153:

SF153 is a derivative of this compound, developed to improve upon the activity of the parent compound. It has been characterized as a UHM inhibitor targeting RBM39 and SPF45. While specific IC50 values for SF153 are not detailed in the available search results, a subsequent study reported the development of a more potent inhibitor, AP232, based on the SF153 scaffold. This newer compound demonstrated a 31-fold improvement in IC50 against U2AF1-UHM when compared to SF153, indicating a benchmark for SF153's activity.

Experimental Protocols

The following section outlines a likely experimental protocol for determining the inhibitory activity of compounds like this compound and SF153 against UHM domains, based on the Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for studying such molecular interactions.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for UHM-ULM Interaction Inhibition

This protocol describes a competitive binding assay to measure the ability of an inhibitor (e.g., this compound, SF153) to disrupt the interaction between a UHM domain-containing protein and a ULM (UHM Ligand Motif)-containing peptide.

Materials:

  • Recombinant, purified His-tagged UHM domain-containing protein (e.g., U2AF1-UHM, SPF45-UHM).

  • Biotinylated ULM peptide (e.g., from U2AF2 or SF3b1).

  • HTRF donor: Anti-His-tag antibody conjugated to Europium cryptate (Eu3+).

  • HTRF acceptor: Streptavidin conjugated to a suitable acceptor fluorophore (e.g., d2 or XL665).

  • Assay buffer: (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Test compounds (this compound, SF153) dissolved in DMSO.

  • 384-well low-volume microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Compound Dispensing: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 μL) of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Reagent Preparation: Prepare a mixture of the His-tagged UHM protein and the biotinylated ULM peptide in the assay buffer at concentrations optimized for a robust signal-to-background ratio.

  • Incubation with Inhibitor: Add the UHM protein/ULM peptide mixture to the wells containing the test compounds. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the UHM domain.

  • Addition of HTRF Reagents: Add the HTRF donor (anti-His-Eu3+) and acceptor (Streptavidin-d2/XL665) reagents to the wells.

  • Final Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light, to allow for the binding of the detection antibodies.

  • Signal Detection: Read the plate on an HTRF-compatible microplate reader. The reader will excite the Europium cryptate donor at 337 nm and measure the emission at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).

  • Data Analysis: The HTRF signal is typically expressed as the ratio of the acceptor and donor fluorescence intensities. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the UHM-ULM interaction, is determined by fitting the dose-response data to a suitable sigmoidal curve.

Mandatory Visualization

Signaling Pathway: Inhibition of U2AF1-Mediated Splicing

Mutations in the splicing factor U2AF1 are known to alter splice site recognition, leading to aberrant mRNA transcripts that can contribute to oncogenesis. These mutations have been linked to the activation of pro-survival signaling pathways such as MAPK and NF-κB. This compound and SF153, by targeting the UHM domain of U2AF1, can disrupt the formation of the U2AF1/U2AF2 heterodimer, a crucial step in 3' splice site recognition. This interference with the splicing machinery can potentially counteract the effects of mutant U2AF1 and modulate downstream signaling.

G U2AF1-Mediated Splicing and Inhibition cluster_0 Normal Splicing cluster_1 Aberrant Splicing (U2AF1 Mutation) cluster_2 Inhibition pre_mRNA pre-mRNA (3' Splice Site) U2AF1 U2AF1-UHM pre_mRNA->U2AF1 recognizes AG mut_U2AF1 Mutant U2AF1-UHM pre_mRNA->mut_U2AF1 altered recognition U2AF2 U2AF2-ULM U2AF1->U2AF2 heterodimerization Spliceosome Spliceosome Assembly U2AF2->Spliceosome recruitment mRNA Correctly Spliced mRNA Spliceosome->mRNA Protein Normal Protein Function mRNA->Protein aberrant_mRNA Aberrant mRNA mut_U2AF1->aberrant_mRNA Oncogenic_Protein Oncogenic Protein aberrant_mRNA->Oncogenic_Protein MAPK MAPK Pathway Oncogenic_Protein->MAPK activation NFkB NF-κB Pathway Oncogenic_Protein->NFkB activation Inhibitor This compound / SF153 Inhibitor->U2AF1 binds to UHM Inhibitor->mut_U2AF1 binds to UHM

Caption: U2AF1-mediated splicing and its inhibition by UHM-domain binders.

Experimental Workflow: HTRF-Based Inhibitor Screening

The following diagram illustrates the workflow for screening and characterizing inhibitors of UHM-ULM protein-protein interactions using the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

G HTRF-Based UHM Inhibitor Screening Workflow start Start compound_prep Compound Dilution Series start->compound_prep reagent_mix Prepare UHM Protein and Biotin-ULM Peptide Mix start->reagent_mix incubation1 Incubate Compounds with UHM/ULM Mixture compound_prep->incubation1 reagent_mix->incubation1 htrf_reagent_add Add HTRF Donor (Anti-His-Eu3+) and Acceptor (SA-d2) incubation1->htrf_reagent_add incubation2 Incubate for Detection Antibody Binding htrf_reagent_add->incubation2 read_plate Read Plate in HTRF Reader (620nm & 665nm) incubation2->read_plate data_analysis Calculate HTRF Ratio and Percent Inhibition read_plate->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for HTRF-based screening of UHM domain inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Uhmcp1

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Precautions: Before commencing any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for Uhmcp1, if available from the supplier. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Waste Categorization and Segregation

Proper disposal begins with accurate waste identification and segregation to prevent dangerous chemical reactions.[1] this compound waste should be categorized and handled as hazardous chemical waste unless explicitly determined to be non-hazardous by your institution's EHS department.[2]

This compound Waste Streams:

  • Solid Waste: Unused or expired pure this compound powder, as well as contaminated consumables such as pipette tips, tubes, gloves, and bench paper.

  • Liquid Waste: Unused stock solutions, working solutions containing this compound, and the first rinse of any container that held the compound.[3]

  • Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.

It is critical to never mix incompatible waste types.[4] this compound waste should be collected in separate, designated containers.

Quantitative Data for Disposal

The following table summarizes key quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction.

ParameterGuidelineCitation
Maximum Accumulation Volume 55 gallons of hazardous waste[5]
Maximum Accumulation for Acutely Hazardous Waste 1 quart
Container Fill Level Do not fill beyond the neck; leave at least one-inch of headspace.
Maximum Accumulation Time 12 months from the start date, or until the container is full.
Removal of Full Containers Within 3 days of becoming full.

Step-by-Step Disposal Protocol

1. Container Selection and Labeling:

  • Choose a container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents used. Plastic containers are often preferred.

  • As soon as you begin accumulating waste, affix a "Hazardous Waste" label.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name "this compound" (no abbreviations or formulas).

    • The estimated concentration and composition of the waste.

    • The accumulation start date.

    • The name and contact information of the principal investigator.

    • Any relevant hazard warnings (e.g., toxic).

2. Waste Accumulation:

  • Store waste containers in a designated and secure satellite accumulation area at or near the point of generation.

  • Keep waste containers closed at all times, except when adding waste.

  • Use a secondary containment tray to prevent the spread of potential spills.

  • Segregate this compound waste from other incompatible chemical waste streams.

3. Disposal of Different Waste Streams:

  • Solid this compound Waste: Collect in a wide-mouth, clearly labeled hazardous waste container.

  • Liquid this compound Waste:

    • Collect in a designated, leak-proof container with a secure screw cap.

    • Never dispose of this compound solutions down the drain.

    • Do not dispose of this compound by evaporation in a fume hood.

  • Contaminated Sharps: Dispose of in a designated, puncture-resistant sharps container that is clearly labeled as "Chemically Contaminated Sharps".

  • Empty this compound Containers:

    • A container is considered "empty" when all contents have been removed by normal means.

    • The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste.

    • For containers that held acutely toxic materials, the first three rinses must be collected as hazardous waste.

    • After proper rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.

4. Requesting Waste Pickup:

  • Once a waste container is nearly full (approximately 80-90%) or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS department.

Experimental Workflow for this compound Disposal

Uhmcp1_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Powder, Contaminated Labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) identify_waste->sharps_waste Sharps select_container Select & Label Compatible Container solid_waste->select_container liquid_waste->select_container sharps_waste->select_container accumulate_waste Accumulate Waste in Satellite Area select_container->accumulate_waste container_full Container Full or Time Limit Reached? accumulate_waste->container_full container_full->accumulate_waste No request_pickup Request EHS Waste Pickup container_full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general guidelines and your institution's specific protocols, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Uhmcp1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is for the novel compound designated "Uhmcp1." As a substance with limited publicly available safety data, this compound must be treated as hazardous.[1] This document provides baseline safety protocols. A comprehensive, compound-specific risk assessment by a qualified safety professional is mandatory before handling. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure via inhalation, skin contact, and eye contact. The following table outlines the recommended PPE based on the potential hazards associated with novel chemical compounds.

Protection Type Required Equipment Purpose Key Considerations
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., PAPR)To prevent inhalation of fine dust particles.[2]A full-face respirator may be required for large quantities or in case of a significant spill.[2]
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.[3]Safety glasses must be worn at all times in the laboratory.
Hand Protection Double-layered, powder-free nitrile glovesTo prevent skin contact with the compound.Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]
Body Protection A buttoned lab coat and chemical-resistant apronTo protect skin and personal clothing from contamination.For larger quantities, consider additional protective clothing to prevent skin exposure.
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills and falling objects.---

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its specific hazards.

  • Designate a Work Area: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and containers, before bringing this compound into the work area.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Handling and Use:

  • Weighing: Carefully weigh the desired amount of this compound in a disposable weigh boat. Avoid generating dust.

  • Transfer: Use a clean spatula to transfer the compound.

  • In Solution: When preparing solutions, slowly add this compound to the solvent to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, and date.

3. Spill and Emergency Procedures:

  • Minor Spills: For small spills contained within the fume hood, use an appropriate absorbent material to clean the area. Place the contaminated material in a sealed bag for disposal.

  • Major Spills: In the event of a large spill, evacuate the immediate area and notify your lab supervisor and EHS department.

  • Accidental Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any exposure.

4. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

  • Containerization: Place all solid and liquid waste in clearly labeled, sealed containers.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour this compound waste down the drain.

Visual Workflow: this compound Spill Response

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

This compound Spill Response Workflow spill Spill Occurs assess Assess Spill Size and Hazard Level spill->assess minor_spill Minor Spill (<1 Liter, Low Hazard) assess->minor_spill Minor major_spill Major Spill (>1 Liter, High Hazard, or Unknown) assess->major_spill Major alert_area Alert Personnel in Immediate Area minor_spill->alert_area evacuate Evacuate Immediate Area major_spill->evacuate don_ppe Wear Appropriate PPE alert_area->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Residue contain->cleanup dispose Dispose of Waste as Hazardous Material cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate notify Notify Lab Supervisor and EHS evacuate->notify secure Secure the Area (Close Doors) notify->secure await_response Await Emergency Response Team secure->await_response

Caption: Logical flow for responding to a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.